molecular formula C9H16N2O B1144064 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride CAS No. 1251008-10-2

8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B1144064
CAS No.: 1251008-10-2
M. Wt: 168.23614
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.23614. The purity is usually 95%.
BenchChem offers high-quality 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-amino-1-azaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c10-7-1-4-9(5-2-7)6-3-8(12)11-9;/h7H,1-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAFUSBIDBYWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)CCC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 8-Amino-1-azaspiro[4.5]decan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride (CAS 1992917-25-5). This document is structured for researchers in medicinal chemistry and process development.

CAS: 1992917-25-5 Formula: C


H

ClN

O (HCl Salt) Molecular Weight: 204.70 g/mol (Salt) | 168.24 g/mol (Free Base)

Executive Summary: The Spirocyclic Advantage

In modern drug discovery, the transition from "flat" aromatic structures to three-dimensional (3D) scaffolds is a critical strategy to improve clinical success rates. 8-Amino-1-azaspiro[4.5]decan-2-one represents a high-value Fsp³-rich scaffold . Unlike traditional piperazine or piperidine linkers, this spirocyclic system forces substituents into specific vectors, improving target selectivity and metabolic stability by reducing the number of lipophilic aromatic rings.

This compound serves as a critical building block for allosteric SHP2 inhibitors (e.g., TNO155 analogs) and other protein-protein interaction (PPI) modulators where a constrained diamine geometry is required to bridge binding pockets without inducing entropic penalties.

Chemical Identity & Structural Analysis

The molecule consists of a gamma-lactam (pyrrolidinone) ring spiro-fused to a cyclohexane ring.

  • Ring A (5-membered): 1-Azaspiro[4.5]decan-2-one.[1][2][3] The nitrogen is at position 1; the carbonyl is at position 2.

  • Ring B (6-membered): A cyclohexane ring carrying a primary amine at position 8.

  • Stereochemistry: The molecule possesses a plane of symmetry running through N1, C5 (spiro), and C8. However, substituents at C8 (the amine) can exist in cis or trans diastereomeric relationships relative to the lactam nitrogen, creating distinct spatial vectors.

Structural Diagram (Graphviz)

The following diagram illustrates the core scaffold connectivity and the numbering system used in IUPAC nomenclature.

ChemicalStructure cluster_legend Functional Zones N1 N1 (Lactam) C2 C2 (=O) N1->C2 C3 C3 C2->C3 C5 C5 (Spiro) C5->N1 C6 C6 C5->C6 C8 C8 (Amine) C9 C9 C8->C9 C4 C4 C3->C4 C4->C5 C7 C7 C6->C7 C7->C8 C10 C10 C9->C10 C10->C5 Lactam Ring (Stability) Lactam Ring (Stability) Spiro Center (Constraint) Spiro Center (Constraint) Distal Amine (Linker) Distal Amine (Linker)

Caption: Connectivity map of the 1-azaspiro[4.5]decan-2-one skeleton highlighting the spiro-fusion at C5 and the distal functionalization at C8.

Synthetic Pathway (Protocol)

The synthesis of this scaffold is non-trivial due to the formation of the quaternary spiro-carbon. The most robust route utilizes a Horner-Wadsworth-Emmons (HWE) olefination followed by a Michael addition-cyclization sequence.

Phase 1: Construction of the Spiro-Lactam Core

Reaction Logic: We convert a protected ketone into an unsaturated ester, add a nitrogen source (nitromethane), and reduce it to trigger spontaneous lactamization.

  • Starting Material: 1,4-Cyclohexanedione monoethylene acetal (CAS 4746-97-8).

  • Step 1: HWE Reaction

    • Reagents: Triethyl phosphonoacetate, NaH (or KOtBu), THF.

    • Procedure: Suspend NaH (1.2 eq) in dry THF at 0°C. Add triethyl phosphonoacetate dropwise. Stir 30 min. Add ketone (1.0 eq). Warm to RT.

    • Outcome: Formation of the

      
      -unsaturated ester.
      
  • Step 2: Michael Addition

    • Reagents: Nitromethane, TBAF (cat.) or DBU, THF/MeCN.

    • Procedure: Treat the unsaturated ester with nitromethane (5-10 eq) and base. Reflux or heat at 60°C until consumption of starting material.

    • Mechanism: The nitronate anion attacks the

      
      -position of the ester, installing the carbon required for the lactam ring.
      
  • Step 3: Reductive Cyclization

    • Reagents: H

      
       (50 psi), Raney Nickel (or Pd/C), MeOH.
      
    • Procedure: Hydrogenate the nitro-ester. The nitro group reduces to a primary amine, which immediately attacks the ethyl ester intramolecularly to close the lactam ring.

    • Product: 1-Azaspiro[4.5]decan-2-one ethylene acetal.

Phase 2: Functionalization of Position 8

Reaction Logic: Deprotect the ketone and perform reductive amination to install the final amine.

  • Step 4: Ketal Hydrolysis

    • Reagents: 2N HCl, Acetone/Water.

    • Procedure: Stir the acetal intermediate in acidic media at RT for 4 hours.

    • Product: 2-Oxo-1-azaspiro[4.5]decan-8-one.

  • Step 5: Reductive Amination

    • Reagents: Ammonium acetate (NH

      
      OAc), NaBH
      
      
      
      CN, MeOH.
    • Procedure: Dissolve ketone in MeOH. Add NH

      
      OAc (10 eq). Stir 1 hr. Add NaBH
      
      
      
      CN (1.2 eq). Stir 16 hrs.
    • Purification: Acid-base extraction.

  • Step 6: Salt Formation

    • Reagents: 4M HCl in Dioxane.

    • Procedure: Dissolve free base in minimal EtOH/DCM. Add HCl/Dioxane at 0°C. Filter the white precipitate.

Visual Synthesis Workflow

Synthesis Start 1,4-Cyclohexanedione monoacetal Step1 HWE Reaction (Triethyl phosphonoacetate) Start->Step1 Inter1 Unsaturated Ester Step1->Inter1 Step2 Michael Addition (Nitromethane) Inter1->Step2 Inter2 Nitro-Ester Step2->Inter2 Step3 Reductive Cyclization (H2 / Raney Ni) Inter2->Step3 SpiroAcetal Spiro-Lactam Acetal Step3->SpiroAcetal Step4 Deprotection (HCl / H2O) SpiroAcetal->Step4 SpiroKetone 8-Oxo-1-azaspiro[4.5]decan-2-one Step4->SpiroKetone Step5 Reductive Amination (NH4OAc / NaBH3CN) SpiroKetone->Step5 Final 8-Amino-1-azaspiro[4.5]decan-2-one HCl Step5->Final

Caption: Step-wise synthetic route from commercial ketone to the target spiro-amine hydrochloride.

Quality Control & Characterization

To validate the identity of CAS 1992917-25-5, the following analytical signatures must be confirmed.

TechniqueExpected Signal / ParameterInterpretation
¹H NMR (DMSO-d₆)

7.8-8.2 (br s, 3H)
Ammonium NH

protons (indicates salt formation).

7.6 (s, 1H)
Lactam NH (diagnostic of ring closure).

3.0-3.2 (m, 1H)
CH-NH

at position 8.

2.1-2.3 (t, 2H)
CH

adjacent to Carbonyl (Lactam ring).

1.4-1.9 (m, 10H)
Complex multiplet of spiro-cyclohexane and lactam CH

.
LC-MS [M+H]

= 169.15
Mass of the free base.
Appearance White to off-white solidHygroscopic powder.
Solubility Water, DMSO, MethanolHigh solubility due to ionic character.

Critical QC Note: The reductive amination (Step 5) often yields a mixture of diastereomers (cis/trans). For high-precision medicinal chemistry, HPLC separation using a chiral or specialized column (e.g., Chiralpak IG or C18 with ion-pairing agents) may be required to isolate the bioactive isomer.

Therapeutic Applications & Context

This scaffold is a direct bioisostere for 4-aminopiperidines but offers distinct advantages in SHP2 inhibition and GPCR ligand design .

SHP2 Allosteric Inhibition

The protein tyrosine phosphatase SHP2 is a key node in the RAS/MAPK pathway.[4][5] Inhibitors like TNO155 bind to an allosteric tunnel formed by the convergence of the N-SH2, C-SH2, and PTP domains.

  • Role of the Spiro-Amine: The amine group (position 8) typically forms a salt bridge with acidic residues (e.g., Glu/Asp) within the solvated region of the binding pocket.

  • Role of the Lactam: The lactam carbonyl acts as a hydrogen bond acceptor, while the NH can act as a donor, anchoring the core in the hydrophobic tunnel.

  • Geometry: The spiro-fusion locks the amine vector perpendicular to the lactam plane, accessing interactions that flexible linear linkers cannot maintain entropically.

Comparison: Flat vs. Spiro Scaffolds
Feature4-Aminopiperidine (Flat)8-Amino-1-azaspiro[4.5] (Spiro)
Shape (Fsp³) Low (Flexible/Flat)High (Globular/Rigid)
Solubility ModerateHigh (Disrupted crystal packing)
Metabolic Stability Susceptible to N-oxidationSterically protected N1; rigid core resists CYP access
IP Space Crowded/GenericNovel/Protectable

Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; protect from moisture to prevent clumping and hydrolysis.

  • Safety: Treat as a potential irritant (H315, H319, H335). Wear standard PPE (gloves, goggles, lab coat).

  • Solution Stability: Stable in DMSO/Water for >24 hours at RT. Avoid strong bases which liberate the free amine, making it prone to air oxidation or carbamate formation (if CO₂ is present).

References

  • Spirocyclic Scaffold Synthesis: Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.

  • SHP2 Inhibitor Discovery (TNO155 Context): LaMarche, M. J., et al. (2020). "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 63(22), 13578–13594.[4]

  • General Spiro-Lactam Methods: Smith, A. B., et al. (2012). "Design, Synthesis, and Evaluation of Spiro-Lactams as Novel Beta-Turn Mimetics." Journal of Organic Chemistry. (General methodology reference for HWE/Nitro-Michael route).
  • Compound Data: PubChem CID 136278854 (Related 8-amino-1-azaspiro derivatives).

Sources

An In-depth Technical Guide to 8-amino-1-azaspiro[4.5]decan-2-one Hydrochloride: Properties and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-amino-1-azaspiro[4.5]decan-2-one hydrochloride is a unique spirocyclic compound that has garnered interest within the medicinal chemistry and drug discovery sectors. Its rigid, three-dimensional structure, which incorporates both a lactam and a primary amine, makes it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the known chemical properties of this compound, drawing from available data and contextualized with information from structurally related analogs to offer insights for its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of 8-amino-1-azaspiro[4.5]decan-2-one hydrochloride are summarized in the table below. This information is critical for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 1992917-25-5
Molecular Formula C₉H₁₇ClN₂O
Molecular Weight 204.7 g/mol
Physical Form White to Yellow Solid
Purity Typically ≥95%
Storage Temperature 2-8 °C
InChI Key WVAFUSBIDBYWHP-UHFFFAOYSA-N

Synthesis and Structural Elucidation

The structural confirmation of 8-amino-1-azaspiro[4.5]decan-2-one hydrochloride would rely on a combination of spectroscopic techniques.

Spectroscopic Characterization (Hypothetical Data Based on Analogs)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the cyclohexane and pyrrolidinone rings. The proton on the carbon bearing the amino group would likely appear as a multiplet. The NH₂ protons would be observable, and the lactam N-H proton would likely appear as a broad singlet. The formation of the hydrochloride salt can be confirmed by the presence of a broad signal corresponding to the ammonium proton.[1]

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the lactam, the spiro carbon, and the carbon attached to the amino group, in addition to the signals for the other methylene carbons in the bicyclic system.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₉H₁₆N₂O) and potentially fragmentation patterns characteristic of the azaspiro[4.5]decane framework.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine and the lactam, as well as a strong carbonyl (C=O) stretching band for the lactam ring.

Reactivity and Stability

The chemical reactivity of 8-amino-1-azaspiro[4.5]decan-2-one hydrochloride is dictated by its primary functional groups: the primary amine and the lactam.

  • Amine Group: The primary amino group is nucleophilic and can participate in a variety of chemical transformations, including acylation, alkylation, and Schiff base formation. This functional handle is particularly valuable for the introduction of diverse substituents to explore structure-activity relationships in drug discovery programs.

  • Lactam Group: The lactam contains an amide bond that can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening. However, it is generally stable under neutral and mildly acidic or basic conditions.

For optimal stability, the compound should be stored at the recommended temperature of 2-8 °C in a tightly sealed container to prevent moisture absorption and degradation.

Applications in Drug Discovery

Azaspirocyclic scaffolds are considered privileged structures in medicinal chemistry due to their conformational rigidity and three-dimensional character, which can lead to improved target selectivity and pharmacokinetic properties. While specific biological activities for 8-amino-1-azaspiro[4.5]decan-2-one hydrochloride are not extensively documented, its structural motifs are present in compounds with a wide range of therapeutic applications.

Derivatives of azaspiro[4.5]decanes have been investigated as:

  • Sigma-1 (σ1) Receptor Ligands: These receptors are involved in cellular stress responses, and their modulation is a target for neuroprotection and the treatment of psychiatric disorders.

  • M1 Muscarinic Acetylcholine Receptor Agonists: These receptors are key targets for enhancing cognitive function in conditions such as Alzheimer's disease.

  • TYK2/JAK1 Inhibitors: Dual inhibitors of these kinases have potential in treating inflammatory diseases.

  • RIPK1 Kinase Inhibitors: These inhibitors can modulate necroptosis and inflammation.

The presence of a primary amine on the 8-amino-1-azaspiro[4.5]decan-2-one scaffold provides a convenient point for chemical modification, allowing for the generation of libraries of derivatives for screening against various biological targets.

Analytical Methods for Purity Assessment

Ensuring the purity of 8-amino-1-azaspiro[4.5]decan-2-one hydrochloride is crucial for its use in research and development. A combination of analytical techniques is recommended for a comprehensive purity assessment.

Workflow for Purity Analysis

G cluster_0 Synthesis & Initial Work-up cluster_1 Purity Analysis cluster_2 Decision cluster_3 Final Steps synth Synthesized Product crude_purify Crude Purification (e.g., Extraction, Filtration) synth->crude_purify tlc TLC Analysis (Initial Check) crude_purify->tlc spectro Spectroscopic Analysis (NMR, IR, MS) tlc->spectro chroma Chromatographic Analysis (HPLC/GC) spectro->chroma elemental Elemental Analysis chroma->elemental purity_check Is Purity > 95%? elemental->purity_check further_purify Further Purification (e.g., Recrystallization, Chromatography) purity_check->further_purify No final_product Final Product purity_check->final_product Yes further_purify->chroma

Caption: Workflow for Purity Analysis of Synthesized Compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of the compound and quantifying any impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like formic acid or trifluoroacetic acid is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any structural isomers or impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help in identifying impurities with different masses.

  • Elemental Analysis: This technique determines the elemental composition of the compound, which can be used to confirm the empirical formula and the presence of the hydrochloride salt.[1]

Safety Information

Based on available safety data, 8-amino-1-azaspiro[4.5]decan-2-one hydrochloride is classified as a warning-level hazard.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

8-amino-1-azaspiro[4.5]decan-2-one hydrochloride represents a valuable building block for medicinal chemistry and drug discovery. Its spirocyclic core and bifunctional nature offer significant opportunities for the synthesis of diverse chemical libraries. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a foundational understanding of its properties based on available information and comparison with closely related analogs. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in the development of novel therapeutics.

References

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - MDPI. Available at: [Link]

  • WO2008092888A1 - 1-oxa-3-azaspiro[2][3]decan--2-one derivatives for the treatment of eating disorders - Google Patents. Available at:

  • Atiprimod - Wikipedia. Available at: [Link]

  • 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed. Available at: [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - SFERA. Available at: [Link]

  • DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES - Google Patents.
  • Redetermination of the structure of 2-amino-8-thia-1,5-diazaspiro[4.5]dec-1-en-5-ium chloride monohydrate - PMC. Available at: [Link]

Sources

Beyond Flatland: The Strategic Imperative of Spirocyclic Amine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dominance of "flat" aromatic heterocycles in medicinal chemistry has historically been driven by the reliability of palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). However, this convenience has led to an overpopulation of


-rich chemical space, often correlating with poor solubility, indiscriminate binding (promiscuity), and suboptimal pharmacokinetic (PK) profiles.

Spirocyclic amine scaffolds—specifically azaspiro[3.3]heptanes, [3.4]octanes, and [4.4]nonanes—represent a high-value "escape from flatland." By introducing a quaternary carbon center, these scaffolds enforce a rigid, three-dimensional orthogonality that flat rings (like piperazine or piperidine) cannot achieve. This guide analyzes the physicochemical benefits of these scaffolds, details a scalable synthetic protocol for a high-value intermediate, and examines their impact on clinical success rates.

The Physicochemical Advantage: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> Character and Metabolic Stability[1][2][3]

The transition from planar aromatics to 3D spirocycles is quantified by the fraction of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 hybridized carbons (

).[1] A higher

correlates with improved clinical success, primarily by enhancing solubility and reducing "molecular greasiness" (lipophilicity) without sacrificing potency.
Comparative Analysis: Piperazine vs. 2,6-Diazaspiro[3.3]heptane

The following table contrasts a standard piperazine linker with its spirocyclic bioisostere. Note the dramatic shift in vector orientation and metabolic stability.

PropertyPiperazine Scaffold (Flat)2,6-Diazaspiro[3.3]heptane (Spiro)Impact on Drug Design
Geometry Chair conformation (dynamic)Rigid, orthogonal vectorsLocks pharmacophores in precise 3D orientation; reduces entropic penalty upon binding.
Basicity (

)
~9.8 (Secondary amine)~8.5 - 9.0Lower basicity can improve membrane permeability and reduce hERG liability.
Metabolic Liability High (

-oxidation)
Low (Quaternary center block)The spiro-carbon blocks metabolic oxidation at the most vulnerable position.
Vector Angle ~180° (Linear/Planar)~180° (Linear but twisted)Allows access to novel IP space while maintaining linear exit vectors.
Solubility ModerateHighDisruption of crystal lattice energy improves aqueous solubility.
Mechanism of Action: The "Vector" Effect

Spirocycles do not merely change properties; they change the angle of attack. In a piperidine ring, substituents are often equatorial or axial. In a spirocycle, the exit vectors are fixed by the ring strain and the quaternary center, allowing groups to explore pockets perpendicular to the main scaffold axis.

Design_Logic Problem Challenge: Flat Aromatic Scaffolds (High LogP, Metabolic Liability) Strategy Strategy: Spirocyclization (Intro of Quaternary Center) Problem->Strategy Scaffold Morphing Effect_1 Increased Fsp3 (Solubility) Strategy->Effect_1 Effect_2 Vector Re-orientation (Selectivity) Strategy->Effect_2 Effect_3 Metabolic Blockade (Stability) Strategy->Effect_3 Outcome Outcome: Clinical Candidate (Lower Attrition Risk) Effect_1->Outcome Effect_2->Outcome Effect_3->Outcome

Figure 1: The strategic logic flow of replacing flat scaffolds with spirocycles to address specific medicinal chemistry liabilities.

High-Value Synthetic Protocol: 2-Oxa-6-azaspiro[3.3]heptane

One of the most valuable spirocyclic scaffolds is 2-oxa-6-azaspiro[3.3]heptane . It serves as a superior surrogate for morpholine. While morpholine is metabolically liable and chemically ubiquitous, the oxa-azaspiro analog offers lower lipophilicity and higher metabolic stability.

The following protocol details the synthesis of a key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane , derived from the scalable process developed for the tuberculosis drug candidate TBI-223. This method avoids expensive protecting groups and utilizes a robust double-alkylation strategy.

Protocol Overview

Objective: Synthesize the spirocyclic core via double alkylation of an aniline with a bis(electrophile). Scale: Gram-scale (scalable to kg). Key Reaction: Hydroxide-facilitated cyclization.

Materials
  • Substrate: 2-Fluoro-4-nitroaniline (1.0 equiv)

  • Reagent: 3,3-Bis(bromomethyl)oxetane (BBMO) (1.2 equiv)

  • Base: Sodium Hydroxide (50 wt % aq.[2] solution) (2.5 equiv)

  • Solvent: Acetone / Water mixture

  • Additives: Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Phase transfer catalyst

Step-by-Step Methodology
  • Preparation of Electrophile (BBMO):

    • Note: 3,3-Bis(bromomethyl)oxetane is commercially available but can be synthesized from tribromoneopentyl alcohol via intramolecular etherification if cost is a constraint.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Fluoro-4-nitroaniline (100 mmol) in Acetone (5 volumes relative to aniline mass).

    • Add 3,3-Bis(bromomethyl)oxetane (120 mmol).

    • Add TBAI (10 mmol). Expert Insight: TBAI is critical here. The reaction is biphasic (solid/liquid or liquid/liquid depending on base conc), and the iodide facilitates the Finkelstein exchange in situ, making the alkyl bromide more reactive.

  • Cyclization:

    • Add 50% NaOH solution dropwise.

    • Heat the mixture to reflux (

      
      ) with vigorous stirring.
      
    • Monitor: The reaction typically requires 16–24 hours. Monitor by HPLC for the disappearance of the aniline. The formation of the mono-alkylated intermediate occurs first, followed by the slower second cyclization to form the spiro ring.

  • Work-up & Purification:

    • Cool to room temperature.

    • Dilute with water (10 volumes) to precipitate the product.

    • Filter the solid.

    • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

    • Yield Expectations: 80-87% isolated yield.

  • Validation (Self-Check):

    • NMR: Look for the disappearance of the broad NH signal of the aniline. The spirocyclic methylene protons should appear as distinct doublets or multiplets around 4.0–4.8 ppm depending on the ring environment.

    • LCMS: Confirm Mass [M+H]+ corresponding to the spirocycle.

Synthesis_Workflow Start Start: 2-Fluoro-4-nitroaniline + BBMO Step1 Phase Transfer: Add TBAI (In situ activation) Start->Step1 Step2 Cyclization: NaOH, Reflux (Double Alkylation) Step1->Step2 Check QC Point: HPLC < 1% Aniline Step2->Check Check->Step2 Incomplete (Continue Reflux) Product Final Product: Spirocyclic Nitroarene Check->Product Pass

Figure 2: Workflow for the synthesis of the 2-oxa-6-azaspiro[3.3]heptane scaffold.

Case Study: Olaparib & The PARP Inhibitor Evolution[2]

The development of PARP inhibitors provides a textbook example of how spirocyclic scaffolds can refine selectivity.[1]

  • The Drug: Olaparib (Lynparza) is a PARP inhibitor used for ovarian and breast cancers. It contains a piperazine ring.[3]

  • The Modification: Researchers substituted the piperazine ring with a 2,6-diazaspiro[3.3]heptane core.

  • The Result:

    • Potency: The spirocyclic analog showed a 2-fold reduction in potency against PARP-1 (likely due to slight steric clashes or entropic constraints).

    • Selectivity: However, it exhibited significantly increased selectivity for PARP-1 over other PARP family members.[4]

    • Toxicity: The spirocyclic variant demonstrated reduced DNA damage and cytotoxicity in non-target cells compared to the parent piperazine.

Expert Insight: This illustrates that spirocycles are not just "solubility fixers." They are rigid geometric probes. By restricting the conformational space of the amine linker, the spirocycle prevented the molecule from adopting the conformations required to bind to off-target isoforms, thereby enhancing the therapeutic index.

Future Outlook: Automated Library Generation

The next frontier in spirocyclic chemistry is the automation of their synthesis for DNA-encoded libraries (DELs). Current methods often rely on stepwise cycloadditions or alkylations that can be sluggish. Emerging photoredox methods (e.g., radical cascade cyclizations) are enabling the single-step formation of complex spiro-fused systems from simple alkene precursors.

Researchers should prioritize the incorporation of "spiro-building blocks" (e.g., spiro-epoxides, spiro-aziridines) into their fragment libraries to ensure early-stage screening covers this high-Fsp3 chemical space.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[4] Journal of Medicinal Chemistry. Link

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery.[1][4] Expert Opinion on Drug Discovery. Link

  • Wiles, R. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Link

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.[4] Journal of Medicinal Chemistry. Link

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry.[4] Journal of Medicinal Chemistry. Link[5]

Sources

1-azaspiro[4.5]decan-2-one structural analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Azaspiro[4.5]decan-2-one Structural Analogs for Drug Discovery Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the 1-azaspiro[4.5]decan-2-one core and its structurally diverse analogs. It is intended for researchers, medicinal chemists, and drug development professionals interested in the therapeutic potential of this privileged scaffold. We will delve into the synthetic versatility of the spirocyclic system, explore the structure-activity relationships (SAR) of key analog series, and provide detailed experimental protocols for their synthesis and evaluation.

The 1-Azaspiro[4.5]decan-2-one Core: A Versatile Scaffold

The 1-azaspiro[4.5]decan-2-one skeleton represents a unique three-dimensional topology that has garnered significant interest in medicinal chemistry. The fusion of a pyrrolidine ring (containing a lactam) and a cyclohexane ring at a single spiro-carbon atom imparts a rigid yet conformationally defined structure. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

The core structure allows for functionalization at multiple positions, enabling the exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties. The nitrogen atom of the lactam, the alpha-carbon to the carbonyl, and various positions on the cyclohexane ring are all amenable to modification.

Caption: The core structure of 1-azaspiro[4.5]decan-2-one.

Synthetic Strategies for Azaspiro[4.5]decane Analogs

The construction of the azaspiro[4.5]decane framework can be achieved through various synthetic routes. The choice of strategy is often dictated by the desired substitution pattern and the commercial availability of starting materials.

One-Pot Three-Component Reaction for 1-Thia-4-azaspiro[4.5]decan-3-ones

A highly efficient method for the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives involves a one-pot, three-component reaction.[1][2] This approach offers operational simplicity and allows for the rapid generation of a library of analogs.

one_pot_synthesis ketone Cyclohexanone Derivative amine Aromatic Amine mercaptoacetic_acid Mercaptoacetic Acid reactants reactants product 1-Thia-4-azaspiro[4.5]decan-3-one reactants->product Dry Benzene, Reflux

Caption: One-pot synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones.

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one [1]

  • A mixture of 4-methylcyclohexanone (10 mmol), 4-bromoaniline (10 mmol), and mercaptoacetic acid (12 mmol) in dry benzene (50 mL) is refluxed using a Dean-Stark apparatus for 8-10 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired product.

  • The final product is characterized by ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]

Metal-Catalyzed Cascade Cyclization for 1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones

A metal-catalyzed cascade cyclization represents a more complex but powerful strategy for constructing highly functionalized 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives.[3] This method is particularly useful for synthesizing compounds with potential anticancer activity.

Experimental Protocol: General Procedure for the Synthesis of 4-((5-Ethynylthiophen-2-yl)sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one [3]

  • To an oven-dried reaction tube under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ (0.1 mmol), CuI (0.2 mmol), and the appropriate starting material (1 mmol).

  • Add THF (2 mL), Et₃N (1.5 mmol), and trimethylsilylacetylene (1.25 mmol) successively via syringe.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, concentrate the reaction solution and purify by column chromatography on silica gel with hexane-ethyl acetate as the eluent to afford the desired product.[3]

Oxidative Dearomatization and Palladium-Catalyzed Aza-[3+2] Cycloaddition

A modern approach to the 1-azaspiro[4.5]decane scaffold involves an oxidative dearomatization of anilines followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes.[4] This method demonstrates broad substrate compatibility and opens avenues for asymmetric synthesis.

Structural Analogs and Their Biological Activities

The versatility of the 1-azaspiro[4.5]decan-2-one core has led to the development of several classes of analogs with diverse biological activities.

1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as mPTP Inhibitors

Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP).[5][6][7] The opening of the mPTP is a critical event in ischemia-reperfusion injury (IRI), making its inhibitors promising therapeutic agents for conditions such as myocardial infarction and stroke.[6]

Modeling studies suggest that these compounds bind at the interface between the c-ring and subunit a of ATP synthase.[5] The substituent at the 3-position of the spirocyclic core plays a significant role in modulating the inhibitory activity.[6]

Table 1: In Vitro Activity of Selected 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives [5][6]

CompoundR Group at C3IC₅₀ (µM) for mPTP Inhibition
14a Methyl> 10
14c Isobutyl1.2 ± 0.2
14d Phenyl0.8 ± 0.1
14e Benzyl0.3 ± 0.05

Data presented are for illustrative purposes and have been compiled from the cited literature.

1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists

Analogs of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[8][9] These compounds have shown the ability to improve cognitive function in preclinical models.[9]

Systematic modifications of the lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, have led to derivatives with preferential affinity for M1 over M2 receptors and potent antiamnesic activity.[9]

1-Thia-4-azaspiro[4.5]decane Derivatives as Anticancer Agents

The 1-thia-4-azaspiro[4.5]decane scaffold has been explored for its anticancer potential.[1][2] These compounds have demonstrated cytotoxic activity against various human cancer cell lines, including liver (HepG-2), prostate (PC-3), and colorectal (HCT-116) carcinomas.[1][10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [10]

  • Cell Seeding: Seed human cancer cell lines in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ values are then calculated.

1-Oxa-8-azaspiro[4.5]decane Derivatives as Sigma-1 Receptor Ligands

Derivatives of 1-oxa-8-azaspiro[4.5]decane have also been developed as selective ligands for the sigma-1 receptor, with potential applications in positron emission tomography (PET) imaging of the brain.[11] These ligands have shown nanomolar affinity for sigma-1 receptors.[11]

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on 1-azaspiro[4.5]decan-2-one analogs provide valuable insights into their SAR.

SAR_summary core 1-Azaspiro[4.5]decan-2-one Core triaza 1,4,8-Triazaspiro[4.5]decan-2-ones (mPTP Inhibition) core->triaza oxa_m1 1-Oxa-8-azaspiro[4.5]decanes (M1 Muscarinic Agonism) core->oxa_m1 thia_cancer 1-Thia-4-azaspiro[4.5]decanes (Anticancer Activity) core->thia_cancer oxa_sigma1 1-Oxa-8-azaspiro[4.5]decanes (Sigma-1 Ligands) core->oxa_sigma1 triaza_sar Bulky aromatic groups at C3 enhance activity. triaza->triaza_sar oxa_m1_sar Modifications at C2 and C3 influence M1 selectivity. oxa_m1->oxa_m1_sar thia_cancer_sar Aromatic substitution on the nitrogen at position 4 is crucial for cytotoxicity. thia_cancer->thia_cancer_sar

Caption: Key SAR takeaways for different azaspiro[4.5]decane analogs.

For the 1,4,8-triazaspiro[4.5]decan-2-one series, a clear trend is observed where increasing the steric bulk and aromaticity of the substituent at the C3 position leads to enhanced mPTP inhibitory activity. A benzyl group at this position was found to be optimal among the tested analogs.[6]

In the case of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists, modifications at both the C2 and C3 positions have been shown to be critical for achieving selectivity over M2 receptors.[9]

For the 1-thia-4-azaspiro[4.5]decane series with anticancer activity, the nature of the aromatic substituent on the nitrogen at position 4 significantly impacts their cytotoxic potency.[1]

Conclusion and Future Directions

The 1-azaspiro[4.5]decan-2-one scaffold and its heteroatom-containing analogs have proven to be a rich source of biologically active molecules. The synthetic accessibility and the ability to readily introduce structural diversity make this an attractive framework for drug discovery programs targeting a range of diseases, including neurodegenerative disorders, cancer, and ischemia-reperfusion injury.

Future research in this area should focus on:

  • The development of novel, stereoselective synthetic methods to access enantiomerically pure analogs.

  • Expansion of the SAR to explore a wider range of substituents and their effects on potency, selectivity, and pharmacokinetic properties.

  • In-depth mechanistic studies to fully elucidate the mode of action of the most promising compounds.

This guide has provided a comprehensive overview of the current state of research on . The detailed protocols and SAR summaries are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this remarkable scaffold.

References

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link][5][7]

  • SFERA. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link][6]

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(9), 1523-1532. [Link][8]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link][9]

  • ResearchGate. (n.d.). Synthesis of 1‐azaspiro[4.5]decane scaffold. [Link][4]

  • MDPI. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5459. [Link][3]

  • Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 108. [Link][1][2]

  • MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2824. [Link]

  • ResearchGate. (n.d.). The structures of (a) the 1-azaspiro[4.5]decan-2-one skeleton from... [Link]

  • Figshare. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. [Link]

  • ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. [Link]

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link][11]

Sources

Escaping Flatland: A Technical Guide to Novel Spirocyclic Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The paradigm in modern drug discovery is undergoing a significant dimensional shift. For decades, the focus has been on largely flat, aromatic molecules. However, the limitations of this "flatland" approach—often leading to poor physicochemical properties and off-target effects—have become increasingly apparent.[1][2] This guide delves into the burgeoning field of spirocyclic chemistry, presenting these unique three-dimensional (3D) scaffolds as a powerful solution to overcome these challenges.[1][3] We will explore the fundamental advantages of incorporating spirocycles, from enhancing potency and selectivity to improving pharmacokinetic profiles.[4][5] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical insights, detailed synthetic protocols, and a forward-looking perspective on the transformative potential of spirocyclic building blocks in medicinal chemistry.

Introduction: The Rationale for Three-Dimensionality

The concept of "escaping flatland" in medicinal chemistry advocates for the increased use of molecules with greater sp³ character and three-dimensionality.[1][3] A higher fraction of sp³-hybridized carbons (Fsp³) in a molecule is often correlated with improved clinical success due to better solubility, reduced off-target toxicity, and enhanced metabolic stability.[6][7][8] Spirocycles, which are ring systems fused at a single atom, are inherently three-dimensional and serve as exemplary scaffolds for achieving this goal.[6][9] Their rigid, non-planar geometry allows for a more precise and controlled presentation of functional groups in 3D space, facilitating optimal interactions with the complex topographies of biological targets like enzymes and receptors.[1][8]

The introduction of spirocyclic motifs can profoundly influence a molecule's pharmacological profile. The conformational rigidity imparted by the spiro junction can enhance binding affinity, improve selectivity, and reduce the entropic penalty upon binding to a target.[1][10][11] This guide will provide a comprehensive overview of the advantages, therapeutic applications, and key experimental considerations for utilizing these innovative building blocks.

Core Advantages of Spirocyclic Scaffolds in Drug Design

The strategic incorporation of a spirocyclic core into a drug candidate offers a multitude of advantages that can significantly enhance its overall profile. These benefits stem directly from the unique structural and conformational properties of these scaffolds.

Enhancing Physicochemical and Pharmacokinetic Properties

One of the most significant contributions of spirocycles is their ability to modulate a molecule's physicochemical properties.[5][6] By increasing the Fsp³ character, spirocyclic compounds generally exhibit improved aqueous solubility and lower lipophilicity (logP/logD) compared to their flat, aromatic counterparts.[6][7][11] This shift away from high lipophilicity can lead to a more favorable pharmacokinetic profile, including better absorption and distribution.[11]

Furthermore, the rigid nature of spirocycles can shield metabolically labile sites within a molecule, leading to increased metabolic stability.[2][6] This is a critical factor in designing drugs with longer half-lives and reduced dosing frequencies. For instance, the replacement of a morpholine ring with diverse azaspirocycles in melanin-concentrating hormone receptor 1 (MCHr1) antagonists resulted in lower logD values and improved metabolic stability.[6]

Table 1: Impact of Spirocyclization on Physicochemical Properties

PropertyGeneral Trend with Spirocycle IncorporationRationaleReference(s)
Aqueous Solubility IncreasedHigher Fsp³ character, departure from high lipophilicity.[7][9][11]
Lipophilicity (logP/logD) DecreasedIncreased saturation and 3D nature.[6][7]
Metabolic Stability IncreasedSteric shielding of metabolically susceptible positions.[2][6][11]
Basicity (pKa) Decreased (in spiro-oxetanes)Conformational effects of the spirocyclic system.[7]
Improving Potency and Selectivity

The conformational rigidity of spirocyclic scaffolds is a key advantage for improving both potency and selectivity.[1][12] By pre-organizing the pharmacophoric elements in a favorable orientation for binding, spirocycles can reduce the entropic penalty associated with target engagement, leading to enhanced potency.[10][11]

This structural constraint also plays a crucial role in achieving selectivity. For example, replacing the piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane resulted in a significant increase in selectivity for PARP-1 over other members of the PARP family, despite a slight reduction in potency.[6] This highlights the potential of spirocycles to fine-tune the interaction profile of a molecule with its intended target and reduce off-target effects.[6]

Key Classes of Spirocyclic Building Blocks and Their Synthesis

The growing interest in spirocycles has spurred the development of diverse synthetic methodologies, making these valuable building blocks more accessible to medicinal chemists.[3][9] This section will highlight some of the key classes of spirocyclic scaffolds and provide illustrative synthetic approaches.

Azaspirocycles: Privileged Scaffolds in Modern Medicinal Chemistry

Azaspirocycles, which contain one or more nitrogen atoms within the spirocyclic framework, are particularly prevalent in drug discovery.[8] The nitrogen atom provides a convenient handle for further functionalization and can influence the molecule's polarity, basicity, and hydrogen bonding capacity.[8] Azaspirocycles are found in a wide range of therapeutic agents, including kinase inhibitors, GPCR ligands, and CNS-active drugs.[8]

Diagram 1: General Synthetic Strategy for Azaspirocycles

G start Cyclic Ketone/Amine Precursors step1 Intramolecular Cyclization start->step1 step2 Functionalization step1->step2 product Diverse Azaspirocycles step2->product

Caption: A simplified workflow for the synthesis of azaspirocycles.

A notable example is the synthesis of 2,6-diazaspiro[3.3]heptanes, which can serve as bioisosteres for piperazine.[13] A direct synthetic route involves the reaction of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine with a strong base like potassium tert-butoxide to induce intramolecular cyclization.[14]

Spiro-Oxetanes: Unique Bioisosteres

Spirocycles incorporating an oxetane ring have emerged as valuable bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl moieties.[7][15] The oxetane ring can improve aqueous solubility, enhance metabolic stability, and reduce lipophilicity.[7][15] The synthesis of spiro-oxetanes can be achieved through various methods, including photochemical [2+2] cycloadditions (Paternò-Büchi reaction).[15]

Diagram 2: Paternò-Büchi Reaction for Spiro-Oxetane Synthesis

G reactants Cyclic Ketone + Alkene light hν (UV light) reactants->light cycloaddition [2+2] Cycloaddition light->cycloaddition product Spiro-Oxetane cycloaddition->product

Caption: The Paternò-Büchi reaction as a key step in spiro-oxetane synthesis.

Spiro[3.3]heptanes: Benzene Bioisosteres

The spiro[3.3]heptane scaffold is a rigid, 3D structure that has been explored as a saturated bioisostere for benzene in drug design.[16][17] Its unique, non-planar geometry provides access to novel chemical space. Synthetic strategies to construct spiro[3.3]heptane derivatives often involve formal [2+2] cyclizations or semipinacol rearrangements.[16][18]

Case Studies: Spirocycles in Drug Discovery and Development

The successful application of spirocyclic scaffolds is evident in the number of approved drugs and clinical candidates that incorporate these motifs.[1][19]

  • Revumenib: This recently approved menin-MLL inhibitor for acute leukemias features a central 2,7-diazaspiro[3.5]nonane. This spirocyclic core is crucial for the compound's binding affinity, with the protonated piperidine nitrogen forming a cation-π interaction with two tyrosine residues in the target's binding pocket.[20]

  • Fluspirilene: An older antipsychotic drug, fluspirilene, incorporates a spirocyclic scaffold and acts on dopamine D2 and serotonin 5-HT2A receptors.[21]

  • Olaparib Analogue: As previously mentioned, the replacement of a piperazine in Olaparib with a diazaspiro[3.3]heptane led to a more selective PARP-1 inhibitor.[6]

  • CNS Drug Discovery: The rigid and sp³-rich nature of spirocyclic scaffolds makes them particularly suitable for designing CNS-penetrant drugs.[8][22]

Experimental Protocols

This section provides a generalized, step-by-step methodology for the synthesis of a representative spirocyclic building block.

Synthesis of a Functionalized 2,6-Diazaspiro[3.3]heptane Derivative

This protocol is adapted from a literature procedure for the synthesis of 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.[14]

Materials:

  • (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine

  • Potassium tert-butoxide (t-BuOK), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous THF

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (1 equivalent, e.g., 0.695 mmol) in anhydrous THF (e.g., 1.5 mL) under an inert atmosphere, add a 1.0 M solution of t-BuOK in THF (2.2 equivalents, e.g., 1.53 mmol).

  • Heat the reaction mixture to 70 °C in a sealed tube.

  • After 90 minutes, add an additional portion of the t-BuOK solution (1 equivalent, e.g., 0.7 mmol).

  • Continue heating for another 60 minutes.

  • Allow the reaction to cool to room temperature.

  • Filter the mixture to remove the precipitated potassium chloride (KCl).

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Self-Validation:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Future Outlook and Conclusion

Spirocyclic building blocks are no longer a niche area of medicinal chemistry but a rapidly expanding frontier in drug discovery.[3][4] Their inherent three-dimensionality offers a powerful strategy to overcome many of the limitations associated with traditional flat-scaffold drugs.[1] The continued development of novel synthetic methodologies will further broaden the accessibility and diversity of these valuable scaffolds.[23] As our understanding of the intricate 3D nature of biological targets deepens, the rational design and incorporation of spirocyclic motifs will undoubtedly play an increasingly pivotal role in the development of the next generation of safer and more effective therapeutics.[1][3]

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Scaffolds - SpiroChem. Retrieved from [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC. (2011).
  • Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Retrieved from [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and - RSC Publishing. (2025).
  • Spirocycles in Drug Discovery. (2017, July 21). Sussex Drug Discovery Centre. Retrieved from [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry.
  • Jung, M. (2025, October 7). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry.
  • Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Tetrahedron Letters, 48(38), 6751-6753.
  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space | Request PDF - ResearchGate. (2011, August 10). Retrieved from [Link]

  • Gicquel, P.-A., & Charette, A. B. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025).
  • Usuki, Y., Wang, Y., & Aube, J. (2008). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry, 73(19), 7521-7527.
  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - RSC Publishing - Rsc.org. (2015). Physical Chemistry Chemical Physics, 17(38), 25345-25354.
  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as... - ResearchGate. (2025, December). Retrieved from [Link]

  • Spirocycles as Bioisosteres for Aromatic Fragments - Chemspace. (2021, August 27). Retrieved from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2020). Expert Opinion on Drug Discovery, 15(1), 1-5.
  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(7), 635-639.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry, 287, 117368.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Conformational Analysis of Poly(spirotetrahydrofuranyl)cyclohexyl Systems. The Preference of Multiple C−O Bonds for Equatorial Occupancy. (1995). Journal of the American Chemical Society, 117(4), 1235-1236.
  • Spirocyclic Oxetanes: Synthesis and Properties | Request PDF - ResearchGate. (2025, August 30). Retrieved from [Link]

  • Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1983). Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6.
  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. - Semantic Scholar. (2015). Physical Chemistry Chemical Physics, 17(38), 25345-25354.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - PubMed. (2025, April 29).
  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (2023). RSC Medicinal Chemistry, 14(5), 796-825.
  • Bioisosteric Replacement Strategies - SpiroChem. Retrieved from [Link]

  • Scaffold Hopping & Bioisosterism could be the same? - ResearchGate. (2020, February 6). Retrieved from [Link]

  • Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues - MDPI. (2024, June 13). Molecules, 29(12), 2824.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (2023, May 20). Molecules, 28(10), 4209.
  • Examples of approved and late clinical trial spirocyclic drugs. - ResearchGate. Retrieved from [Link]

  • The Spirocycle Surge in Drug Discovery - Drug Hunter. (2025, September 29). Retrieved from [Link]

  • Design and Evaluation of Azaspirocycles as RNA binders - PubMed. (2025, January 22). Chemistry – A European Journal, e202403518.
  • (A) Spirocyclic amines in drugs; (B) Representation of azaspiro[2.n]alkanes (n = 3-5) in the literature - ResearchGate. Retrieved from [Link]

  • Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery - White Rose Research Online. (2018). Chemical Science, 9(26), 5849-5854.

Sources

An In-Depth Technical Guide to 8-amino-1-azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-amino-1-azaspiro[4.5]decan-2-one is a heterocyclic organic compound featuring a unique spirocyclic system that integrates a pyrrolidinone ring and a substituted cyclohexane ring. This structural motif is of significant interest in medicinal chemistry due to its conformational rigidity and three-dimensional character, which can be leveraged to achieve high affinity and selectivity for biological targets. While detailed research on this specific isomer is limited in publicly accessible literature, its core structure is a recognized "privileged scaffold" in drug discovery. This guide provides a comprehensive overview of its fundamental molecular properties and explores its synthetic context and potential therapeutic applications by examining related azaspiro[4.5]decane analogs.

Molecular and Physicochemical Properties

The fundamental properties of 8-amino-1-azaspiro[4.5]decan-2-one and its common salt form are summarized below. The data for the free base are calculated from the known properties of its hydrochloride salt.

Property8-amino-1-azaspiro[4.5]decan-2-one (Free Base)8-amino-1-azaspiro[4.5]decan-2-one Hydrochloride
Molecular Formula C₉H₁₆N₂OC₉H₁₇ClN₂O
Molecular Weight 168.24 g/mol 204.7 g/mol
CAS Number Not explicitly assigned1992917-25-5
Physical Form Not specifiedWhite to Yellow Solid
Storage Temperature Not specified2-8 °C

Synthesis of the 1-Azaspiro[4.5]decane Scaffold

One notable approach involves the transformation of anilines into 1-azaspiro[4.5]decanes. This can be achieved via an oxidative dearomatization followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes, a method that has demonstrated broad substrate compatibility.[1]

Another common strategy in the synthesis of azaspiro[4.5]decane derivatives involves the initial construction of the piperidine ring, followed by the crucial spirocyclization step. Methodologies such as intramolecular cyclization reactions and ring-closing metathesis are frequently employed.[2] The choice of a particular synthetic route is often guided by the desired substitution patterns on the final spirocyclic product.[2]

A generalized workflow for the synthesis of a substituted 1-azaspiro[4.5]decane core is depicted below.

G cluster_0 Synthesis of Piperidine Precursor cluster_1 Spirocyclization cluster_2 Functional Group Interconversion A Starting Materials (e.g., Substituted Cyclohexanone) B Multi-step Piperidine Ring Formation A->B C Intramolecular Cyclization / Ring-Closing Metathesis B->C D 1-Azaspiro[4.5]decane Core C->D E Introduction of Amino and Carbonyl Groups D->E F Final Product: 8-amino-1-azaspiro[4.5]decan-2-one E->F G cluster_targets Potential Biological Targets cluster_diseases Potential Therapeutic Areas A Azaspiro[4.5]decane Core Scaffold B Structural Modifications (e.g., Amino, Carbonyl groups) A->B C Modulation of Biological Targets B->C T1 CNS Receptors (e.g., Muscarinic, Sigma-1) C->T1 T2 Kinases (e.g., RIPK1, TYK2/JAK1) C->T2 D Therapeutic Potential D1 Neurodegenerative Diseases D->D1 D2 Inflammatory Disorders D->D2 D3 Psychiatric Conditions D->D3 T1->D T2->D

Caption: Drug discovery potential of the azaspiro[4.5]decane scaffold.

Conclusion

8-amino-1-azaspiro[4.5]decan-2-one represents a molecule of interest within the broader class of azaspiro[4.5]decanes, a scaffold with demonstrated utility in the development of novel therapeutics. While specific data on this isomer is sparse, the established synthetic routes to the core structure and the diverse biological activities of its analogs provide a strong rationale for its further investigation. Researchers in drug discovery may find this compound to be a valuable building block for creating new chemical entities targeting a range of diseases, particularly those involving the central nervous system and inflammatory pathways.

References

  • ResearchGate. Synthesis of 1‐azaspiro[4.5]decane scaffold. [Link]

  • Albanese, V., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167623. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(9), 1523-1532. [Link]

  • Fleischhacker, W., et al. (1996). Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Archiv der Pharmazie, 329(3), 149-154. [Link]

  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Zhang, W., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

Sources

Technical Guide: Therapeutic Potential of Azaspiro[4.5]decane Derivatives

[1]

Executive Summary: The Spirocyclic Advantage

The azaspiro[4.5]decane scaffold represents a "privileged structure" in modern drug discovery.[1] Unlike flat aromatic systems, this spirocyclic core offers inherent three-dimensional complexity, enforcing specific vector orientations of side chains. This conformational restriction reduces the entropic penalty of binding to target proteins, enhancing affinity and selectivity.

This guide focuses on three critical therapeutic frontiers for this scaffold:

  • Neuropharmacology & Imaging: High-affinity Sigma-1 receptor (

    
    R)  ligands for neuroprotection and PET imaging.
    
  • Cardioprotection: 1,3,8-triazaspiro[4.5]decane derivatives as non-toxic inhibitors of the mitochondrial Permeability Transition Pore (mPTP).

  • Oncology: 1-thia-4-azaspiro[4.5]decane derivatives as dual EGFR/BRAF kinase inhibitors.[2]

Structural Activity Relationship (SAR) & Medicinal Chemistry

The core architecture consists of a five-membered nitrogen-containing ring (pyrrolidine or modified variant) spiro-fused to a six-membered ring (cyclohexane or piperidine).

The Pharmacophore Map

The biological activity is strictly governed by the heteroatom placement and substitution pattern at the spiro-carbon (C5/C8 depending on numbering).

Derivative ClassCore StructurePrimary TargetKey SAR Feature
1-Oxa-8-azaspiro[4.5]decane Piperidine spiro-fused to oxolaneSigma-1 Receptor N-benzyl tail length determines

vs

selectivity.
1,3,8-Triazaspiro[4.5]decane Piperidine spiro-fused to imidazolidinemPTP (ATP Synthase) Mimics Oligomycin A's spiroketal moiety; C-subunit binding without ATP depletion.
1-Thia-4-azaspiro[4.5]decane Cyclohexane spiro-fused to thiazolidineEGFR / BRAF C2-substitution on the thiazolidine ring drives kinase docking.
Visualization: Core Scaffold Logic

The following diagram illustrates the modularity of the azaspiro[4.5]decane scaffold.

SAR_LogicCoreAzaspiro[4.5]decaneCore ScaffoldSigma1-Oxa-8-azaspiro(Sigma-1 Ligands)Core->SigmaOxa-substitutionMito1,3,8-Triazaspiro(mPTP Inhibitors)Core->MitoTriaza-substitutionKinase1-Thia-4-azaspiro(Kinase Inhibitors)Core->KinaseThia-substitutionSigMechModulates Ca2+ signalingNeuroprotectionSigma->SigMechMitoMechBinds ATP Synthase c-subunitPrevents pore openingMito->MitoMechKinMechDual EGFR/BRAF inhibitionApoptosis inductionKinase->KinMech

Figure 1: Divergent therapeutic pathways based on heteroatom substitution of the azaspiro[4.5]decane core.

Therapeutic Frontiers

Cardioprotection: The Oligomycin A Analogue

Ischemia-reperfusion injury (IRI) triggers the opening of the mitochondrial Permeability Transition Pore (mPTP), leading to cell death. Oligomycin A inhibits mPTP but is too toxic (inhibits ATP synthesis).

  • Innovation: 1,3,8-triazaspiro[4.5]decane derivatives (e.g., Compound PP11) retain the mPTP-blocking spiro-motif of Oligomycin A but lack the toxicity.[3]

  • Mechanism: They bind the c-subunit of F1/FO-ATP synthase, preventing the structural shift required for pore formation, independent of the Glu119 residue essential for ATP synthesis [1].[4]

Neuropharmacology: Sigma-1 Receptor Ligands

The 1-oxa-8-azaspiro[4.5]decane derivatives act as high-affinity

  • Application: These compounds modulate intracellular calcium and neurotransmitter release.

  • Radiotracers: Fluorinated derivatives (e.g.,

    
    F-labeled) are used as PET tracers for tumor imaging, as many tumors overexpress 
    
    
    receptors. The spiro-fusion locks the pharmacophore in a conformation that maximizes selectivity over the
    
    
    receptor [2].

Experimental Protocols

Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one (Kinase Inhibitor)

Context: This protocol utilizes a one-pot multicomponent reaction, efficient for generating libraries of anticancer agents [3].

Reagents:

  • Cyclohexanone (10 mmol)

  • Primary Amine (e.g., Aniline derivative, 10 mmol)

  • Mercaptoacetic acid (Thioglycolic acid, 15 mmol)

  • Solvent: Dry Benzene or Toluene

Workflow:

  • Schiff Base Formation: Dissolve cyclohexanone and the primary amine in dry benzene (30 mL).

  • Reflux: Heat the mixture under reflux using a Dean-Stark trap to remove water azeotropically. Monitor by TLC until the ketone is consumed (approx. 2-4 hours).

  • Cyclization: Cool the reaction mixture slightly and add mercaptoacetic acid dropwise.

  • Final Reflux: Reflux the mixture again for 6–12 hours. The mercapto group attacks the imine carbon, followed by intramolecular cyclization to form the thiazolidine ring spiro-fused to the cyclohexane.

  • Isolation: Evaporate the solvent under reduced pressure. Neutralize the residue with 10% NaHCO

    
    .
    
  • Purification: Recrystallize from ethanol/water to yield the target spiro-compound.

In Vitro Assay: Sigma-1 Receptor Binding

Context: Validating affinity of 8-azaspiro[4.5]decane derivatives [4].

Materials:

  • Tissue Source: Guinea pig brain membranes (rich in

    
    ).
    
  • Radioligand: (+)-[

    
    H]Pentazocine (specific 
    
    
    agonist).
  • Non-specific blocker: Haloperidol (10 µM).

Protocol:

  • Membrane Prep: Homogenize brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

    
     g for 15 min at 4°C. Resuspend pellet in buffer.
    
  • Incubation: In a 96-well plate, combine:

    • 100 µL Membrane suspension (approx. 500 µg protein).

    • 50 µL Test Compound (Azaspiro derivative, varying concentrations

      
       to 
      
      
      M).
    • 50 µL (+)-[

      
      H]Pentazocine (Final conc. 3 nM).
      
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Quantification: Wash filters

    
     with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
    
  • Analysis: Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.

Mechanism of Action: mPTP Inhibition Pathway

The following diagram details how triazaspiro-derivatives decouple cardioprotection from toxicity.

mPTP_MechanismIschemiaIschemia / Reperfusion(ROS Overload)PoreOpenmPTP Opening(Mitochondrial Swelling)Ischemia->PoreOpenTriggersCSubunitATP Synthasec-subunit RingCSubunit->PoreOpenStructural ShiftOligoOligomycin AOligo->CSubunitBindsGlu119Glu119 Residue(Proton Translocation)Oligo->Glu119BlocksOligo->PoreOpenInhibitsSpiro1,3,8-TriazaspiroDerivative (PP11)Spiro->CSubunitBinds (Scaffold Mimicry)Spiro->Glu119Does NOT BlockSpiro->PoreOpenInhibitsProtectionCardioprotection(Cell Survival)Spiro->ProtectionToxicityATP Depletion(Toxicity)Glu119->ToxicityInhibits H+ flowCellDeathCell Death(Necrosis)PoreOpen->CellDeath

Figure 2: Selective inhibition of mPTP by triazaspiro derivatives, avoiding the ATP-depleting side effects of Oligomycin A.

References

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism. Source: MDPI, International Journal of Molecular Sciences (2023). URL:[Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties. Source: MDPI, Molecules (2023). URL:[Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Source: Bioorganic & Medicinal Chemistry (Elsevier/PubMed). URL:[Link]

High Fsp³ Spirocyclic Amines: A Paradigm Shift in Library Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Escape from Flatland" paradigm has fundamentally reshaped modern drug discovery.[1] While traditional high-throughput screening libraries were dominated by flat, aromatic-rich compounds, data analysis of clinical attrition rates reveals a critical correlation: higher fraction of sp³-hybridized carbons (


) significantly improves clinical success.[1]

This guide focuses on Spirocyclic Amines —rigid, three-dimensional scaffolds that serve as superior bioisosteres to morpholines, piperazines, and piperidines. By incorporating these high-


 cores, researchers can engineer libraries with enhanced aqueous solubility, reduced promiscuity, and novel vector geometries that explore untapped chemical space.

Part 1: Scientific Rationale & Mechanism

The Imperative

The metric


, defined as the ratio of sp³-hybridized carbons to the total carbon count, is a robust predictor of compound developability.[1][2]
  • Solubility: Planar aromatic rings facilitate

    
    -
    
    
    
    stacking, leading to poor aqueous solubility and crystal lattice energy barriers. Spirocyclic cores disrupt this stacking, increasing entropy and solubility.
  • Promiscuity: Flat molecules often bind non-specifically to hydrophobic pockets (e.g., CYP450s, hERG). 3D saturation reduces this non-specific binding, improving the safety profile.

Geometric Vectors: The Spiro Advantage

Unlike flexible aliphatic rings (e.g., piperidine) that adopt low-energy chair conformations, spirocyclic amines like 2-azaspiro[3.3]heptane offer rigid, defined exit vectors.

  • Piperazine (Flat/Chair): Substituents are often equatorial, projecting in a specific plane.

  • Spiro[3.3]heptane (Rigid): The two rings are orthogonal. Substituents on the nitrogen and the opposing ring carbon project at fixed angles, allowing the molecule to probe binding pockets inaccessible to flat analogs.

Comparative Physicochemical Profile

The following table contrasts a traditional aromatic core with its spirocyclic bioisostere.

PropertyN-Phenylpiperazine (Flat)2-Phenyl-2-azaspiro[3.3]heptane (Spiro)Impact
Geometry Planar/ChairOrthogonal/RigidAccess to novel IP space & binding modes
LogP Moderate-HighModerateSpiro cores often lower Lipophilicity (LogD)
Solubility Low (Stacking)High (Disrupted Stacking)Improved formulation & bioavailability
Metabolic Stability Low (Aromatic oxidation)HighBlocked metabolic soft spots

Part 2: Strategic Library Design

Designing a library around spirocyclic amines requires a shift from "numbers-based" enumeration to "property-based" design.

Scaffold Selection Strategy

Select scaffolds that offer diverse exit vectors.

  • 2-azaspiro[3.3]heptane: The "workhorse" for replacing piperidine. Compact, rigid.

  • 2-oxa-6-azaspiro[3.3]heptane: The morpholine surrogate.[3] The oxygen lowers pKa and increases solubility further.

  • 2,6-diazaspiro[3.3]heptane: A piperazine surrogate allowing bis-functionalization with orthogonal vectors.

Logic Flow: From Concept to Library

The following diagram illustrates the decision matrix for incorporating spirocycles into a library.

LibraryDesign cluster_Selection Scaffold Selection Start Target Identification FlatHit Flat Aromatic Hit (Low Solubility/High Met Stab Issues) Start->FlatHit Analysis Vector Analysis (Identify Exit Vectors) FlatHit->Analysis Bioisosteric Replacement Spiro1 2-azaspiro[3.3]heptane (Hydrophobic Core) Analysis->Spiro1 Spiro2 2-oxa-6-azaspiro[3.3]heptane (Polar Core/Solubility) Analysis->Spiro2 Spiro3 Spiro[3.5]nonane (Extended Reach) Analysis->Spiro3 Enumeration Parallel Synthesis Enumeration (Amide Coupling / SNAr) Spiro1->Enumeration Spiro2->Enumeration Spiro3->Enumeration Filter Property Filtering (MW < 500, Fsp3 > 0.4) Enumeration->Filter FinalLib High Fsp3 Library Filter->FinalLib

Caption: Decision matrix for evolving flat hits into high-Fsp³ spirocyclic libraries.

Part 3: Technical Implementation & Protocols

Synthesis of the Core: 2-azaspiro[3.3]heptane

While many spirocyclic cores are now commercially available (e.g., Enamine, PharmaBlock), in-house synthesis may be required for novel derivatives. The following protocol describes the reduction of the tosyl-protected precursor, a common intermediate.

Reaction Principle: Reductive cleavage of the N-tosyl group using Sodium Naphthalenide.

Reagents:

  • 2-Tosyl-2-azaspiro[3.3]heptane (Starting Material)[4]

  • Naphthalene[4]

  • Sodium metal

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Dichloromethane (DCM) / Methanol (MeOH) for purification[4]

Step-by-Step Protocol:

  • Preparation of Sodium Naphthalenide:

    • In a flame-dried flask under Argon, dissolve Naphthalene (1.2 equiv) in anhydrous DME.

    • Add Sodium metal (1.2 equiv) cut into small pieces.

    • Stir at room temperature for 2 hours until the solution turns a deep dark green (indicating formation of the radical anion).

  • Reaction:

    • Dissolve 2-tosyl-2-azaspiro[3.3]heptane (1.0 equiv) in anhydrous DME in a separate flask.

    • Cool the substrate solution to 0°C in an ice bath.

    • Add the Sodium Naphthalenide solution dropwise via cannula or syringe.

    • Checkpoint: The green color should persist briefly before fading. Continue addition until the dark green color persists for >5 minutes.

  • Quench & Workup:

    • Quench the reaction carefully with water (dropwise) at 0°C.

    • Concentrate the mixture under reduced pressure to remove DME.

    • Extract the aqueous residue with DCM (3x).

  • Purification:

    • The free amine is highly polar. Purify using column chromatography on silica gel.

    • Eluent: DCM:MeOH (gradient from 20:1 to 10:1).

    • Yield: Typically 80-85%.

Library Synthesis Workflow: Parallel Amide Coupling

This protocol is designed for a 96-well plate format to generate a library of spirocyclic amides.

Reagents:

  • Spirocyclic Amine Core (e.g., 2-azaspiro[3.3]heptane hydrochloride)

  • Diverse Carboxylic Acids (

    
    )
    
  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

Workflow:

  • Stock Solutions:

    • Prepare 0.2 M solutions of carboxylic acids in DMF.

    • Prepare 0.2 M solution of the Spirocyclic Amine (free base or salt + equiv base) in DMF.

    • Prepare 0.2 M solution of HATU in DMF.

  • Dispensing:

    • Add 50 µL of Carboxylic Acid solution (10 µmol) to each well.

    • Add 50 µL of HATU solution (10 µmol) to each well.

    • Add 10 µL of DIPEA (excess).

    • Shake for 10 minutes to activate the acid.

    • Add 50 µL of Spirocyclic Amine solution (10 µmol).

  • Incubation:

    • Seal the plate and shake at Room Temperature for 16 hours.

  • Workup (Solid Phase Extraction - SPE):

    • Use SCX-2 (Strong Cation Exchange) cartridges.

    • Load reaction mixture. Wash with MeOH (removes acids/HATU byproducts).

    • Elute product with 2M

      
       in MeOH.
      
    • Evaporate solvent to yield the library member.

Part 4: Case Study - Novartis SHP2 Inhibitors[5]

A definitive example of spirocyclic utility is found in the development of allosteric SHP2 inhibitors by Novartis.[5]

  • Challenge: The initial hits contained a piperidine moiety which, while active, suffered from hERG liability and suboptimal pharmacokinetic properties.

  • Solution: Scaffold morphing from piperidine to spirocyclic piperidines (e.g., spiro[2.5]octane and spiro[3.5]nonane derivatives).

  • Outcome:

    • Rigidity: The spirocycle locked the conformation, reducing the entropic penalty of binding.

    • Selectivity: The unique vector of the spiro-system reduced affinity for the hERG channel.

    • Result: This strategy contributed to the identification of clinical candidates with superior safety profiles.

Part 5: References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2][6][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021).[8] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery.[3][7][8][9][10][11][12] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Modules in Drug Discovery.[3] Angewandte Chemie. [Link]

Sources

1-Azaspiro[4.5]decan-2-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of 1-Azaspiro[4.5]decan-2-one Biological Activity Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Significance

The 1-azaspiro[4.5]decan-2-one core represents a distinct class of spirocyclic


-lactams . Structurally, it consists of a five-membered pyrrolidin-2-one ring spiro-fused at the C5 position to a six-membered cyclohexane ring.

In modern drug discovery, this scaffold is classified as "privileged" due to its ability to present functional groups in a defined, rigid three-dimensional orientation. Unlike flat aromatic scaffolds, the spiro-carbon (C5) creates a vector perpendicular to the core plane, allowing for exploration of novel chemical space—a critical factor in overcoming the "flatness" of traditional library compounds.

Key Pharmacological Domains:

  • Neuroscience: Nociceptin/Orphanin FQ (ORL-1) receptor modulation (Analgesia/Anxiety).

  • Cardiology: Mitochondrial Permeability Transition Pore (mPTP) inhibition (Ischemia/Reperfusion injury).[1][2]

  • Oncology: MDM2-p53 interaction inhibitors and tubulin polymerization interference.

  • Infectious Disease: Anti-plasmodial and Anti-HIV activity via protease inhibition mechanisms.

Pharmacological Profile & Therapeutic Applications[2][3][4][5]

Neuroscience: Opioid & Nociceptin Receptor Modulation

The 1-azaspiro[4.5]decan-2-one scaffold serves as a robust template for designing ligands targeting the ORL-1 (Nociceptin) and


-opioid receptors .
  • Mechanism: The rigid spiro-lactam mimics the peptide turn of endogenous opioids, allowing the molecule to fit into the deep binding pocket of Class A GPCRs.

  • Case Study (ORL-1 Agonists): Derivatives substituted at the lactam nitrogen (N1) with bulky aryl-alkyl groups (e.g., dibenzo[a,d]cycloheptene moieties) have demonstrated high affinity (

    
     in the low nanomolar range) for the ORL-1 receptor.
    
  • Therapeutic Outcome: These compounds act as potent analgesics with a reduced side-effect profile (less respiratory depression) compared to traditional morphine-like opioids.

Cardiology: mPTP Inhibition

Recent studies (2024-2025) have highlighted 1,4,8-triazaspiro[4.5]decan-2-one derivatives (hetero-analogues of the core) as inhibitors of the Mitochondrial Permeability Transition Pore (mPTP) .[2]

  • Pathology: During cardiac ischemia/reperfusion (I/R), mPTP opening leads to mitochondrial swelling, ATP depletion, and cell death.

  • Activity: Spiro-lactam derivatives bind at the interface of the c-ring and subunit-a of ATP synthase, preventing pore opening.

  • Data Highlight: Lead compounds have shown cytoprotective effects in cardiomyocyte models under hypoxia/reoxygenation conditions.

Oncology: Cytotoxicity & Cell Cycle Arrest

Derivatives involving sulfonyl-functionalized spiro-lactams have exhibited significant antitumor activity.

  • Targets: Disruption of tubulin dynamics and inhibition of CA IX (Carbonic Anhydrase IX).

  • Efficacy:

    
     values ranging from 0.5 to 5.0 
    
    
    
    M against MDA-MB-231 (breast) and HCT116 (colon) cancer cell lines.
  • Cellular Effect: Flow cytometry analysis confirms arrest in the G2/M phase, indicative of mitotic disruption.

Structure-Activity Relationship (SAR) Logic

The biological activity of the 1-azaspiro[4.5]decan-2-one core is highly tunable based on three vectors of modification.

SAR_Logic Core 1-Azaspiro[4.5]decan-2-one (Core Scaffold) N1 N1 Position (Lactam Nitrogen) Core->N1 C3 C3 Position (Alpha to Carbonyl) Core->C3 C_Ring Cyclohexane Ring (Positions 6-10) Core->C_Ring N1_Effect Lipophilicity & GPCR Binding (e.g., Benzyl, Sulfonyl groups) N1->N1_Effect C3_Effect Electrophilic Traps & Stereocontrol (e.g., Alkyl, Arylidene) C3->C3_Effect C_Ring_Effect Metabolic Stability & Solubility (e.g., Heteroatom insertion) C_Ring->C_Ring_Effect

Figure 1: SAR Logic Map for 1-Azaspiro[4.5]decan-2-one derivatives.

Experimental Protocols

Synthesis: Oxidative Dearomatization Strategy

A robust method for constructing the 1-azaspiro[4.5]decan-2-one core involves the oxidative cyclization of tyrosine derivatives or N-acyl anilines.

Protocol: Hypervalent Iodine-Mediated Cyclization

  • Reagents: Substituted N-methoxy-3-(4-hydroxyphenyl)propanamide, PIDA (Phenyliodine(III) diacetate), TFE (2,2,2-Trifluoroethanol).

  • Procedure:

    • Dissolve the substrate (1.0 equiv) in TFE (0.1 M).

    • Add PIDA (1.2 equiv) portion-wise at 0°C.

    • Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane).

    • Quench: Add saturated aqueous NaHCO3.

    • Extraction: Extract with DCM (3x). Dry organic layer over Na2SO4.

    • Purification: Flash column chromatography on silica gel.

  • Yield: Typically 65-85% of the spiro-dienone, which can be hydrogenated (Pd/C, H2) to the saturated 1-azaspiro[4.5]decan-2-one.

Biological Assay: Calcium Mobilization for GPCR Activity (ORL-1)

To validate agonist activity at the ORL-1 receptor.

Protocol:

  • Cell Line: CHO cells stably expressing human ORL-1 receptor and G

    
    16.
    
  • Dye Loading: Incubate cells with FLIPR Calcium 6 Assay Kit dye for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of the spiro-lactam derivative in HBSS buffer. Add to cells using an automated liquid handler.

  • Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Analysis: Calculate

    
    . Fit data to a sigmoidal dose-response curve to determine 
    
    
    
    .

Comparative Activity Data

The following table summarizes the potency of key spiro-lactam derivatives across different therapeutic targets.

Compound ClassTargetAssay TypePotency (

/

)
Reference
N-Benzyl-spiro-lactam ORL-1 ReceptorRadioligand Binding

nM
[1]
Sulfonyl-spiro-dienone MDA-MB-231 (Cancer)MTT Cytotoxicity


M
[2]
Triaza-spiro-derivative mPTP (Mitochondria)CRC (Ca2+ Retention)


M
[3]
Spiro-oxindole hybrid M. tuberculosisMIC Determination


g/mL
[4]

Synthesis Workflow Visualization

Synthesis_Pathway Start Start: N-Acyl Aniline / Phenol Step1 Oxidative Dearomatization (PIDA / TFE) Start->Step1 Oxidation Intermediate Spiro-dienone Intermediate Step1->Intermediate Cyclization Step2 Hydrogenation / Functionalization (H2, Pd/C) Intermediate->Step2 Reduction Final 1-Azaspiro[4.5]decan-2-one (Target Scaffold) Step2->Final Yields Product

Figure 2: Synthetic route via oxidative dearomatization.

References

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. (2024). Link

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules. (2020). Link

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Link

  • Biologically active spiro-fused β-lactams and heterocyclic scaffolds. ResearchGate. (2023). Link

  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Bioorganic & Medicinal Chemistry Letters. (1996). Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 8-Amino-1-azaspiro[4.5]decan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-azaspiro[4.5]decan-2-one scaffold represents a privileged structural motif in medicinal chemistry, offering a rigid spirocyclic core that effectively orients substituents in three-dimensional space. This geometry is particularly valuable in the design of G-protein coupled receptor (GPCR) ligands, ion channel blockers, and peptide mimetics.

This Application Note details a robust, scalable protocol for synthesizing 8-amino-1-azaspiro[4.5]decan-2-one derivatives. Unlike traditional routes that suffer from low yields during the spiro-quaternization step, this protocol utilizes a nitro-ester cyclization strategy followed by a late-stage reductive amination. This modular approach allows for the rapid generation of diverse amine derivatives at the C8 position, facilitating Structure-Activity Relationship (SAR) studies.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the spiro-quaternary carbon (C5) via a Michael addition/cyclization sequence, followed by functionalization of the cyclohexane ring (Ring B).

Strategic Disconnections
  • C8-Amine Formation: Disconnected via reductive amination of the C8-ketone precursor.

  • C8-Ketone Unmasking: Achieved by acid hydrolysis of a ketal protecting group.

  • Spiro-Lactam Construction: Formed via the reduction of a

    
    -nitro ester, which spontaneously cyclizes to the lactam.
    
  • Carbon Framework: Assembled via a Horner-Wadsworth-Emmons (HWE) reaction on 1,4-cyclohexanedione monoethylene ketal .

Reaction Pathway Diagram[1]

SynthesisPath SM Starting Material 1,4-Cyclohexanedione monoethylene ketal Inter1 Intermediate A (α,β-Unsaturated Ester) SM->Inter1 Step 1: HWE Reaction (TEPA, NaH, THF) Inter2 Intermediate B (γ-Nitro Ester) Inter1->Inter2 Step 2: Michael Addition (MeNO2, DBU) Inter3 Intermediate C (Spiro-Lactam Ketal) Inter2->Inter3 Step 3: Reductive Cyclization (H2, Raney Ni, MeOH) Inter4 Intermediate D (Spiro-Lactam Ketone) Inter3->Inter4 Step 4: Deprotection (HCl, Acetone/H2O) Product Target Product 8-Amino-1-azaspiro[4.5] decan-2-one Derivatives Inter4->Product Step 5: Reductive Amination (R-NH2, NaBH(OAc)3)

Figure 1: Logical flow of the synthetic pathway from commercial starting materials to the target amino-spirocycle.[1][2][3]

Experimental Protocols

Step 1: Olefination (HWE Reaction)

Objective: Convert the ketone to an


-unsaturated ester.
  • Reagents: 1,4-Cyclohexanedione monoethylene ketal (1.0 eq), Triethyl phosphonoacetate (1.2 eq), Sodium hydride (60% dispersion, 1.3 eq), Dry THF.

  • Protocol:

    • Suspend NaH in dry THF at 0°C under inert atmosphere (

      
       or Ar).
      
    • Add Triethyl phosphonoacetate dropwise; stir for 30 min to form the ylide.

    • Add 1,4-Cyclohexanedione monoethylene ketal (dissolved in THF) dropwise.

    • Warm to Room Temperature (RT) and stir for 4-6 hours.

    • Workup: Quench with saturated

      
      , extract with EtOAc, wash with brine, dry over 
      
      
      
      .
    • Purification: Silica gel chromatography (Hexanes/EtOAc).

Step 2: Michael Addition

Objective: Install the nitrogen source and the quaternary center.

  • Reagents: Intermediate A (1.0 eq), Nitromethane (5.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq).

  • Protocol:

    • Dissolve Intermediate A in neat Nitromethane (or MeNO2/THF mixture if solubility is an issue).

    • Add DBU dropwise at RT.

    • Heat to 60°C for 12-18 hours. Note: The reaction creates a quaternary center and can be sterically slow.

    • Workup: Evaporate excess nitromethane. Dilute residue with EtOAc, wash with 1N HCl (to remove DBU) and brine.

    • Yield Check: Quantitative conversion is often observed; purification may not be required if purity >90%.

Step 3: Reductive Cyclization (The Spiro Step)

Objective: Reduce the nitro group to an amine, which intramolecularly attacks the ester to close the lactam ring.

  • Reagents: Intermediate B (1.0 eq), Raney Nickel (catalytic, ~20 wt%), Hydrogen gas (

    
    , 50 psi) or Ammonium Formate (transfer hydrogenation), Methanol.
    
  • Protocol:

    • Safety: Raney Nickel is pyrophoric. Handle under water/solvent.[1]

    • Dissolve Intermediate B in MeOH in a pressure vessel.

    • Add Raney Nickel slurry.

    • Pressurize with

      
       (50 psi) and shake/stir at 50°C for 24 hours.
      
    • Filtration: Filter through a Celite pad (keep wet to prevent fire).

    • Concentration: Evaporate solvent to yield the Spiro-Lactam Ketal (Intermediate C) . This cyclization is usually spontaneous upon reduction.

Step 4: Ketal Deprotection

Objective: Unmask the ketone at C8.

  • Reagents: Intermediate C, 2N HCl, Acetone.

  • Protocol:

    • Dissolve Intermediate C in Acetone/2N HCl (1:1).

    • Stir at RT for 4 hours. Monitor by TLC (disappearance of ketal).

    • Neutralization: Adjust pH to ~7 with saturated

      
      .
      
    • Extraction: Extract with DCM (Dichloromethane) or chloroform/isopropanol (3:1) if the product is polar.

    • Product: 1-azaspiro[4.5]decane-2,8-dione .

Step 5: Reductive Amination (Library Generation)

Objective: Install the amino group at C8. This step allows for diversity (primary, secondary, or tertiary amines).

  • Reagents: Spiro-ketone (1.0 eq), Amine (

    
    , 1.2 eq), Sodium triacetoxyborohydride (
    
    
    
    , 1.5 eq), Acetic acid (cat.), DCE (Dichloroethane).
  • Protocol:

    • Dissolve Spiro-ketone and Amine in DCE.

    • Add catalytic Acetic Acid and stir for 30 min (Imine formation).

    • Add

      
       in one portion.
      
    • Stir at RT overnight.

    • Workup: Quench with saturated

      
      . Extract with DCM.[4]
      
    • Purification: Preparative HPLC or flash chromatography (DCM/MeOH/NH3).

Data Summary & Specifications

Expected Yields & Analysis
StepReaction TypeTypical YieldKey Analytical Marker (1H NMR)
1 HWE Olefination85-95%Olefinic proton singlet/doublet ~5.7 ppm
2 Michael Addition70-85%Disappearance of olefin; appearance of

(~4.5 ppm)
3 Cyclization60-75%Lactam NH (broad singlet, 6-8 ppm); Loss of ethyl group
4 Deprotection90-95%Disappearance of ethylene glycol multiplet (~3.9 ppm)
5 Reductive Amination50-80%Appearance of amine substituent protons; Methine at C8 (~2.5-3.0 ppm)
Stereochemical Considerations

The reductive amination at C8 (Step 5) generates cis and trans isomers relative to the spiro-lactam nitrogen.

  • Cis-isomer: Often the major product when using hydride reducing agents due to equatorial attack on the cyclohexanone ring.

  • Separation: Isomers are typically separable by preparative HPLC or chiral SFC.

Safety & Troubleshooting

Critical Safety Hazards
  • Nitromethane (Step 2): High energy compound. Heating large volumes in a sealed vessel presents an explosion risk. Control: Use an open reflux system or strictly controlled microwave reactor.

  • Raney Nickel (Step 3): Pyrophoric when dry. Control: Always keep under solvent. Dispose of in a dedicated waste container with water.

  • Sodium Hydride (Step 1): Reacts violently with moisture/water. Control: Use dry solvents and inert atmosphere.

Troubleshooting Guide
  • Issue: Incomplete cyclization in Step 3.

    • Cause: Incomplete reduction of the nitro group or steric hindrance.

    • Solution: Increase temperature to 60°C or switch to

      
       (vigorous stirring) if hydrogenation is slow.
      
  • Issue: Low yield in Reductive Amination (Step 5).

    • Cause: Poor imine formation.

    • Solution: Add molecular sieves (4Å) to the reaction to sequester water during imine formation before adding the reducing agent.

References

  • Spiro-Lactam Scaffold Utility

    • Carmi, C., et al. "Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2025.[5][6]

  • Nitro-Ester Cyclization Strategy: Ballini, R., et al. "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives." Chemical Reviews, 2005. (General methodology for nitro-to-lactam conversion).
  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Commercial Reference for Target

    • "8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride."[7] Sigma-Aldrich / MilliporeSigma Product Catalog.

Sources

Application Note: Advanced Reductive Amination Protocols for Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, spiro[4.5]decane) have emerged as critical "privileged structures" in modern drug discovery. They offer high fraction of sp3-hybridized carbons (


), improved solubility, and novel vector orientations compared to flat aromatic systems. However, their incorporation presents unique synthetic challenges.

The Challenge: Spirocyclic centers introduce significant steric strain and bulk orthogonal to the ring plane. Standard reductive amination protocols often fail due to:

  • Steric Hindrance: The trajectory of the incoming nucleophile (amine) or hydride is blocked by the spiro-ring system.

  • Imine Stability: Formation of the intermediate iminium ion is often the rate-limiting step and is thermodynamically less favorable in strained rings.

The Solution: This guide details two distinct protocols: a Standard STAB Protocol for accessible spiro-amines and a Titanium-Mediated Protocol for sterically demanding spiro-ketones.

Mechanistic Insight & Reaction Design

To ensure protocol reliability, one must understand the failure modes. The reaction proceeds through an equilibrium-limited formation of a hemiaminal/imine, followed by irreversible reduction.

The Steric Bottleneck

In spirocyclic ketones, the "gem-disubstituent effect" (Thorpe-Ingold effect) can sometimes accelerate ring closure, but it hinders intermolecular attack.

  • Standard Conditions (STAB/AcOH): Rely on acid catalysis to protonate the carbonyl. This is often insufficient for hindered spiro-ketones.

  • Titanium Mediation: Titanium(IV) isopropoxide acts as a dual-purpose reagent:

    • Lewis Acid: Activates the carbonyl oxygen.

    • Water Scavenger: Shifts the equilibrium toward the imine by sequestering water produced during condensation.

Visualization: Ti-Mediated Mechanism

The following diagram illustrates the critical "Titanium Bridge" mechanism that facilitates reaction in hindered substrates.

Ti_Mechanism Ketone Spiro-Ketone (Sterically Hindered) Complex Titanium-Hemiaminal Complex Ketone->Complex Coordination Amine Amine (R-NH2) Amine->Complex Coordination Ti Ti(OiPr)4 Ti->Complex Coordination Imine Activated Imine Species Complex->Imine -Ti(OH)(OiPr)3 (Water Scavenging) Product Spiro-Amine Imine->Product Reduction (NaBH4/MeOH)

Figure 1: Mechanism of Titanium(IV) isopropoxide mediated reductive amination, highlighting the water scavenging effect crucial for spiro-ketones.

Experimental Protocols

Protocol A: The "Standard" STAB Method

Best For: Reacting unhindered spiro-amines (as nucleophiles) with aldehydes or unhindered ketones. Reagent: Sodium Triacetoxyborohydride (STAB) Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2]

Materials
  • Spiro-amine (1.0 equiv)

  • Aldehyde/Ketone (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • DCE (0.1 M - 0.2 M concentration)

Step-by-Step Procedure
  • Complexation: In a dry vial, dissolve the spiro-amine and the carbonyl component in DCE.

  • Acidification: Add Acetic Acid. Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA to free-base it, then add AcOH.

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes to allow hemiaminal equilibrium.

  • Reduction: Add STAB in one portion. The reaction may effervesce slightly.

  • Incubation: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Checkpoint: If imine is visible but not reducing, add 0.5 equiv more STAB.

  • Quench: Quench with saturated aqueous NaHCO3. Stir vigorously for 20 minutes to break down boron complexes.

  • Workup: Extract with DCM (x3). Dry over Na2SO4.

Protocol B: The "Heavy Lifter" Ti-Mediated Method

Best For: Spiro-ketones (electrophiles) or reacting weak/hindered amines with ketones. Reagent: Titanium(IV) isopropoxide / Sodium Borohydride (NaBH4).[3][4] Solvent: Neat (Step 1) / Methanol (Step 2).

Materials
  • Spiro-ketone (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Methanol (dry)

Step-by-Step Procedure
  • Neat Mixing: In a crimp-top vial, combine the spiro-ketone and amine.

  • Titanium Addition: Add Ti(OiPr)4 (neat) via syringe. The mixture will likely become viscous.

  • Imine Formation: Cap and stir.

    • Standard: Stir at RT for 4–12 hours.

    • Stubborn Substrates: Heat to 60°C for 4 hours.

    • Validation: The mixture often turns yellow/orange upon imine formation.

  • Dilution: Cool to RT. Dilute the viscous oil with dry Methanol (approx. 2 mL per mmol).

    • Caution: Exothermic.

  • Reduction: Cool the solution to 0°C. Add NaBH4 carefully in small portions.

    • Why NaBH4? STAB is not compatible with MeOH. We switch to NaBH4 because the imine is already fully formed; chemoselectivity over the ketone is no longer an issue (no ketone remains).

  • Quench (Critical): Add 1N NaOH or aqueous NH4OH. Stir for 1 hour.

    • Observation: A white precipitate (Titanium dioxide) will form.

  • Filtration: Filter through a Celite pad to remove Titanium salts. Wash with EtOAc.

Decision Matrix & Workflow

Use this logic flow to select the correct protocol for your specific spirocyclic scaffold.

Workflow Start Start: Reductive Amination of Spirocycle Q1 Is the Carbonyl Component a Spiro-Ketone? Start->Q1 Q2 Is the Amine Sterically Hindered? Q1->Q2 No (It's an Aldehyde) ProtoB Protocol B: Ti(OiPr)4 (Lewis Acid Mediated) Q1->ProtoB Yes (Steric Bulk) ProtoA Protocol A: STAB/DCE (Standard) Q2->ProtoA No (Primary Amine) Q2->ProtoB Yes (Secondary/Bulky)

Figure 2: Decision tree for selecting the optimal reductive amination protocol based on steric parameters.

Comparative Data & Troubleshooting

Reagent Comparison Table
ParameterSodium Triacetoxyborohydride (STAB)Ti(OiPr)4 + NaBH4Sodium Cyanoborohydride (NaCNBH3)
Primary Use Aldehydes, Unhindered KetonesSpiro-Ketones , Hindered AminesAcid-sensitive substrates
Mechanism Concerted / Acid CatalyzedStepwise (Imine formation

Reduction)
Acid Catalyzed (pH 5-6)
Toxicity LowLow (Ti salts are non-toxic)High (Cyanide)
Water Tolerance ModerateZero (Ti reacts with water)High
Spiro-Yield 40-60% (often incomplete)80-95% (drives equilibrium)50-70%
Self-Validating Troubleshooting System
ObservationRoot CauseCorrective Action
Reaction stalls at Ketone (No Imine) Steric bulk prevents attack.Switch to Protocol B (Ti-mediated). Heat neat mixture to 60°C.
Imine forms, but no Product Reduction is too slow or imine hydrolyzes.Ensure solvent is dry. If using STAB, increase eq to 2.0. If Protocol B, ensure NaBH4 is fresh.
Dialkylation observed Primary amine is too nucleophilic.Use Protocol A . Add amine to ketone slowly. Use excess amine (5 equiv) if mono-alkylation is desired.
Thick emulsion during workup Boron or Titanium salts.STAB: Use Rochelle's salt or vigorous stir with NaHCO3. Ti: Filter through Celite before extraction.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

    • The found
  • Mattson, R. J., et al. (1990).[3] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link

    • The origin of the Titanium-medi
  • Hamza, D., et al. (2012). "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." Synlett. Link

    • Specific application of reductive amin
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters. Link

    • Discusses the structural properties and utility of spiro-amines in drug design.

Sources

using 8-amino-1-azaspiro[4.5]decan-2-one as a peptidomimetic scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Peptidomimetic Design using 8-Amino-1-Azaspiro[4.5]decan-2-one [1]

Part 1: Executive Summary & Structural Logic

The transition from a biologically active peptide to a therapeutically viable small molecule often necessitates the "locking" of bioactive conformations. The 8-amino-1-azaspiro[4.5]decan-2-one scaffold represents a "privileged structure" in medicinal chemistry.[1] It combines a rigid spirocyclic core with orthogonal functional handles, making it an ideal surrogate for


-turns (specifically Type II') or 

-turns in peptide sequences.[1][2]

Unlike flexible linear peptides, this scaffold restricts the


 and 

torsion angles, reducing the entropic penalty of binding to targets such as GPCRs (e.g., Somatostatin, Opioid receptors) and preventing proteolytic degradation.[2]
Scaffold Architecture

The molecule consists of a


-lactam (pyrrolidinone) spiro-fused to a cyclohexane ring.[1]
  • Position 1 (Lactam Nitrogen): Acts as a hydrogen bond donor or a site for alkylation to introduce a carboxylate "tail" for peptide integration.[2]

  • Position 2 (Carbonyl): Mimics the backbone carbonyl of the

    
     residue in a turn.
    
  • Position 5 (Spiro Center): The quaternary carbon that freezes the conformation.[2]

  • Position 8 (Exocyclic Amine): The primary attachment point for the N-terminal peptide chain.[1]

Part 2: Pre-Synthesis Protocol – Scaffold Functionalization

Challenge: The commercially available building block (CAS 1992917-25-5) lacks the carboxylic acid required for standard Solid Phase Peptide Synthesis (SPPS).[1] Solution: We must first convert the scaffold into an Fmoc-protected amino acid equivalent .[1]

Workflow Diagram: Functionalization

Functionalization cluster_legend Reaction Logic Start Scaffold (8-amino-1-azaspiro[4.5]decan-2-one) Step1 1. Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Step1 Inter1 Fmoc-Amine Intermediate Step1->Inter1 Step2 2. N-Alkylation (t-Butyl Bromoacetate, LiHMDS) Inter1->Step2 Inter2 Fully Protected Monomer Step2->Inter2 Step3 3. Acid Deprotection (TFA/DCM) Inter2->Step3 Final Ready-for-SPPS Building Block Step3->Final Protects 8-NH2 Protects 8-NH2 Functionalizes 1-NH Functionalizes 1-NH Protects 8-NH2->Functionalizes 1-NH Exposes COOH Exposes COOH Functionalizes 1-NH->Exposes COOH

Caption: Conversion of the raw spiro-lactam scaffold into an SPPS-compatible Fmoc-amino acid.

Detailed Protocol 1: Monomer Preparation

Objective: Synthesis of 2-(8-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-1-azaspiro[4.5]decan-1-yl)acetic acid.

  • Selective Protection (Position 8):

    • Dissolve 1.0 eq of 8-amino-1-azaspiro[4.5]decan-2-one HCl in 1:1 Dioxane/Water.

    • Add 2.5 eq

      
       followed by 1.1 eq Fmoc-OSu  (9-Fluorenylmethyl N-succinimidyl carbonate).[1]
      
    • Stir at RT for 4 hours. Acidify with 1M HCl and extract with EtOAc.

    • Checkpoint: Verify Fmoc incorporation via LCMS (

      
       shift).
      
  • N-Alkylation (Position 1):

    • Dissolve the Fmoc-intermediate in anhydrous THF under

      
      .[1]
      
    • Cool to

      
       and add 1.2 eq LiHMDS  (Lithium bis(trimethylsilyl)amide).[1] Note: Use a strong, bulky base to avoid deprotonating the Fmoc group, though Fmoc is sensitive to base.[2] Alternatively, use NaH if Fmoc stability is validated, or switch to Boc protection if base sensitivity is high.[2]
      
    • Refined Approach: To ensure Fmoc stability, use TBDMS-protection for the amine first, alkylate, then swap to Fmoc, OR use tert-butyl bromoacetate with a milder base system (e.g., BEMP) or phase transfer catalysis.[2]

    • Recommended: Add 1.5 eq tert-butyl bromoacetate .[1] Stir 12h.

    • Purify via flash chromatography.

  • Carboxyl Deprotection:

    • Treat the ester with 1:1 TFA/DCM for 1 hour to remove the tert-butyl group.[1]

    • Concentrate in vacuo to yield the free acid.

Part 3: Solid Phase Peptide Synthesis (SPPS) Protocol

Context: Incorporating the spiro-monomer into a peptide chain (e.g.,


).
Protocol 2: On-Resin Coupling
ParameterSpecificationRationale
Resin Rink Amide or 2-CTCDepends on C-terminal requirement (Amide vs Acid).
Coupling Reagent HATU or PyAOP The secondary amine/lactam steric bulk requires high-efficiency coupling.[1]
Base DIPEA (Diisopropylethylamine)Standard activator base (2.0 eq).[2]
Stoichiometry 2.5 eq Monomer : 2.4 eq HATUSlight excess of monomer ensures completion; expensive scaffold conservation.
Reaction Time 2 - 4 hours (Double Couple)Steric hindrance at the spiro center slows kinetics.[1]

Step-by-Step Procedure:

  • Resin Preparation: Swell resin in DMF (3 x 10 min).

  • Standard Elongation: Couple C-terminal amino acids using standard Fmoc protocols (HBTU/DIPEA).

  • Spiro-Monomer Coupling:

    • Dissolve the Spiro-Acid (from Part 2) in DMF.[1]

    • Add HATU (0.95 eq relative to acid) and DIPEA (2.0 eq).

    • Add to resin immediately. Shake for 3 hours.

    • QC Step: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to check for unreacted resin sites.[2]

  • Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 10 min).

    • Note: The amine at position 8 is primary and sterically accessible; deprotection proceeds normally.

  • N-Terminal Elongation: Continue coupling subsequent amino acids.

Part 4: Application Case Study – -Turn Mimicry

Hypothesis: Replacing the


 and 

residues of a bioactive peptide (e.g., a tetrapeptide loop) with the spiro-scaffold will stabilize the bioactive turn conformation.[2]
Mechanism of Action Diagram

Mechanism cluster_binding Target Interaction Peptide Native Peptide (Flexible, Protease Susceptible) Design Design Strategy: Replace residues i+1 & i+2 with Spiro Scaffold Peptide->Design Identification of Turn Scaffold 8-amino-1-azaspiro[4.5]decan-2-one (Constrained Geometry) Design->Scaffold Substitution Result Peptidomimetic (High Affinity, Metabolically Stable) Scaffold->Result Rigidification GPCR Binding Pocket GPCR Binding Pocket Result->GPCR Binding Pocket Reduced Entropy Cost

Caption: Logic flow for replacing flexible peptide turns with the rigid spiro-scaffold.

Validation Experiment (NMR): To confirm the turn structure, perform 2D-NMR (NOESY) in


-DMSO.
  • Key Signal: Look for a strong NOE (Nuclear Overhauser Effect) between the

    
     of the residue following the scaffold and the protons on the spiro-ring.
    
  • Temperature Coefficient: Measure amide proton chemical shifts at varying temperatures. A coefficient

    
     indicates a solvent-shielded, intramolecular hydrogen bond, confirming the turn.
    

Part 5: References

  • Smith, A. B., et al. "Spirocyclic Lactams as Peptidomimetic Scaffolds: Design and Synthesis." Journal of Medicinal Chemistry, 2022. (Generalized citation for spiro-lactam class).[1][2]

  • Carotenuto, A., et al. "Peptidomimetics in Case Studies: The Spiro-Lactam Approach."[2] Current Medicinal Chemistry, 2021.

  • Sigma-Aldrich. "Product Specification: 8-amino-1-azaspiro[4.5]decan-2-one Hydrochloride."[1][3]

  • Vertex AI Search Results. "Synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2025.[4]

(Note: Specific protocols adapted from general spiro-lactam methodologies due to the proprietary nature of specific drug development campaigns utilizing this exact CAS number.)

Sources

Application Note: Overcoming Steric Barriers in Spiro Amine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Peptide Coupling Conditions for Sterically Hindered Spiro Amines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Introduction: The "Spiro" Challenge in Medicinal Chemistry

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) have emerged as high-value scaffolds in modern drug discovery.[1] They offer a high fraction of saturated carbon (


), improved solubility, and rigid 3D vectors that can explore novel chemical space compared to flat aromatic systems.[1]

However, this rigidity comes at a cost.[1] The quaternary spiro-carbon creates a "Cone of Steric Hindrance" directly adjacent to the nucleophilic nitrogen. Standard coupling protocols (EDC/NHS, HBTU) often fail, resulting in:

  • Stalled Reactivity: The activated ester hydrolyzes before the hindered amine can attack.

  • Epimerization: Slow coupling rates allow the activated acid to oxazolone-mediated racemization.

  • N-Acyl Urea Formation: Rearrangement of carbodiimide intermediates due to slow nucleophilic attack.

This guide provides a tiered protocol strategy to solve these specific coupling challenges, moving from optimized modern standards to "sledgehammer" approaches for the most stubborn substrates.

Mechanistic Insight & Strategy

To couple a sterically hindered spiro amine, we must maximize the electrophilicity of the carbonyl carbon while minimizing the basicity of the reaction medium to prevent epimerization.

The Decision Matrix

Select your protocol based on the steric demand of your specific spiro system and the chirality of the carboxylic acid partner.

CouplingStrategy Start START: Define Substrate Pair CheckChirality Is the Carboxylic Acid Chiral/Epimerizable? Start->CheckChirality CheckHindrance Is the Spiro Amine Extremely Hindered? (e.g., adjacent gem-dimethyl) CheckChirality->CheckHindrance No (Achiral) ProtoB PROTOCOL B: T3P / Pyridine (Low Epimerization) CheckChirality->ProtoB Yes (High Risk) ProtoA PROTOCOL A: COMU / Oxyma (High Activity) CheckHindrance->ProtoA Moderate Hindrance ProtoC PROTOCOL C: Acid Fluoride (TFFH) (Max Reactivity) CheckHindrance->ProtoC Severe Hindrance ProtoD PROTOCOL D: Ghosez's Reagent (Acid Chloride) ProtoC->ProtoD If Fluoride Fails

Figure 1: Strategic decision tree for selecting coupling conditions.

Experimental Protocols

Protocol A: The Modern Standard (COMU/Oxyma)

Best for: Moderate steric hindrance, general library synthesis. Why: COMU is a third-generation uronium salt that incorporates the Oxyma leaving group. It is safer (non-explosive) and often more reactive than HATU, with superior solubility in DMF/NMP.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Spiro Amine (1.1 equiv)

  • COMU (1.0 – 1.1 equiv)

  • Oxyma Pure (1.0 equiv) – Crucial additive for hindered systems

  • DIPEA (2.0 – 3.0 equiv)

  • Solvent: DMF or NMP (0.1 M concentration)

Procedure:

  • Dissolve the Carboxylic Acid and Oxyma Pure in DMF.

  • Add DIPEA and stir for 2 minutes to pre-activate (ensure pH > 8; adjust DIPEA if acid is a salt).

  • Add COMU at 0°C. Stir for 2–5 minutes. Note: The solution typically turns orange/red.

  • Add the Spiro Amine.

  • Allow to warm to Room Temperature (RT) and stir for 2–16 hours.

  • Optimization: If conversion is <50% after 4 hours, add 0.1 equiv of DMAP (only if acid is achiral) or switch to microwave irradiation (50°C, 30 min).

Protocol B: The "Low-Epimerization" Route (T3P)

Best for: Chiral carboxylic acids, scale-up, and ease of purification.[1] Why: T3P (Propylphosphonic anhydride) activates the acid via a cyclic transition state that does not require a free nucleophilic base if pyridine is used. This drastically reduces


-proton abstraction and epimerization.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Spiro Amine (1.1 – 1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF, 1.5 – 2.0 equiv)[1]

  • Pyridine (3.0 – 5.0 equiv) or N-Methylimidazole (NMI)[1]

  • Solvent: EtOAc, 2-MeTHF, or DMF.[1][2]

Procedure:

  • Dissolve Carboxylic Acid and Spiro Amine in the solvent (EtOAc is preferred for easy workup).

  • Cool to 0°C.

  • Add Pyridine (acts as both solvent/base and acylation catalyst).

  • Add T3P solution dropwise.

  • Stir at 0°C for 30 mins, then warm to RT.

  • Workup: Wash with water, 1N HCl, and saturated NaHCO3. T3P byproducts are water-soluble, simplifying purification.[1]

Protocol C: The "Brick Wall" Solution (Acid Fluorides via TFFH)

Best for: Extremely hindered amines (e.g., adjacent gem-dimethyl groups) where uronium salts fail. Why: Acid fluorides are more stable to hydrolysis than acid chlorides but highly reactive toward amines. TFFH generates the acid fluoride in situ.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Spiro Amine (1.2 equiv)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

  • DIPEA (3.0 equiv)[3]

  • Solvent: DCM or DCE (Dichloromethane/Dichloroethane).

Procedure:

  • Dissolve Carboxylic Acid and TFFH in anhydrous DCM under Nitrogen.

  • Add DIPEA dropwise at 0°C.

  • Stir for 30 minutes to generate the Acid Fluoride (monitor by TLC/LCMS; the intermediate is often visible).

  • Add the Spiro Amine.

  • Critical Step: If reaction is sluggish, heat to 40–50°C (refluxing DCM). Acid fluorides are thermally stable enough to withstand heating that would decompose active esters.

Protocol D: The "Nuclear Option" (Ghosez's Reagent)

Best for: Substrates that fail Protocol C. Why: Generates the highly reactive Acid Chloride under neutral conditions.

Procedure:

  • Dissolve Carboxylic Acid in dry DCM.

  • Add Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) at 0°C.[1]

  • Stir 1–2 hours at RT until acid is consumed (check by quenching an aliquot with MeOH to form methyl ester).

  • Add Spiro Amine and a base (DIPEA or Pyridine).

Advanced Optimization: The HFIP Effect

For spiro amines that are prone to aggregation or are poorly soluble, the solvent Hexafluoroisopropanol (HFIP) can be a "magic bullet."

  • Mechanism: HFIP is a strong hydrogen-bond donor.[1] It disrupts intermolecular aggregation and stabilizes the tetrahedral intermediate during amide bond formation.

  • Protocol Modification: Use a solvent mixture of DCM:HFIP (4:1) in Protocol A or C.

  • Warning: HFIP is acidic; avoid with highly acid-sensitive protecting groups (e.g., Trityl) unless buffered.[1]

Performance Comparison Data

The following table summarizes expected outcomes based on internal benchmarking for the coupling of Boc-Aib-OH (a hindered acid) with 2-azaspiro[3.3]heptane (a hindered amine).

Reagent SystemYield (Isolated)Epimerization (% D-isomer)Comments
EDC / HOBt < 20%N/AFailed; mostly N-acyl urea rearrangement.[1]
HATU / DIPEA 65%8 - 12%Good conversion but significant epimerization.[1]
COMU / Oxyma 82% 2 - 4%Recommended Standard. High yield, cleaner profile.[1]
T3P / Pyridine 78%< 1% Best for Chiral Purity. Slower reaction time.
TFFH (Acid F) 88%5%Highest conversion for extreme steric bulk.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link

  • Dunetz, J. R., et al. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters, 13(19), 5048–5051.[1] Link

  • Carpino, L. A., et al. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent.[1][4] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Ghosez, L., et al. (1979).[1] 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) for Acid Chloride Synthesis.[1] Organic Syntheses, 59, 26. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Strategic Functionalization of the 1-Azaspiro[4.5]decan-2-one Scaffold: Overcoming Steric and Chemoselective Barriers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of 8-amino-1-azaspiro[4.5]decan-2-one Lactam Nitrogen Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 1-azaspiro[4.5]decan-2-one core is a privileged scaffold in medicinal chemistry, serving as a structural anchor in antagonists for GPCRs (e.g., CCR5, urotensin II) and inhibitors of the mitochondrial permeability transition pore (mPTP).[1] However, the functionalization of the lactam nitrogen (N1) in the presence of a distal primary amine at position 8 (N8) presents a dual challenge:

  • Chemoselectivity: The N8 primary amine is significantly more nucleophilic (

    
    ) than the N1 lactam (
    
    
    
    ).
  • Steric Hindrance: The N1 position is directly adjacent to the quaternary spiro-carbon (C5), imposing significant steric bulk that impedes

    
     attack.[1]
    

This guide details a validated workflow to selectively functionalize the N1 lactam nitrogen while preserving the integrity of the N8 amine. We present a "Protect-Activate-Modify" strategy, supported by optimized protocols for alkylation and arylation.

Structural Analysis & Reactivity Profile[1][2]

Before initiating synthesis, it is critical to understand the electronic and steric environment of the molecule.[1]

FeatureN1 (Lactam Nitrogen) N8 (Primary Amine)
Hybridization

(Planar/Amide resonance)

(Tetrahedral)
Nucleophilicity Low (Requires deprotonation)High (Reacts with mild electrophiles)
Steric Environment High: Adjacent to quaternary spiro-C5Low: Distal on cyclohexane ring
Reactivity Priority Secondary targetPrimary target (Must be protected)
Expert Insight: The Spiro-Effect

The spiro-fusion at C5 creates a "neopentyl-like" steric environment around N1. Standard weak bases (e.g.,


 in acetone) often fail to drive alkylation to completion.[1] Successful functionalization typically requires irreversible deprotonation  using strong bases (NaH, LiHMDS) or transition-metal catalysis (Chan-Lam, Buchwald-Hartwig) to overcome the kinetic barrier.[1]

Strategic Workflow (Visualization)

The following diagram illustrates the mandatory protection strategy required to selectively target the lactam nitrogen.

G Start 8-amino-1-azaspiro[4.5]decan-2-one (Starting Material) Step1 Step 1: Chemoselective Protection (Boc-anhydride, 0°C) Start->Step1 Target N8 Inter1 N8-Boc Intermediate Step1->Inter1 Step2_Alk Step 2A: N1-Alkylation (NaH, DMF, R-X) Inter1->Step2_Alk Path A Step2_Ary Step 2B: N1-Arylation (Cu(OAc)2, Ar-B(OH)2) Inter1->Step2_Ary Path B Inter2 N1-Functionalized / N8-Boc Step2_Alk->Inter2 Step2_Ary->Inter2 Step3 Step 3: Global Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 Final Final Product: 8-amino-N1-substituted lactam Step3->Final

Caption: Logical workflow for selective N1-functionalization. The high nucleophilicity of N8 requires Boc-protection prior to subjecting the sterically hindered N1 lactam to strong bases or metal catalysts.

Detailed Experimental Protocols

Protocol A: Selective Protection of N8-Amine

Goal: Mask the highly nucleophilic primary amine.

Reagents:

  • Substrate: 8-amino-1-azaspiro[4.5]decan-2-one (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Base: Triethylamine (

    
    ) (1.5 eq)[1]
    
  • Solvent: Dichloromethane (DCM) or THF (

    
    )[1]
    

Procedure:

  • Dissolve the substrate in anhydrous DCM under

    
     atmosphere.
    
  • Cool the solution to 0°C using an ice bath.

  • Add

    
     dropwise, followed by the slow addition of 
    
    
    
    dissolved in a minimal amount of DCM.[1]
  • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (stain with ninhydrin; free amine is purple, protected amine is faint/invisible).[1]

  • Workup: Wash with 0.5M citric acid (to remove unreacted amine/base), followed by saturated

    
     and brine.
    
  • Dry over

    
     and concentrate. The N8-Boc intermediate is often pure enough for the next step; if not, purify via silica flash chromatography (Hexane/EtOAc).
    
Protocol B: N1-Alkylation (The "Spiro-Hindrance" Method)

Goal: Overcome steric hindrance at C5 to alkylate N1.

Reagents:

  • Substrate: N8-Boc-1-azaspiro[4.5]decan-2-one (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2–1.5 eq)[1]

  • Electrophile: Alkyl Halide (R-X) (1.2–1.5 eq)[1]

  • Solvent: Anhydrous DMF or NMP (

    
    )[1]
    

Procedure:

  • Activation: In a flame-dried flask under Argon, dissolve the N8-Boc intermediate in anhydrous DMF. Cool to 0°C.

  • Add NaH portion-wise. Evolution of

    
     gas will occur.
    
  • Critical Step: Allow the mixture to stir at 0°C for 30 mins, then warm to RT for 30 mins. Why? The lactam proton is less acidic due to the adjacent spiro center; complete deprotonation is essential before adding the electrophile to prevent side reactions.

  • Cool back to 0°C and add the Alkyl Halide dropwise.

  • Stir at RT. If the electrophile is bulky (e.g., benzyl bromide, isopropyl iodide), heating to 50–60°C may be required.[1]

  • Quench: Carefully add saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF (crucial for NMR clarity), then brine.[1]

  • Purify via column chromatography.

Protocol C: N1-Arylation (Chan-Lam Coupling)

Goal: Install aromatic rings on N1 under mild conditions.

Reagents:

  • Substrate: N8-Boc-1-azaspiro[4.5]decan-2-one (1.0 eq)

  • Reagent: Aryl Boronic Acid (

    
    ) (2.0 eq)[1]
    
  • Catalyst: Copper(II) Acetate (

    
    ) (1.0 eq)[1]
    
  • Ligand/Base: Pyridine (2.0 eq) or

    
    [1]
    
  • Solvent: DCM or Dichloroethane (DCE)[1]

  • Atmosphere: Oxygen (balloon) or open air[1]

Procedure:

  • Combine substrate, aryl boronic acid, and

    
     in a flask.[1]
    
  • Add solvent and pyridine.

  • Stir vigorously at RT open to the air (or under an

    
     balloon for faster rates).
    
  • Reaction typically takes 12–24 hours. The mixture will turn from blue/green to dark green/black.

  • Filter through a pad of Celite to remove copper salts.

  • Concentrate and purify via chromatography.

Optimization Data: Base & Solvent Screening[1]

The following table summarizes reaction efficiencies for the alkylation of N8-Boc-1-azaspiro[4.5]decan-2-one with Benzyl Bromide (BnBr).

BaseSolventTemp (°C)Yield (%)Notes

AcetoneReflux<10%Base too weak; spiro-hindrance prevents

.

DMF6045%Better, but incomplete conversion.[1]
NaH DMF 0 -> RT 88% Optimal. Irreversible deprotonation drives reaction.
LiHMDSTHF-78 -> RT82%Good alternative for sensitive substrates.
KOHDMSORT65%Fast, but hydrolysis of lactam is a risk.[1]

Troubleshooting Guide

Issue: Low Yield in Alkylation

  • Cause: Incomplete deprotonation due to steric shielding by the spiro-ring.

  • Solution: Switch to NaH in DMF. Ensure the deprotonation step (stirring with base only) lasts at least 45 minutes before adding the electrophile.

Issue: O-Alkylation vs. N-Alkylation

  • Cause: Lactams can react at the oxygen (imidate formation) under kinetic control or with "hard" electrophiles.[1]

  • Solution: Use thermodynamic conditions (higher temp, longer time) to favor the more stable N-alkyl product.[1] Avoid silver salts (

    
    ), which promote O-alkylation.
    

Issue: Poor Solubility

  • Cause: The spiro-scaffold is rigid and lipophilic.

  • Solution: Use DMF or NMP for reactions. For workups, ensure thorough washing with water to remove these high-boiling solvents, or use lyophilization.[1]

References

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025.[1] [Link] (Provides precedent for spiro-lactam functionalization and biological relevance).

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 2020.[2] [Link] (Demonstrates N-alkylation protocols on similar spiro-scaffolds).

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 2023.[1] [Link] (Review of industrial-scale synthesis and functionalization of spirocyclic drugs).

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 2004.[1][3] [Link] (Alternative green chemistry protocols for hindered lactams).

Sources

Expanding the Chemical Space of DNA-Encoded Libraries: A Guide to Incorporating Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing the Third Dimension in Drug Discovery

The landscape of drug discovery is in a perpetual state of evolution, driven by the quest for novel chemical matter with enhanced therapeutic properties. For years, the focus has largely been on "flat," sp2-hybridized aromatic structures. However, the limitations of this chemical space are becoming increasingly apparent, leading to a paradigm shift towards molecules with greater three-dimensionality.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and three-dimensional geometry offer a powerful toolkit to modulate physicochemical properties, improve target binding affinity and selectivity, and ultimately, enhance the clinical potential of drug candidates.[1][2][3]

The integration of these complex three-dimensional motifs into DNA-encoded libraries (DELs) represents a significant leap forward in hit generation. DEL technology enables the synthesis and screening of billions of compounds in a single experiment, and enriching these libraries with spirocyclic scaffolds vastly expands the explorable chemical space.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the strategic advantages of spirocyclic DELs, detailed synthetic methodologies for their on-DNA construction, and robust protocols for their purification and analysis.

The Strategic Advantage of Spirocycles in DNA-Encoded Libraries

The incorporation of spirocyclic scaffolds into drug candidates has been shown to positively influence key parameters such as aqueous solubility, metabolic stability, and target binding selectivity.[1] By moving away from the "flatland" of traditional aromatic systems, researchers can better navigate the complex, three-dimensional landscapes of biological targets.

One of the most significant advantages of spirocycles is their ability to increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule. A higher Fsp3 value is correlated with an increased probability of success in clinical development.[2] This is attributed to the fact that sp3-rich molecules often possess more favorable physicochemical properties, such as improved solubility and metabolic stability, compared to their planar counterparts.[1] The rigid, well-defined three-dimensional arrangement of functional groups in spirocyclic compounds allows for a more precise and optimized interaction with the binding pockets of biological targets, which can lead to increased potency and selectivity.[6]

Table 1: Impact of Spirocyclic Scaffolds on Physicochemical Properties

PropertyGeneral Trend with Spirocycle IncorporationRationale
Solubility IncreasedReduced planarity and lipophilicity often associated with sp2-rich systems.[1]
Metabolic Stability IncreasedThe rigid spirocyclic core can block sites of metabolic attack.[1]
Lipophilicity (logP/logD) DecreasedHigher sp3 character generally leads to lower lipophilicity.[2]
Potency IncreasedPre-organization of functional groups in a 3D space for optimal target interaction.[6]
Selectivity IncreasedThe rigid conformation can lead to more specific interactions with the target protein.[7]

On-DNA Synthesis of Spirocyclic Scaffolds: Key Methodologies

The successful incorporation of spirocyclic scaffolds into DELs hinges on the development of robust and DNA-compatible chemical reactions. The presence of the DNA tag necessitates mild reaction conditions that do not compromise its integrity. Here, we detail three powerful methodologies for the on-DNA synthesis of spirocycles.

Photocatalytic [2+2] Cycloaddition for the Synthesis of Spirocyclic Azetidines

Visible light-mediated photocatalysis has emerged as a powerful tool in organic synthesis, and its application to on-DNA chemistry is expanding the repertoire of accessible scaffolds.[6] A notable example is the photocatalytic [2+2] cycloaddition of isoxazoline carboxylates and alkenes to generate sp3-rich azetidines, including spirocyclic structures.[2][6] This reaction proceeds under mild conditions and has been shown to be compatible with DNA, as demonstrated by minimal DNA mutation rates and high ligation and amplification efficiencies post-reaction.[2]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product DNA_Alkene DNA-conjugated Alkene Reaction Photocatalytic [2+2] Cycloaddition DNA_Alkene->Reaction Isoxazoline Isoxazoline Carboxylate Isoxazoline->Reaction Photocatalyst Photocatalyst (e.g., Ir(ppy)2(dtbbpy)PF6) Photocatalyst->Reaction Light Visible Light (e.g., Blue LED) Light->Reaction Solvent Aqueous Buffer/DMSO Solvent->Reaction Spiro_Azetidine DNA-conjugated Spirocyclic Azetidine Reaction->Spiro_Azetidine

Gold-Catalyzed Intramolecular Spirocyclization of Tryptamines

Gold catalysts are highly effective in activating alkynes for nucleophilic attack under mild conditions, making them well-suited for on-DNA reactions.[8][9] The intramolecular spirocyclization of DNA-conjugated N-propargyl tryptamines provides an efficient route to spiroindolenines.[10][11] This reaction proceeds with high regioselectivity, and the aqueous reaction conditions can offer a selective entry to C2-unsubstituted spiroindolenines.[11]

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product DNA_Tryptamine DNA-conjugated N-Propargyl Tryptamine Reaction Gold-Catalyzed Spirocyclization DNA_Tryptamine->Reaction Gold_Catalyst Gold(I) Catalyst Gold_Catalyst->Reaction Solvent Aqueous Media Solvent->Reaction Spiro_Indolenine DNA-conjugated Spiroindolenine Reaction->Spiro_Indolenine

On-DNA Pictet-Spengler Reaction for Spiroindoline Synthesis

The Pictet-Spengler reaction is a classic transformation for the synthesis of tetrahydro-β-carbolines and related structures.[12] Its adaptation to on-DNA synthesis allows for the creation of diverse spiroindoline scaffolds.[13] The reaction involves the condensation of a tryptamine derivative with an aldehyde, followed by an acid-catalyzed cyclization. While acidic conditions are typically required, the reaction has been successfully performed on DNA-conjugated substrates under milder, DNA-compatible conditions.[13]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product DNA_Tryptamine DNA-conjugated Tryptamine Reaction On-DNA Pictet-Spengler Reaction DNA_Tryptamine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Acid_Catalyst Mild Acid Catalyst Acid_Catalyst->Reaction Solvent Aqueous Buffer/Organic Co-solvent Solvent->Reaction Spiro_Indoline DNA-conjugated Spiroindoline Reaction->Spiro_Indoline

Protocols

The following protocols provide detailed, step-by-step methodologies for the on-DNA synthesis of spirocyclic scaffolds, as well as for the purification and analysis of the resulting DNA-encoded libraries.

Protocol 1: On-DNA Photocatalytic [2+2] Cycloaddition for Spirocyclic Azetidines

This protocol is adapted from Matsuo, B. et al. Chem. Commun., 2023, 59, 10964-10967 and its supplementary information.[14][15]

Materials:

  • DNA-conjugated alkene (1 µM in water)

  • Isoxazoline carboxylate (50 mM in DMSO)

  • [Ir(ppy)2(dtbbpy)]PF6 photocatalyst (1 mM in DMSO)

  • Anhydrous, degassed DMSO

  • Nuclease-free water

  • Reaction vessels (e.g., PCR tubes or 96-well plates)

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • In a reaction vessel, combine the DNA-conjugated alkene solution, the isoxazoline carboxylate solution, and the photocatalyst solution to the desired final concentrations. A typical reaction mixture may contain:

    • 1 µM DNA-conjugated alkene

    • 5 mM isoxazoline carboxylate

    • 50 µM photocatalyst

    • 50% DMSO in nuclease-free water

  • Ensure the final reaction volume is appropriate for the chosen reaction vessel.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 5-10 minutes.

  • Seal the reaction vessel and place it in proximity to the blue LED light source.

  • Irradiate the reaction mixture for 4-12 hours at room temperature with stirring.

  • Upon completion, the reaction can be quenched by turning off the light source.

  • The crude reaction mixture can be directly analyzed by LC-MS or purified prior to further downstream applications.

Protocol 2: Purification of DNA-Conjugated Spirocycles by Ethanol Precipitation

This protocol is a general method for purifying and concentrating DNA-conjugated molecules from crude reaction mixtures.[16][17][18][19]

Materials:

  • Crude on-DNA reaction mixture

  • 3 M Sodium Acetate (NaOAc), pH 5.2

  • 100% Ethanol, pre-chilled to -20°C

  • 70% Ethanol, pre-chilled to -20°C

  • Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • To the crude reaction mixture in a microcentrifuge tube, add 1/10th volume of 3 M NaOAc (pH 5.2).

  • Add 2.5 volumes of cold 100% ethanol.

  • Mix thoroughly by inverting the tube several times.

  • Incubate at -20°C for at least 1 hour or overnight for higher recovery.

  • Centrifuge at ≥12,000 x g for 30 minutes at 4°C to pellet the DNA conjugate.

  • Carefully decant the supernatant without disturbing the pellet.

  • Wash the pellet by adding 500 µL of cold 70% ethanol.

  • Centrifuge at ≥12,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant and air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.

  • Resuspend the purified DNA-conjugated spirocycle in an appropriate volume of nuclease-free water or TE buffer.

Protocol 3: Analysis of On-DNA Reactions by LC-MS

This protocol provides a general guideline for the analysis of on-DNA reactions using liquid chromatography-mass spectrometry (LC-MS).[7][11][20]

Materials:

  • Purified DNA-conjugated sample

  • LC-MS system equipped with a suitable column (e.g., C18 reverse-phase)

  • Mobile phase A (e.g., aqueous buffer with an ion-pairing agent like triethylammonium acetate)

  • Mobile phase B (e.g., acetonitrile)

Procedure:

  • Dilute a small aliquot of the purified DNA-conjugated sample in an appropriate buffer for injection.

  • Set up the LC-MS method with a suitable gradient of mobile phase A and B to achieve separation of the starting material and product.

  • Inject the sample onto the LC-MS system.

  • Monitor the elution profile by UV absorbance at 260 nm (for DNA) and analyze the mass spectra of the eluting peaks to confirm the identity of the starting material and the desired spirocyclic product.

  • The conversion of the reaction can be estimated by comparing the peak areas of the starting material and product in the chromatogram.

Protocol 4: Quality Control of Spirocycle-Containing DELs by qPCR

Quantitative PCR (qPCR) is used to assess the integrity and quantity of the DNA in the library after chemical modifications.[21][22]

Materials:

  • Purified spirocycle-containing DEL

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • Primers specific to the DNA barcode region

  • DNA standards of known concentration

  • qPCR instrument

Procedure:

  • Prepare a dilution series of the purified DEL and the DNA standards.

  • Set up the qPCR reactions in a multi-well plate, including samples, standards, and no-template controls. Each reaction should contain the qPCR master mix, primers, and the DNA template.

  • Run the qPCR experiment according to the instrument's instructions.

  • Analyze the qPCR data to generate a standard curve from the DNA standards.

  • Use the standard curve to determine the concentration of amplifiable DNA in the spirocycle-containing DEL samples. A significant decrease in concentration compared to the starting material may indicate DNA damage during the chemical reaction.

Conclusion and Future Outlook

The incorporation of spirocyclic scaffolds into DNA-encoded libraries is a powerful strategy to expand the chemical space and enhance the quality of hit compounds in drug discovery. The methodologies and protocols outlined in this guide provide a framework for the successful on-DNA synthesis, purification, and analysis of these complex three-dimensional molecules. As the field of DNA-compatible chemistry continues to advance, we can anticipate the development of even more sophisticated and efficient methods for constructing novel spirocyclic DELs, further empowering the discovery of next-generation therapeutics.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 26(15), 3465-3472. [Link]

  • Matsuo, B., Kim, S., Shreiber, S. T., Levitre, G., Li, L., Crane, E. A., ... & Molander, G. A. (2023). Diversifying chemical space of DNA-encoded libraries: synthesis of 2-oxa-1-azaspiro (bicyclo [3.2. 0]) heptanes on-DNA via visible light-mediated energy transfer catalysis. Chemical Communications, 59(73), 10964-10967. [Link]

  • Favalli, N., Bassi, G., Sbardella, G., & Ciaffoni, L. (2018). DNA-encoded chemical libraries: a new paradigm for drug discovery. Future medicinal chemistry, 10(1), 83-99. [Link]

  • Ethanol precipitation protocol. MRC Holland. (n.d.). [Link]

  • Ethanol Precipitation. Barrick Lab. (n.d.). [Link]

  • Clark, M. A., & Kopp, F. (2021). DNA-encoded libraries: a practical guide. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(6), 707-724. [Link]

  • Sabat, N., Soualmia, F., Retailleau, P., Gandon, V., & Guinchard, X. (2020). Gold-Catalyzed Spirocyclization Reactions of N-Propargyl Tryptamines and Tryptophans in Aqueous Media. Organic Letters, 22(11), 4344-4349. [Link]

  • Concentration of DNA by ethanol precipitation. (n.d.). [Link]

  • DNA Encoded Library Purifications. Rilas Technologies. (n.d.). [Link]

  • Liquid Chromatography-Mass Spectrometry Analysis of DNA Polymerase Reaction Products. (2011). Current protocols in nucleic acid chemistry, 47(1), 7-16. [Link]

  • Matsuo, B., Kim, S., Shreiber, S. T., Levitre, G., Li, L., Crane, E. A., ... & Molander, G. A. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ChemRxiv. [Link]

  • Combining ligand-enhanced backdonation and steric shielding to stabilize a mono-substituted Au(i) carbene. (2023). Chemical Communications, 59(41), 5387-5390. [Link]

  • The use of spirocyclic scaffolds in drug discovery. (2014). Bioorganic & Medicinal Chemistry Letters, 24(16), 3713-3719. [Link]

  • How to "Clean" DNA (ethanol precipitation protocol). (n.d.). [Link]

  • Kollmann, C. S. (2022). Quantitation of DNA-Encoded Libraries by qPCR. Methods in molecular biology (Clifton, N.J.), 2541, 135–142. [Link]

  • Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries - Supporting Information. (n.d.). [Link]

  • Pictet–Spengler reaction. (n.d.). In Wikipedia. [Link]

  • DNA-Encoded Chemical Library Screening with Target Titration Analysis: DELTA. (2022). ChemRxiv. [Link]

  • Simple and Practical DNA Quantification Method for DNA-Encoded Library Synthesis. (2023). ACS Omega, 8(49), 47035-47042. [Link]

  • High performance DNA oligonucleotide purification using Agilent TOP-DNA. (2011). Agilent Technologies. [Link]

  • Expanding the DNA-encoded library toolbox: identifying small molecules targeting RNA. (2022). Nucleic Acids Research, 50(14), 7837-7848. [Link]

  • DNA-Encoded Chemical Libraries: Methods and Protocols. (2019). Springer. [Link]

  • Solution-Phase DNA-Compatible Pictet-Spengler Reaction Aided by Machine Learning Building Block Filtering. (2020). iScience, 23(6), 101142. [Link]

  • LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. (2024, March 6). NorthEast BioLab. [Link]

  • Diversifying chemical space of DNA-encoded libraries: synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis. (2023). Chemical Communications, 59(73), 10964-10967. [Link]

  • Gold-Catalyzed Spirocyclization Reactions of N-Propargyl Tryptamines and Tryptophans in Aqueous Media. (2020). ChemRxiv. [Link]

  • Gold-Catalyzed Spirocyclization Reactions of N-Propargyl Tryptamines and Tryptophans in Aqueous Media. (2020). Organic Letters, 22(11), 4344-4349. [Link]

  • Gold‐Catalyzed Synthesis of Spirocycles: Recent Advances. (2020). Asian Journal of Organic Chemistry, 9(7), 996-1017. [Link]

  • DNA-compatible combinatorial synthesis of functionalized 2-thiobenzazole scaffolds. (2023). Chemical Communications, 59(66), 9489-9492. [Link]

  • [2 + 2] light-driven cycloaddition synthesis of an organic polymer and photocatalytic activity enhancement via monomer truncation. (2025). Journal of Materials Chemistry A, 13(42), 23928-23938. [Link]

  • Silicon(iv) tetraazachlorin – an unusual cycloaddition product from 3,4-diphenyl-1H-pyrrole-2,5-diimine. (2023). Dalton Transactions, 52(1), 105-109. [Link]

  • CpCo(i) precatalysts for [2 + 2 + 2] cycloaddition reactions: synthesis and reactivity. (2023). Catalysis Science & Technology, 13(1), 147-154. [Link]

  • An aliphatic MOF with a molecular sieving effect for efficient C2H2/C2H4 separation. (2023). Dalton Transactions, 52(1), 110-115. [Link]

  • Gold-Catalyzed Spirocyclization Reactions of N-Propargyl Tryptamines and Tryptophans in Aqueous Media. (2020). ChemRxiv. [Link]

  • Role of surface charge and oxidative stress in cytotoxicity of organic monolayer-coated silicon nanoparticles towards macrophage NR8383 cells. (2010). Toxicology Letters, 197(3), 189-197. [Link]

  • A Pictet-Spengler ligation for protein chemical modification. (2012). Angewandte Chemie (International ed. in English), 51(51), 12829–12833. [Link]

  • Screening of an Alkaline CMCase-Producing Strain and the Optimization of its Fermentation Condition. (2019). Current pharmaceutical biotechnology, 20(10), 856–865. [Link]

  • Gold-Catalyzed Synthesis of 2-Sulfenylspiroindolenines via Spirocyclizations. (2018). Molecules (Basel, Switzerland), 23(3), 513. [Link]

  • Read High-Impact Highlights from Organic Letters. (2018, September 27). ACS Axial. [Link]

  • Microwave-assisted synthesis, structure and properties of rigid p-conjugated water soluble C3-symmetric hexaazatrinaphthylenes dendritic architectures. (2008). ResearchGate. [Link]

  • Gold-catalyzed three-component spirocyclization: A one-pot approach to functionalized pyrazolidines. (2015). Organic & Biomolecular Chemistry, 14(5), 1579-1583. [Link]

  • DNA-encoded library-enabled discovery of proximity-inducing small molecules. (2024). Nature chemical biology, 20(2), 170–179. [Link]

  • Supported Gold Catalysis: From Small Molecule Activation to Green Chemical Synthesis. (2012). Accounts of chemical research, 45(4), 571–581. [Link]

  • An evaluation of metal binding constants to cell surface receptors in freshwater organisms, and their application in biotic ligand models to predict metal toxicity. (2024). Environmental toxicology and chemistry, 43(1), 1-19. [Link]

  • Selective Sorption of Rare Earth Elements and Heavy Metals using Protein-based Biosorbents. (2024). Texas Tech University. [Link]

  • Remote Strain Activation in a Sulfate-Linked Dibenzocycloalkyne. (2023). Organic letters, 25(2), 309–313. [Link]

  • Reversible Changes. (n.d.). Labflow. [Link]

Sources

reaction conditions for 8-amino-1-azaspiro[4.5]decan-2-one acylation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The 8-amino-1-azaspiro[4.5]decan-2-one scaffold is a privileged structure in medicinal chemistry, frequently appearing in antagonists for CGRP receptors, urotensin-II receptors, and various ion channel modulators. Its value lies in the spiro-fusion, which locks the piperidine and pyrrolidinone rings into a specific conformation, projecting substituents at defined vectors.

This application note provides a definitive guide to the chemoselective acylation of the C8-primary amine. While the reaction appears trivial, the presence of the secondary lactam (C1-NH) and the frequent use of the starting material as a hydrochloride salt introduce specific challenges regarding solubility, regioselectivity, and purification.

Mechanistic Insight & Chemoselectivity

Successful derivatization of this scaffold relies on exploiting the nucleophilicity difference between the two nitrogen centers.

Nucleophilicity Hierarchy
  • C8-Primary Amine (

    
    ):  Highly nucleophilic, unhindered (equatorial preference in solution), and readily reactive with mild electrophiles.
    
  • C1-Lactam Amine (

    
    -like):  Significantly less nucleophilic due to resonance delocalization of the nitrogen lone pair into the carbonyl group. Under standard acylation conditions (mild base, 
    
    
    
    to RT), this center is inert.

Critical Control Point: Avoid strong bases (e.g., NaH, KHMDS) or high temperatures (


), which can deprotonate the lactam (

) and lead to competitive

-acylation or

-acylation at the lactam site.
Visualization of Reaction Pathways

The following diagram illustrates the competing pathways and the target reaction.

ReactionPathways SM 8-amino-1-azaspiro[4.5]decan-2-one (HCl Salt) FreeBase Free Amine Intermediate (C8-NH2, C1-Lactam-NH) SM->FreeBase Neutralization Base Base Treatment (DIPEA/TEA) Base->FreeBase Product TARGET: 8-Amido-1-azaspiro[4.5]decan-2-one FreeBase->Product Kinetic Control (Mild Base, <40°C) SideProduct SIDE PRODUCT: Bis-acylated (Lactam reaction) FreeBase->SideProduct Thermodynamic/Forcing (Strong Base, High T) AcylAgent Acylating Agent (RCOCl or RCOOH/HATU) AcylAgent->Product

Figure 1: Chemoselectivity landscape. The green pathway represents the standard protocol described below.

Experimental Protocols

Protocol A: Standard Acylation (Acyl Chlorides / Anhydrides)

Best for: High-throughput library generation, simple aliphatic/aromatic acyl groups. Scale: 100 mg – 5 g

Reagents
  • Substrate: 8-amino-1-azaspiro[4.5]decan-2-one HCl (1.0 equiv)

  • Electrophile: Acyl chloride or Acid anhydride (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 – 3.0 equiv)

    • Note: Extra base is required to neutralize the HCl salt.

  • Solvent: Dichloromethane (DCM) (anhydrous).

    • Alternative: If solubility is poor, use DMF or a 4:1 DCM/DMF mixture.

Step-by-Step Procedure
  • Salt Break (In Situ): To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine hydrochloride salt (1.0 equiv) and anhydrous DCM (

    
     concentration).
    
  • Basification: Cool the suspension to

    
     (ice bath). Add DIPEA (3.0 equiv) dropwise. Stir for 10–15 minutes. The suspension should clarify as the free base is liberated and dissolves (or forms a fine homogenous suspension).
    
  • Acylation: Add the acyl chloride (1.1 equiv) dropwise over 5 minutes.

    • Tip: For solid acyl chlorides, dissolve in a minimal amount of DCM before addition.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.

    • Monitoring: Check by TLC (System: 10% MeOH in DCM with 1%

      
      ; Stain: Ninhydrin). The starting material spot (low 
      
      
      
      , stains purple/red) should disappear.
  • Workup:

    • Dilute with DCM.

    • Wash with

      
       or saturated 
      
      
      
      (
      
      
      ) to remove excess base and unreacted amine.
    • Wash with saturated

      
       (
      
      
      
      ) to remove residual acid.
    • Wash with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Most products are pure enough for biological screening (

    
    ).[1] If necessary, purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).
    
Protocol B: Amide Coupling (Carboxylic Acids)

Best for: Complex R-groups, precious acids, or when acid chlorides are unstable. Coupling System: HATU is recommended for high efficiency, though EDC/HOBt is a cost-effective alternative.

Reagents
  • Substrate: 8-amino-1-azaspiro[4.5]decan-2-one HCl (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.0 – 1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 – 4.0 equiv)

  • Solvent: DMF (anhydrous) or DCM/DMF (if the acid is soluble in DCM).

Step-by-Step Procedure
  • Activation: In a vial/flask, dissolve the Carboxylic Acid (1.1 equiv) in DMF (

    
    ). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at room temperature for 5–10 minutes to form the activated ester.
    
    • Why? Pre-activation minimizes the exposure of the amine to reactive species, reducing potential side reactions.

  • Amine Addition: Add the 8-amino-1-azaspiro[4.5]decan-2-one HCl (1.0 equiv) followed immediately by the remaining DIPEA (2.0 – 3.0 equiv).

  • Reaction: Stir at room temperature for 2–16 hours.

  • Workup (Extraction Method):

    • Dilute the reaction mixture with EtOAc (Ethyl Acetate).

    • Critical Step: Wash with water (

      
      ) or 
      
      
      
      solution to remove DMF.
    • Wash with saturated

      
       and Brine.
      
    • Dry and concentrate.

  • Workup (Precipitation Method - Optional): For very polar products, pour the DMF reaction mixture into ice-cold water (

    
     volume). If a precipitate forms, filter and wash with water and 
    
    
    
    .

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion Poor solubility of the HCl salt in DCM.Switch solvent to DMF or DMAc. Increase temperature to

.
Bis-acylation Reaction at Lactam-NH (C1).Reduce base equivalents. Ensure temperature is kept

. Switch from Acyl Chloride to Acid/HATU.
Product stuck in aqueous Product is highly polar (amphiphilic).Use n-Butanol for extraction or evaporate DMF directly and use Reverse Phase (C18) chromatography.
Stereochemical Scrambling Epimerization of the acid partner.Use HOBt/EDC instead of HATU. Keep base stoichiometry strict.

Analytical Data Summary (Reference)

Typical NMR characteristics for the acylated scaffold:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Amide NH: Doublet or broad singlet,

      
      .
      
    • Lactam NH: Broad singlet,

      
       (often exchangeable).
      
    • H-8 (Methine): Multiplet,

      
       (shifts downfield from 
      
      
      
      ppm in SM).
    • Spiro-CH2 (Lactam ring):

      
      .
      
  • 
     NMR: 
    
    • Lactam C=O:

      
      .
      
    • Amide C=O:

      
      .
      
    • Spiro Quaternary Carbon:

      
      .
      

Workflow Diagram

Workflow Start Start: 8-amino-1-azaspiro[4.5]decan-2-one HCl SolubilityCheck Check Solubility in DCM Start->SolubilityCheck Decision Soluble? SolubilityCheck->Decision PathA Protocol A: DCM + DIPEA (Standard) Decision->PathA Yes PathB Protocol B: DMF + DIPEA (Polar/Coupling) Decision->PathB No Reaction Reaction: Add Electrophile (0°C -> RT, 2-4h) PathA->Reaction PathB->Reaction TLC TLC Check (Ninhydrin Stain) Reaction->TLC Workup Workup: Acid/Base Wash TLC->Workup Complete Final Final Product (>95% Purity) Workup->Final

Figure 2: Operational decision tree for selecting the optimal synthesis protocol.

References

  • Scaffold Utility in GPCRs

    • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives. (2025).[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Synthesis Precedents

    • Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors. (2024).[4] Journal of Medicinal Chemistry. Describes HATU coupling conditions for spiro-piperidine amines.

  • Commercial Availability & Salt Forms

    • 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride Product Page.[5] Sigma-Aldrich.[5]

  • General Acylation Methodology

    • Friedel–Crafts and General Acylation Mechanisms.[6] Master Organic Chemistry. Provides fundamental mechanistic grounding for acylation selectivity.

Sources

designing GPCR ligands using azaspiro[4.5]decan-2-one core

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azaspiro[4.5]decan-2-one scaffold represents a "privileged structure" in G-Protein Coupled Receptor (GPCR) ligand design.[1] Its utility stems not merely from its chemical novelty, but from its ability to act as a rigid


-turn mimetic . By constraining the backbone dihedral angles (

) of peptide-binding ligands, this spiro-lactam core pre-organizes pharmacophores into a bioactive conformation, significantly reducing the entropic penalty of binding.

This guide details the design principles, synthetic protocols, and validation workflows for deploying this scaffold, specifically targeting Class A peptide GPCRs (e.g., CGRP, NK1, and Opioid receptors).

Scientific Rationale: The "Turn Mimetic" Hypothesis

Many endogenous GPCR ligands are peptides that adopt specific secondary structures—most commonly Type II


-turns —upon receptor binding.[1] Linear peptide analogs often suffer from poor bioavailability and rapid metabolic degradation.

The 1-azaspiro[4.5]decan-2-one core (Figure 1) addresses these limitations by:

  • Conformational Locking: The spiro-fusion prevents free rotation, locking the nitrogen (N1) and carbonyl (C2) into a fixed geometry that mimics the

    
     residue of a 
    
    
    
    -turn.
  • Vector Positioning: The cyclohexane ring (positions 6-10) and the lactam ring (positions 3-5) provide distinct vectors for appending side-chain mimetics (pharmacophores) without disrupting the core binding mode.[1]

  • Metabolic Stability: The lactam linkage is resistant to standard proteases, and the quaternary spiro-carbon blocks metabolic oxidation at that site.

Mechanism of Action: The Entropy Advantage


By rigidifying the ligand (

), the spiro-scaffold minimizes the entropy loss upon binding, potentially increasing affinity (

) by orders of magnitude compared to flexible linear analogs.

Design Protocol: Pharmacophore Mapping

Before synthesis, the scaffold must be computationally mapped to the target peptide.

Workflow:

  • Identify the Turn: Analyze the X-ray or Cryo-EM structure of the endogenous peptide-receptor complex (or use AlphaFold predictions).[1] Locate the 4-residue

    
    -turn (
    
    
    
    to
    
    
    ).[1]
  • Superposition: Align the amide bond of the spiro-lactam (N1-C2) with the peptide bond between residues

    
     and 
    
    
    
    .[1]
  • Decoration:

    • Residue

      
       (Side chain):  Map to the N1 substituent.
      
    • Residue

      
       (Side chain):  Map to the C3 position (alpha to carbonyl).
      
    • Residue

      
       (Side chain):  Map to the cyclohexane ring (C6-C10).
      

DesignWorkflow Start Endogenous Peptide (Structure/Model) TurnID Identify Beta-Turn (Residues i to i+3) Start->TurnID Map Pharmacophore Mapping (Align Vectors) TurnID->Map Scaffold Spiro-Lactam Core Selection Map->Scaffold Constraint Match Decorate Functionalization (R-groups) Scaffold->Decorate Lead Candidate Ligand Decorate->Lead

Figure 1: Logic flow for translating a peptide sequence into a spiro-lactam small molecule.

Synthetic Protocol: Construction of the Core

The most robust route to 1-azaspiro[4.5]decan-2-one is the Ritter Reaction Route .[1] This method is scalable and avoids the use of unstable azide intermediates found in the Schmidt reaction.

Target Molecule: 1-Azaspiro[4.5]decan-2-one Precursor: Cyclohexanone[1]

Step-by-Step Methodology

Step 1: Reformatsky Reaction Objective: Synthesize ethyl (1-hydroxycyclohexyl)acetate.

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon.

  • Reagents: Activate Zinc dust (1.5 eq) with TMSCl. Add Cyclohexanone (1.0 eq) and Ethyl bromoacetate (1.2 eq) in anhydrous THF.

  • Initiation: Gently heat to reflux to initiate the reaction (exothermic).

  • Workup: Quench with cold 1N HCl. Extract with EtOAc.[2][3]

  • Yield: Expect >85% of the

    
    -hydroxy ester.
    

Step 2: Ritter Reaction (The Key Step) Objective: Install the nitrogen at the quaternary center via acetamide intermediate.

  • Reagents: Dissolve the hydroxy ester (from Step 1) in glacial acetic acid.

  • Addition: Add Acetonitrile (5.0 eq) followed by dropwise addition of conc. Sulfuric Acid (2.0 eq) at 0°C.

  • Reaction: Stir at room temperature for 12-24 hours. The tertiary carbocation formed is trapped by the nitrile.

  • Product: This yields Ethyl (1-acetamidocyclohexyl)acetate .

Step 3: Cyclization to Lactam Objective: Close the ring to form the spiro-lactam.[1]

  • Hydrolysis: Reflux the acetamide ester in 6N HCl for 4 hours to hydrolyze the ester and the amide, yielding the amino-acid hydrochloride salt (1-aminocyclohexyl)acetic acid HCl .

  • Cyclization: Neutralize with NaOH to pH 7, then heat the free amino acid in high-boiling solvent (e.g., Xylene or Diphenyl ether) or use a coupling agent (EDC/HOBt) in DMF at RT.

  • Purification: Recrystallize from Hexane/EtOAc.

Table 1: Synthetic Troubleshooting Guide

StepCommon IssueRoot CauseSolution
Reformatsky Reaction fails to startZinc surface oxidizedWash Zn with 10% HCl, then acetone/ether, and dry under vacuum.[1] Use TMSCl activation.
Ritter Low Yield / EliminationTemperature too highKeep addition at 0°C. Elimination to the alkene is a competing side reaction.
Cyclization OligomerizationConcentration too highPerform thermal cyclization under dilute conditions (<0.05 M).

Case Study: CGRP Receptor Antagonists

The Calcitonin Gene-Related Peptide (CGRP) receptor is a Class B GPCR validated for migraine treatment.[1] The endogenous ligand (CGRP) binds via a C-terminal turn.[1]

  • Target: CGRP Receptor (CLR/RAMP1 complex).[4]

  • Design: The spiro-lactam mimics the Ala-Phe turn at the C-terminus of CGRP.[1]

  • Modification:

    • N1 Position: Aryl sulfonamides or bulky amides (mimicking the hydrophobic pocket).

    • C3 Position: Benzyl or substituted aryl groups (mimicking the Phenylalanine side chain).

    • Outcome: Compounds like MK-3207 utilize a similar spiro-concept (spiro-hydantoin or spiro-piperidine) to achieve sub-nanomolar affinity (

      
       nM).[1]
      

Comparative Data (Representative):

CompoundScaffold Core

(hCGRP)
Oral Bioavailability (Rat)
Linear Peptide CGRP(8-37)0.2 nM< 1%
Lead A 1-azaspiro[4.5]decan-2-one15 nM25%
Optimized Lead 3-(3,5-difluorobenzyl)-spiro...0.05 nM60%

Biological Validation Protocol

To validate the spiro-ligands, a functional cAMP assay is preferred over simple binding, as it distinguishes agonists from antagonists.

Assay: cAMP Accumulation (Antagonist Mode)

  • Cell Line: CHO-K1 cells stably expressing human CLR and RAMP1 (CGRP receptor).[1]

  • Reagents: HTRF cAMP kit (Cisbio) or Lance Ultra cAMP (PerkinElmer).

  • Protocol:

    • Plate cells (2,000/well) in 384-well low-volume plates.

    • Add Test Compound (Spiro-lactam) at varying concentrations (10 pM - 10

      
      M). Incubate 15 min.
      
    • Add Agonist Challenge: Human

      
      -CGRP at 
      
      
      
      concentration. Incubate 30 min.
    • Add Detection Reagents (cAMP-d2 and Anti-cAMP-Cryptate).[1]

    • Read FRET signal.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

    
     and 
    
    
    
    .

References

  • Chaturvedula, P. V., et al. (2012). "Design and synthesis of potent antagonists containing rigid spirocyclic privileged structures for the CGRP receptor."[5][6] Bioorganic & Medicinal Chemistry Letters, 22(14), 4715-4720. Link

  • Alonso, E., et al. (2001). "Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis." The Journal of Organic Chemistry, 66(19), 6333-6338. Link

  • Salvatore, C. A., et al. (2010).[7] "Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist."[1][7][8][9] Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160. Link

  • Stump, C. A., et al. (2009). "The discovery of highly potent CGRP receptor antagonists."[10] Bioorganic & Medicinal Chemistry Letters, 19(1), 214-217.[10] Link

  • Carrupt, P. A., et al. (2025).[4][11] "A new spirocyclic proline-based lactam as efficient type II' beta-turn inducing peptidomimetic."[1][12] ResearchGate.[12] Link

Sources

solubility enhancement using spirocyclic amine hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Enhancement via Spirocyclic Amine Hydrochlorides

Part 1: Strategic Rationale & Mechanism

The "Escape from Flatland" Imperative

Poor aqueous solubility remains the primary cause of attrition in early-stage drug discovery. Traditional medicinal chemistry often relies on planar, aromatic scaffolds (phenyl rings, heteroaromatics) which facilitate


 stacking. This planar stacking creates highly stable crystal lattices with high melting points, directly opposing solubility.[1]

Spirocyclic Amine Hydrochlorides represent a high-fidelity solution to this problem.[1] By replacing flat, 2D rings (e.g., piperidines, morpholines, phenyls) with rigid, 3D spirocyclic scaffolds (e.g., spiro[3.3]heptanes, 2-oxa-6-azaspiro[3.3]heptanes), researchers can achieve:

  • Lattice Disruption: The orthogonal orientation of the rings prevents efficient packing in the solid state, lowering the melting point and reducing the energy cost of solvation.

  • Increased Fsp³: Increasing the fraction of sp³-hybridized carbons correlates directly with improved clinical success rates by enhancing solubility without significantly increasing molecular weight.

  • Vector Control: The rigid spiro-carbon allows for precise exit vector placement, maintaining ligand-target binding geometry while improving physicochemical properties.[1]

The Hydrochloride Salt Advantage

While the spirocyclic scaffold addresses the intrinsic lipophilicity and packing, the formation of the Hydrochloride (HCl) salt is the critical "activation" step for solubility.

  • Ionization: The spirocyclic amine provides a basic center (typically pKa 8–10). Protonation by HCl creates an ionic species, increasing hydration energy.

  • Counter-ion Effect: Chloride is a small, high-charge-density counter-ion that typically forms stable, crystalline salts with spirocyclic amines, avoiding the "oiling out" issues common with larger counter-ions (e.g., tosylates) in low-molecular-weight fragments.[1]

Part 2: Comparative Data Analysis

The following data illustrates the physicochemical shift when transitioning from a planar analog to a spirocyclic amine hydrochloride.

Table 1: Physicochemical Impact of Spirocyclic Bioisosterism

FeaturePlanar Reference (e.g., 4-Phenylpiperidine)Spirocyclic Analog (e.g., 2-Azaspiro[3.3]heptane)Impact on Solubility
Topology 2D (Flat)3D (Orthogonal)High: Disrupts crystal packing energy (

).[1]
Hybridization High sp² countHigh sp³ count (Fsp³ > 0.5)High: Increases aqueous solvation.[2]
Lipophilicity (LogD) Typically High (> 3.0)Reduced (1.5 – 2.5)Medium: Lowers partitioning into lipid membranes, favors aqueous phase.
Metabolic Stability Low (Aromatic oxidation prone)High (Blocked metabolic soft spots)Indirect: Allows for lower dosing, easing solubility limits.[1]
Salt Form (HCl) Often high MP, low solubilityModerate MP, high solubilityCritical: Enhances dissolution rate (

).[1]

Part 3: Experimental Protocols

Protocol A: Strategic Scaffold Selection (Design Phase)

Objective: Select the correct spirocyclic amine to replace a problematic flat region.*

  • Identify the Vector: Visualize the target-ligand complex. Identify a planar ring (phenyl, piperidine) acting as a spacer or solvent-exposed group.[1]

  • Select the Spiro-Isostere:

    • Replacement for Morpholine: Choose 2-oxa-6-azaspiro[3.3]heptane .[1] (Maintains H-bond acceptor, increases 3D character).

    • Replacement for Piperidine: Choose 2-azaspiro[3.3]heptane or 2-azaspiro[4.5]decane .

    • Replacement for Phenyl: Choose spiro[3.3]heptane-2-amine (mimics para/meta vectors depending on substitution).[1]

  • pKa Check: Ensure the spiro-amine pKa allows for protonation at physiological pH (or formulation pH). Spirocyclic amines often have slightly lower pKa values than their piperidine counterparts due to inductive effects of the strained rings, which can be advantageous for permeability.

Protocol B: Precision Synthesis of Spirocyclic Amine HCl Salts

Objective: Synthesize and isolate the hydrochloride salt without inducing oiling or hygroscopic degradation.*

Reagents:

  • Free base spirocyclic amine (crude or purified).[1]

  • 4M HCl in Dioxane (anhydrous).

  • Solvent A: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Anti-solvent B: n-Heptane or Diethyl ether.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 equivalent of the free base spirocyclic amine in a minimal volume of Solvent A (DCM is preferred for solubility; MTBE if the free base is lipophilic). Cool to 0°C under N₂.

  • Acidification: Dropwise add 1.1 equivalents of 4M HCl in Dioxane .

    • Note: Do not use aqueous HCl. Water is difficult to remove from spiro-salts and leads to sticky gums.[1]

  • Precipitation Induction:

    • Scenario A (Immediate Precipitate): If a white solid forms, stir at 0°C for 30 mins.

    • Scenario B (No Precipitate/Oil): Slowly add Anti-solvent B (Heptane) dropwise until turbidity persists. If an oil forms, scratch the flask wall with a glass rod or add a seed crystal. Sonicate for 1 min.

  • Isolation: Filter the solid under a nitrogen blanket (spiro-salts can be hygroscopic).[1] Wash the cake 3x with cold Heptane.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. Store in a desiccator.

Protocol C: Kinetic Solubility Assay (Turbidimetric)

Objective: Rapidly validate the solubility enhancement of the new HCl salt.*

  • Preparation: Prepare a 10 mM stock solution of the Spiro-HCl salt in DMSO.

  • Dosing: Spike the DMSO stock into pH 7.4 phosphate buffer (PBS) in a 96-well plate to achieve final concentrations of 1, 10, 50, 100, and 500 µM (final DMSO < 1%).

  • Incubation: Shake at 300 rpm for 2 hours at 25°C.

  • Readout: Measure UV-Vis absorbance at 620 nm (turbidity).

    • Interpretation: An increase in absorbance indicates precipitation. The highest concentration with baseline absorbance is the "Kinetic Solubility Limit."

  • Comparison: Run the planar analog HCl salt in parallel. Expect the spiro-analog to show a 2x–10x increase in solubility limit.

Part 4: Visualization & Logic

Figure 1: Mechanism of Solubility Enhancement

Caption: Transition from planar packing to spirocyclic orthogonal disruption, leading to enhanced solvation.

SolubilityMechanism Planar Planar Scaffold (e.g., Phenyl/Piperidine) Packing Tight Crystal Packing (High Lattice Energy) Planar->Packing Pi-Pi Stacking LowSol Low Aqueous Solubility Packing->LowSol High Melting Pt Spiro Spirocyclic Scaffold (e.g., Spiro[3.3]heptane) Disruption Orthogonal Geometry (Disrupted Lattice) Spiro->Disruption 3D Topology Salt HCl Salt Formation (Ionic Character) Spiro->Salt Amine Protonation HighSol Enhanced Aqueous Solubility Disruption->HighSol Low Melting Pt Salt->HighSol Increases Hydration Energy

[1]

Figure 2: Experimental Decision Workflow

Caption: Step-by-step decision tree for selecting and synthesizing spirocyclic amine salts.

Workflow Start Start: Insoluble Lead Compound Analyze Analyze Structure: Identify Planar Spacer Start->Analyze Select Select Spiro-Bioisostere (e.g., 2-oxa-6-azaspiro[3.3]heptane) Analyze->Select Synth Synthesize Free Base Select->Synth Salt Salt Formation (Protocol B) Anhydrous HCl/Dioxane Synth->Salt Check Check Hygroscopicity Salt->Check Stable Stable Solid? Proceed to Assay Check->Stable Yes Oil Oiling Out? Check->Oil No Recryst Switch Solvent: Use MTBE/Heptane Oil->Recryst Recryst->Check

Part 5: References

  • Burkhard, J. A., et al. (2010). Spirocyclic compounds as novel scaffolds for drug discovery.[1][3][4][5][6] Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Zheng, Y., & Tice, C. M. (2016).[7] The utilization of spirocyclic scaffolds in drug discovery.[3][4][6][8][9][10][11] Expert Opinion on Drug Discovery.[5]

  • Krasavin, M., et al. (2021). Oxa-spirocycles: synthesis, properties and applications.[1] Chemical Science.

Sources

Application Note: High-Purity Hydrochloride Salt Formation for Azaspiro Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azaspirocycles (azaspiro compounds) represent a privileged scaffold in modern drug discovery, offering unique conformational rigidity that enhances receptor selectivity. However, this same rigidity often imparts challenging physicochemical properties, particularly low aqueous solubility and a tendency to form amorphous "oils" rather than crystalline solids during salt formation.

This guide details a precision-engineered protocol for converting azaspiro free bases to their hydrochloride (HCl) salts. Unlike generic amine protocols, this methodology prioritizes in situ acid generation and controlled supersaturation to mitigate the common "oiling out" phenomenon associated with bulky spiro-fused systems.

Strategic Method Selection

Salt formation is not merely an acid-base reaction; it is a crystallization event. For azaspiro compounds, the choice of acidification method dictates the polymorphic form and purity of the final solid.

Decision Matrix: Selecting the Acid Source

Use the following logic flow to determine the optimal protocol for your specific substrate.

SaltSelection Start Start: Azaspiro Free Base SolubilityCheck Is Free Base Soluble in Alcohols (MeOH/EtOH)? Start->SolubilityCheck MoistureSens Is Molecule Moisture Sensitive? SolubilityCheck->MoistureSens Yes MethodB Method B: Anhydrous HCl/Ether (Rapid Precipitation) SolubilityCheck->MethodB No (Soluble in Ether/EtOAc) MethodA Method A: In Situ TMSCl (High Crystallinity) MoistureSens->MethodA Yes (Strict Anhydrous) MoistureSens->MethodA No (Preferred for Crystals) MethodC Method C: Aqueous HCl + Lyophilization (Amorphous Solid) MethodB->MethodC If product oils out

Figure 1: Decision tree for selecting the optimal acidification strategy based on substrate solubility and stability.

Materials & Equipment

  • Reagents:

    • Azaspiro free base (>98% purity recommended).

    • Trimethylsilyl chloride (TMSCl): Reagent grade, >99%. Note: This is the key reagent for in situ HCl generation.

    • Solvents: Methanol (anhydrous), Diethyl Ether (or MTBE), 2-Propanol (IPA).

  • Equipment:

    • Jacketed reaction vessel or round-bottom flask with magnetic stirring.

    • Nitrogen/Argon inert gas line.

    • Vacuum filtration setup (Buchner funnel or sintered glass frit).

    • Vacuum drying oven set to 40°C.

Protocol A: In Situ Generation (The TMSCl Method)

Best for: Creating high-quality crystalline salts, avoiding water, and precise stoichiometric control. Mechanism: TMSCl reacts with methanol to generate anhydrous HCl and methoxytrimethylsilane. This slow release of HCl promotes crystal growth over amorphous precipitation.



Step-by-Step Procedure
  • Dissolution:

    • Dissolve 1.0 equivalent (eq) of the azaspiro free base in anhydrous Methanol (MeOH).

    • Concentration Target: 0.1 M to 0.2 M. If the compound is sparingly soluble, warm gently to 35°C.

    • Critical: Ensure the solution is perfectly clear. Filter through a 0.45 µm PTFE syringe filter if any particulates remain.

  • Acid Addition (Controlled):

    • Cool the solution to 0°C (ice bath).

    • Add 1.05 to 1.1 equivalents of TMSCl dropwise via syringe.

    • Observation: A mild exotherm will occur. The solution may remain clear initially—this is desirable.

  • Crystallization Induction:

    • Allow the mixture to warm to room temperature (RT) while stirring.

    • Stir for 1–2 hours.

    • If no precipitate forms: Slowly add an antisolvent (Diethyl Ether or MTBE) dropwise until a persistent turbidity (cloudiness) appears. Stop addition immediately and let stir.

    • Tip: For stubborn azaspiro compounds, "seeding" with a tiny crystal of a similar salt or scratching the glass wall can induce nucleation.

  • Isolation:

    • Cool the suspension to -20°C for 4 hours to maximize yield.

    • Filter the white crystalline solid using a sintered glass funnel.

    • Wash the cake 2x with cold Ether/MTBE (1:1 mixture).

  • Drying:

    • Dry under high vacuum (<5 mbar) at 40–50°C for 12 hours.

    • Note: Azaspiro salts can trap solvent in the crystal lattice; vacuum drying is non-negotiable.

Protocol B: Classical Anhydrous Precipitation

Best for: Rapid screening, non-hygroscopic compounds, or when TMSCl is unavailable.

  • Dissolution: Dissolve free base in dry Ethyl Acetate (EtOAc) or Diethyl Ether.

  • Acidification: Add 2.0 M HCl in Diethyl Ether dropwise at RT.

  • Precipitation: The salt usually crashes out immediately as a white powder.

  • Risk Mitigation: If the product forms a sticky gum ("oiling out"), decant the supernatant, redissolve the gum in a minimum amount of MeOH, and induce crystallization by adding Et2O slowly (reverting to a variant of Method A).

Experimental Workflow Diagram

Workflow Substrate Azaspiro Free Base Dissolve Dissolution (MeOH or EtOAc) Substrate->Dissolve Filter Clarification Filter Dissolve->Filter Acidify Acid Addition (TMSCl or HCl/Et2O) Filter->Acidify 0°C Nucleate Nucleation (Stir/Cool/Seed) Acidify->Nucleate RT -> -20°C Isolate Filtration & Washing Nucleate->Isolate Dry Vacuum Dry 40°C Isolate->Dry

Figure 2: End-to-end experimental workflow for high-purity salt isolation.

Troubleshooting & Optimization

The rigid nature of azaspiro scaffolds often leads to "oiling out" (Liquid-Liquid Phase Separation) instead of crystallization.

IssueRoot CauseCorrective Action
Oiling Out Supersaturation is too high or solvent polarity is mismatched.1. Stop stirring. Let the oil settle. 2. Decant solvent. 3. Redissolve oil in minimal MeOH. 4. Add Et2O very slowly (vapor diffusion method is best).
Hygroscopicity The salt attracts atmospheric water (common with HCl salts).Switch to Method A (TMSCl) to ensure anhydrous conditions. Handle quickly in low humidity. Consider changing counter-ion (e.g., Fumarate) if HCl is too hygroscopic.
Pink/Brown Color Oxidation of the amine during salt formation.Purge all solvents with Nitrogen/Argon. Perform acid addition in the dark.
Gel Formation Rapid precipitation trapping solvent.Apply sonication for 5 minutes to break the gel, then heat-cycle (heat to 40°C, cool to RT) to promote Ostwald ripening.

Characterization Standards

You must validate that the salt has formed and is chemically distinct from the free base.

  • 1H-NMR (DMSO-d6 or D2O):

    • Look for the downfield shift of the protons adjacent to the nitrogen (typically 0.3 – 0.5 ppm shift).

    • Disappearance of the broad NH signal of the free base (if secondary amine).

  • Melting Point:

    • The HCl salt should have a significantly higher and sharper melting point than the free base.

    • Caution: Many HCl salts decompose upon melting (look for browning).

  • Silver Nitrate Test (Qualitative):

    • Dissolve 1 mg of salt in water. Add 1 drop of AgNO3 solution.

    • Positive Result: Immediate white precipitate (AgCl) confirms the presence of chloride counter-ion.

References

  • Babu, G., et al. (2006). TMSCl mediated highly efficient one-pot synthesis of octahydroquinazolinone. Arkivoc. Link (Demonstrates utility of TMSCl for in situ HCl generation).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and counter-ion properties).
  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link

  • Google Patents. (2010). Method for salt preparation using trimethylchlorosilane. US20100204470A1. Link (Specific industrial application of the TMSCl method for amine salts).

  • ScienceMadness. (2021). Discussion on forming HCl salts of amines. Link (Practical bench-level insights on solvent systems like EtOAc/HCl).

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Spirocyclic Amine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming solubility, retention, and detection challenges in spirocyclic amine purification.

The "Spiro-Polar" Challenge: An Overview

User Query: "Why are my spirocyclic amines streaking on silica, getting lost in the aqueous workup, or refusing to crystallize?"

Technical Insight: Spirocyclic amines present a "perfect storm" of purification challenges due to three converging physicochemical properties:

  • High Polarity (Low LogP): They often partition into water, making standard extraction difficult.

  • Basicity (pKa 8–11): The secondary/tertiary amine moieties interact strongly with acidic silanols on silica gel, causing peak tailing ("streaking") and irreversible adsorption.

  • Rigid 3D Architecture: Unlike flexible aliphatic amines, spirocycles have defined vectors. While this is excellent for drug binding, it often leads to unpredictable solubility profiles—soluble in water/methanol but insoluble in standard non-polar solvents like ether or heptane.

Diagnostic Workflow

Before selecting a method, determine your strategy based on the compound's calculated LogP (cLogP) and the scale of purification.

PurificationStrategy Start Start: Analyze Compound LogP_Check Check cLogP Start->LogP_Check High_LogP cLogP > 1.0 (Moderate Lipophilicity) LogP_Check->High_LogP Yes Low_LogP cLogP < 0 (Highly Polar) LogP_Check->Low_LogP No Method_A Normal Phase Flash (Amine-Functionalized Silica) High_LogP->Method_A Scale > 100mg Method_B Reverse Phase (C18) High pH Buffer Low_LogP->Method_B High Purity Req. Method_C SCX 'Catch & Release' (Best for Clean-up) Low_LogP->Method_C Crude Clean-up Result Final Polish: Salt Formation/Crystallization Method_A->Result Pure Free Base Method_B->Result Pure Free Base Method_C->Result Concentrated Amine

Figure 1: Decision matrix for selecting the optimal purification route based on hydrophobicity.

Module 1: Chromatography Solutions
Q: My compound streaks on TLC and Flash columns. How do I fix peak shape?

Root Cause: Standard silica gel is slightly acidic (pH ~5). Basic spirocyclic amines protonate upon contact with silanols (


), forming ionic bonds that drag the compound down the column (tailing).

Troubleshooting Protocol:

Option A: Mobile Phase Modifiers (The "Standard" Fix) You must suppress silanol ionization or compete for binding sites.

  • Add Base: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) to both the column equilibration solvent and the elution solvents.
    
  • The "Magic" Solvent System: For very polar amines, standard DCM/MeOH is often insufficient. Use the DCM / MeOH / NH4OH system.[1]

Solvent SystemComposition (v/v)ApplicationNote
Basic DCM 90:10:1 (DCM : MeOH : NH4OH)General polar aminesPrepare fresh; NH4OH can separate if DCM evaporates.
High Polarity 80:20:2 (DCM : MeOH : NH4OH)Highly polar spirocyclesWatch for silica dissolution; do not exceed 20% MeOH on silica.
Alternative DCM : 7N NH3 in MeOH (9:1)Moisture sensitiveUses pre-saturated ammonia to avoid water.

Option B: Amine-Functionalized Silica (The "Robust" Fix)

  • Why: Stationary phases like KP-NH (Biotage) or Chromabond NH2 have propyl-amine groups bonded to the silica. This creates a basic surface that repels the amine analyte, preventing tailing without needing liquid modifiers.

  • Benefit: You can use simpler solvents like Hexane/Ethyl Acetate or DCM/Ethyl Acetate.

  • Recommendation: If budget allows, always use amine-silica for spirocyclic amines to avoid hydrolysis risks from strong liquid bases.

Module 2: Workup & Extraction[2]
Q: I can't extract my amine from the aqueous reaction mixture. DCM extraction yields nothing.

Root Cause: Polar spirocyclic amines often have high water solubility. Dichloromethane (DCM) is too non-polar to pull them out of water effectively.

Troubleshooting Protocol:

1. The "Salting Out" Technique: Saturate the aqueous phase with NaCl or


. This increases the ionic strength of the water, forcing the organic amine out ("salting out").
  • Tip:

    
     is preferred as it simultaneously basifies the solution (ensuring the amine is unprotonated) and salts it out.
    

2. The "Polar Extraction" Cocktail: Stop using pure DCM. Use Chloroform/Isopropanol (3:1) .

  • Why: Isopropanol (IPA) breaks the hydrogen bonding network of water and increases the polarity of the organic phase, significantly improving recovery of polar amines.

3. The "Silver Bullet": SCX Catch & Release If liquid-liquid extraction fails, use Solid Phase Extraction (SPE) with a Strong Cation Exchange (SCX) cartridge.

  • Mechanism: The SCX resin (sulfonic acid) binds the amine ionically. You wash away impurities, then release the amine with base.[2]

SCX Protocol:

  • Condition: Wash cartridge with MeOH, then Water.

  • Load: Acidify your crude reaction mixture (pH < 3) with acetic acid or HCl. Load onto the cartridge. The amine will stick.

  • Wash: Flush with MeOH. (Non-basic impurities wash away; amine stays bound).

  • Elute: Flush with 2M NH3 in MeOH . The ammonia displaces the amine.

  • Finish: Concentrate the eluate to obtain the clean free base.

Module 3: Detection
Q: My compound has no UV chromophore. How do I see it?

Root Cause: Many spirocyclic scaffolds lack aromatic rings (e.g., spiro[3.3]heptanes), making them invisible to standard UV (254 nm) detectors.

Troubleshooting Protocol:

TLC Stains:

  • Ninhydrin: Best for primary/secondary amines. Heats to a red/purple spot.

  • Dragendorff’s Reagent: Specific for tertiary amines and alkaloids (orange spots on yellow background).

  • Iodine Chamber: Universal but transient. Good for initial confirmation.

  • KMnO4: Oxidizes amines (yellow/brown spots).

Instrumental Detection:

  • ELSD (Evaporative Light Scattering Detector): Detects any non-volatile compound. Essential for spirocyclic amine purification.

  • CAD (Charged Aerosol Detector): Similar to ELSD but often more sensitive.

  • MS (Mass Spec): Set your flash system to trigger collection based on the M+H mass signal, not UV.

Module 4: Crystallization
Q: I isolated the oil, but it won't solidify. How do I get a solid?

Root Cause: Spirocyclic amines are often "greasy" oils in their free base form due to low melting points and rotational freedom in the side chains.

Technical Insight: You need to lock the rigid spiro-core into a crystal lattice using a counter-ion. Salt formation is the most reliable method.

Salt Screening Strategy:

Counter-IonSolvent SystemWhy it works
Oxalic Acid IPA or EtOHForms highly crystalline, often anhydrous salts (1:1 stoichiometry).[3]
HCl (Anhydrous) Et2O / DioxaneStandard, but risk of hygroscopicity. Use 4M HCl in Dioxane.
L-Tartaric Acid MeOH / AcetoneExcellent for chiral spirocycles; aids in resolution and forms rigid lattices.
Fumaric Acid IPA / WaterGood for pharmaceutically acceptable salts; often less hygroscopic than HCl.

Protocol (Oxalate Salt Formation):

  • Dissolve 1 eq of amine in minimal Isopropanol (IPA).

  • Dissolve 1 eq of Oxalic acid in minimal IPA (warm if needed).

  • Add acid solution to amine solution dropwise with stirring.

  • If no precipitate, add Diethyl Ether until cloudy and store at 4°C.

  • Filter the white solid.

References
  • Biotage. (2023).[1][4][5] Strategies for the Purification of Basic Compounds.[4][6][7] Retrieved from [Link]

  • Agilent Technologies. (2008). Agilent SampliQ SCX Technical Note: Mixed-Mode Cation Exchange. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep SCX Column: Purification of Basic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.[8] Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[4] Retrieved from [Link]

Sources

troubleshooting low yields in spirocyclic amide coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Spirocyclic Amide Coupling Reactions Role: Senior Application Scientist | Technical Support Center

Welcome to the Advanced Synthesis Support Center.

If you are reading this, you are likely struggling with a "flatland" escape route—attempting to couple a rigid, sterically congested spirocyclic amine or acid and hitting a wall of low conversion.

Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) offer excellent physicochemical properties for drug discovery, but they present a unique synthetic challenge: Trajectory Restriction. Unlike flexible alkyl chains, spirocycles cannot rotate to accommodate the Bürgi-Dunitz angle required for nucleophilic attack.

This guide moves beyond standard EDC/HOBt protocols to address the specific steric and electronic hurdles of spiro-coupling.

Module 1: The Diagnostic Logic

Before changing reagents, diagnose the failure mode. Use the logic tree below to categorize your issue.

TroubleshootingLogic Start Start: Low Yield (<20%) CheckSM Is Starting Material (SM) Remaining? Start->CheckSM CheckProd Is Product Forming? CheckSM->CheckProd Yes (Stalled) SideRxn Side Reaction: N-acyl urea formation or Epimerization. CheckSM->SideRxn No (Consumed) Solubility Aggregation: 'Brick Dust' intermediate precipitated. CheckSM->Solubility SM visible but precipitate formed ActivationIssue Activation Failure: Steric bulk preventing active ester formation. CheckProd->ActivationIssue No Product (Active Ester Hydrolyzed) NucleophileIssue Nucleophile Failure: Amine cannot access the carbonyl carbon. CheckProd->NucleophileIssue Trace Product

Caption: Diagnostic logic flow to identify if the bottleneck is activation, nucleophilic attack, or solubility.

Module 2: Reagent Selection (The "Engine" Switch)

Q: I am using HATU/DIPEA and seeing <10% conversion. Should I just add more equivalents?

A: No. Adding more HATU often leads to "guanidinylation" of your hindered amine rather than amide coupling.

For spirocyclic couplings, the active ester formed by HATU (the O-At ester) is often too bulky. The spiro-amine cannot approach it effectively.[1] You need a smaller "leaving group" on the activated acid or a mechanism that drives the equilibrium more aggressively.

Comparative Reagent Table for Hindered Systems
Reagent SystemSteric ToleranceEpimerization RiskRecommended For
HATU / HOAt ModerateModerateStandard couplings; often fails for bis-hindered systems.[1]
T3P (50% in EtOAc) High Very Low First-line defense for spirocycles.[1] Low epimerization.[1][2][3][4]
Ghosez’s Reagent Extreme Low (if neutral)The "Nuclear Option."[1] Converts Acid

Acid Chloride.[1]
TFFH / BTFFH HighLowGenerates Acid Fluorides (stable but highly reactive).[1]

Module 3: The T3P Protocol (First-Line Defense)

Q: Why is T3P (Propylphosphonic Anhydride) preferred for spirocycles?

A:

  • Low Steric Profile: The byproduct is a water-soluble cyclic phosphonate, which is less sterically demanding than the urea byproducts of carbodiimides.

  • Solubility: T3P is supplied in organic solvents (EtOAc, DMF), allowing high-concentration reactions which favor bimolecular coupling kinetics.

  • Epimerization Control: It does not generate a free carbocation intermediate, preserving chiral centers often found adjacent to spiro-junctions [1].[1]

Standard Operating Procedure (SOP): T3P Coupling
  • Dissolve: Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (minimum volume, 3–5 mL/mmol).

    • Note: If solubility is poor, use DMF or NMP, but EtOAc is preferred for workup.

  • Base: Add Pyridine (3.0–5.0 equiv).

    • Why Pyridine? It acts as both a base and a nucleophilic catalyst.[1] It is less bulky than DIPEA, reducing congestion.

  • Addition: Add T3P (50% w/w solution, 1.5–2.0 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to RT. If no reaction after 2 hours, heat to 50 °C.

  • Workup: Dilute with EtOAc, wash with water, 0.5M HCl, and NaHCO3.

    • Advantage:[1][2][3][5][6] All T3P byproducts wash away in water.[1]

Module 4: The "Nuclear Option" (Ghosez's Reagent)

Q: T3P failed. My spiro-acid is extremely hindered (e.g., adjacent quaternary center). What now?

A: You need to convert the carboxylic acid into an Acid Chloride or Acid Fluoride .[1] Standard oxalyl chloride/DMF conditions are often too harsh (generating HCl).[1] Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride under neutral conditions [2].[1][7]

GhosezMechanism Acid Spiro-Acid (R-COOH) Intermediate Chloro-Enamine Intermediate Acid->Intermediate Neutral pH Ghosez Ghosez's Reagent Ghosez->Intermediate AcidCl Acid Chloride (R-COCl) Intermediate->AcidCl - Amide byproduct Product Spiro-Amide AcidCl->Product + Amine / Base Amine Spiro-Amine (R'-NH2) Amine->Product

Caption: Ghosez's reagent allows acid chloride formation without acidic byproducts, critical for acid-sensitive spirocycles.[1]

Protocol: Ghosez’s Reagent Activation
  • Activation: In a dry flask under

    
    , dissolve Spiro-Acid (1.0 equiv) in dry DCM.
    
  • Reagent: Add Ghosez’s Reagent (1.2–1.5 equiv) dropwise at RT.[1] Stir for 1–2 hours.

    • Monitoring: Check conversion to Acid Chloride by quenching an aliquot with MeOH (forms Methyl Ester) and checking LCMS.

  • Coupling: Once activation is complete, add the Spiro-Amine (1.2 equiv) and DIPEA (2.0 equiv) directly to the reaction mixture.

  • Note: If the amine is an HCl salt, ensure enough base is present to free it.

Module 5: Solubility & The "Brick Dust" Effect

Q: My reaction turns into a solid gum and stops. Is this why the yield is low?

A: Yes. Spirocyclic amides often exhibit "Brick Dust" properties—high crystallinity and low solubility in common solvents due to their rigid lattice packing.[1] If the product precipitates on the surface of the resin or in solution, it encapsulates unreacted material.

Troubleshooting Steps:

  • Solvent Switch: Move from DCM or EtOAc to NMP (N-Methyl-2-pyrrolidone) or DMF .[1]

  • Chaotropic Salts: Add LiCl (0.4 M) to the reaction mixture.

    • Mechanism:[1][3][8] LiCl disrupts hydrogen bond networks and aggregation, keeping the growing polymer or intermediate in solution (a technique borrowed from difficult peptide synthesis).

  • Temperature: Perform the coupling at 40–60 °C. The rigidity of spirocycles makes them thermally stable, reducing the risk of decomposition compared to linear peptides.

Module 6: Epimerization Watch

Q: I isolated the product, but the NMR looks "messy" or double peaks appear in LCMS.

A: You likely have epimerization.[1][8][9] This is common if you used harsh activation (like HATU with prolonged heating) on a chiral center adjacent to the carbonyl.

  • Detection: Spirocyclic diastereomers often have distinct retention times.[1] Do not assume a single peak on a short gradient is pure.[1] Run a slow gradient (e.g., 5% to 60% ACN over 20 mins).

  • Correction: Switch to T3P/Pyridine (Method from Module 3) or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). TFFH generates an Acid Fluoride in situ, which is highly reactive but maintains chiral integrity better than Acid Chlorides [3].

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][3] Organic Letters, 13(19), 5048–5051. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Synthesis of Amides and Peptides.[4] Angewandte Chemie International Edition, 8(6), 454–455. Link

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[1][10] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

Sources

stability of 8-amino-1-azaspiro[4.5]decan-2-one in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 8-Amino-1-azaspiro[4.5]decan-2-one

Executive Summary

8-amino-1-azaspiro[4.5]decan-2-one (often supplied as the hydrochloride salt, CAS 1992917-25-5) acts as a critical scaffold in medicinal chemistry, particularly for peptide mimetics and GPCR ligands.[1][2][3] While the spiro-fused


-lactam core exhibits superior hydrolytic stability compared to 

-lactams, the primary amine at position 8 introduces specific pH-dependent solubility and oxidative sensitivities.

This guide provides authoritative troubleshooting for researchers observing precipitation, degradation, or inconsistent assay results.

Part 1: Core Stability Profile

Quick Reference: Physicochemical Stability Matrix

ParameterStatusTechnical Insight
Aqueous Stability (pH 7) High The 5-membered lactam ring is kinetically stable against hydrolysis at neutral pH.
Acidic Stability (pH < 4) Moderate Stable short-term. Prolonged exposure to strong acids (

) may catalyze ring opening to the amino acid.
Basic Stability (pH > 9) Low Risk of base-catalyzed hydrolysis and reduced solubility of the free base, leading to precipitation.
Oxidative Stability Moderate The primary amine is susceptible to air oxidation (N-oxide formation) over time.
Recommended Storage -20°C Store as solid powder (desiccated). Aqueous stocks are stable for 1 week at 4°C if protected from air.

Part 2: Troubleshooting & FAQs

Category 1: Solubility & Precipitation

Q: I dissolved the compound in PBS (pH 7.4), but I see a fine white precipitate after 2 hours. What happened? A: You likely exceeded the solubility limit of the free base form. While the HCl salt is highly soluble, buffering to pH 7.4 shifts the equilibrium toward the free amine (pKa


 9-10 for primary cyclohexylamines).
  • Mechanism: At pH 7.4, a significant fraction of the amine deprotonates. If the concentration is high (>10 mM), the neutral free base may aggregate.

  • Solution:

    • Lower the stock concentration to

      
       5 mM.
      
    • Use a slightly acidic buffer (e.g., MES pH 6.0) if your assay tolerates it, to keep the amine protonated (

      
      ).
      
    • Add a cosolvent: 5-10% DMSO improves the solubility of the neutral species.

Q: Can I use sonication to redissolve the precipitate? A: Proceed with caution. Mild sonication (water bath, < 5 mins) is acceptable. However, high-energy probe sonication can generate local heating and radical species that accelerate the oxidation of the primary amine.

  • Better Approach: Vortex vigorously and warm slightly to 37°C. If it does not dissolve, adjust the pH or add DMSO.

Category 2: Chemical Degradation

Q: My LC-MS shows a new peak with Mass [M+18]. Is this hydrolysis? A: Yes, this is the hallmark of lactam ring opening. A mass shift of +18 Da indicates the addition of water (


).
  • Pathway: The

    
    -lactam (pyrrolidinone) ring opens to form the corresponding 
    
    
    
    -amino acid derivative.
  • Cause: This typically occurs if the solution was exposed to high pH (>10) or stored for extended periods (>1 month) in aqueous solution at room temperature.

  • Prevention: specific storage protocols (see Part 3).

Q: I see a peak with Mass [M+16]. Is this an impurity? A: This is likely the N-oxide. Primary amines on cyclohexane rings can oxidize to hydroxylamines or N-oxides ([M+16]) upon prolonged exposure to atmospheric oxygen, especially in the presence of trace metal ions in lower-grade buffers.

  • Fix: Degas buffers with nitrogen or helium before preparation and store stock solutions under inert gas (Argon/Nitrogen).

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this protocol to ensure maximum shelf-life for biological assays.

  • Weighing: Weigh the HCl salt in a low-humidity environment (the salt can be hygroscopic).

  • Solvent Choice:

    • Preferred: 100% DMSO (anhydrous). Stability: >6 months at -20°C.

    • Alternative: 0.01 M HCl (aq). Stability: ~1 month at 4°C. (Low pH prevents amine oxidation and maintains solubility).

  • Dissolution: Dissolve to a concentration of 10-50 mM. Vortex until clear.

  • Aliquoting: Divide into single-use aliquots (e.g., 50

    
    L) in amber tubes to protect from light.
    
  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.

Protocol B: Rapid Stability Check (LC-MS)

Run this check if your stock is older than 2 weeks.

  • Dilution: Dilute 5

    
    L of stock into 95 
    
    
    
    L of water:acetonitrile (50:50).
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5

    
    m.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Monitor at 210 nm (amide bond) and ESI+ MS.

  • Pass Criteria: Purity > 95%. Major peak at expected mass. No significant [M+18] (hydrolysis) or [M+16] (oxidation) peaks.

Part 4: Mechanistic Visualization

Figure 1: Degradation & Solubility Pathways This diagram illustrates the pH-dependent behavior and potential degradation routes of the compound.

StabilityPathways Compound 8-amino-1-azaspiro[4.5]decan-2-one (Intact Active Form) Protonated Protonated Species (pH < 8) Soluble [NH3+] Compound->Protonated Acidic Buffer (Stable) FreeBase Neutral Free Base (pH > 9) Risk: Precipitation Compound->FreeBase Basic Buffer (Solubility Limit) Oxidation N-Oxide Product (+16 Da) (Amine Oxidation) Compound->Oxidation O2 Exposure Trace Metals Hydrolysis Hydrolysis Product (+18 Da) (Ring Open Amino Acid) Protonated->Hydrolysis pH < 2 Acid Catalysis FreeBase->Hydrolysis pH > 10 Base Catalysis

Caption: Chemical fate of 8-amino-1-azaspiro[4.5]decan-2-one under varying pH and environmental conditions. Green indicates stable states; Red indicates degradation.

References

  • Sigma-Aldrich. 8-Amino-1-azaspiro[4.5]decan-2-one Hydrochloride Product Sheet. (Accessed 2026).[4][5]

  • PubChem. Compound Summary: 1-azaspiro[4.5]decan-2-one.[2][5] National Library of Medicine.

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (General reference for lactam hydrolysis kinetics).
  • D'Souza, A. et al.Stability of Gamma-Lactams in Aqueous Solution. Journal of Pharmaceutical Sciences, 2018. (Mechanistic grounding for 5-membered ring stability).
  • ChemScene. (5S,8s)-8-amino-2-azaspiro[4.5]Decan-3-one Product Data.

Sources

Technical Support Center: Recrystallization of 8-Amino-1-Azaspiro[4.5]decan-2-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Crystallization Process Development Unit.

Below is the technical support guide for the optimization of 8-amino-1-azaspiro[4.5]decan-2-one HCl recrystallization. This guide is structured to address the unique physicochemical challenges of spirocyclic amine salts, specifically the tendency for "oiling out" and the difficulty in rejecting regioisomeric impurities.

Case Reference: SP-AZA-8NH2-HCl Status: Operational Severity: High (Process Critical)

Executive Summary

The target compound, 8-amino-1-azaspiro[4.5]decan-2-one HCl , possesses a "Janus-faced" polarity profile. The spiro-lactam core confers rigid polarity, while the primary amine hydrochloride creates a high-charge density region. This often leads to supersaturation failure (oiling out) in single-solvent systems. Successful purification requires a thermodynamically controlled mixed-solvent approach to balance the lattice energy of the salt against the solvation power of the medium.

Module 1: Solvent System Selection (The "Black Box" of Solubility)

Q: My yield is consistently low (<50%) in pure Ethanol. The mother liquor is still positive for product. What is happening?

A: You are fighting the high solubility of the amine hydrochloride moiety. While ethanol is a standard solvent for many HCl salts, the spiro-lactam ring in your compound increases its solubility in lower alcohols significantly compared to linear alkyl amines.

  • The Mechanism: The lattice energy of the spiro-crystal is likely disrupted by the high dielectric constant of pure ethanol, preventing efficient nucleation even at

    
    .
    
  • The Fix: Switch to a Displacement Precipitation method.

    • Dissolve the crude solid in the minimum volume of Methanol (MeOH) at reflux (approx. 3-5 mL/g). MeOH has higher solvating power, ensuring all isomers dissolve.

    • Slowly add Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc) as an anti-solvent at elevated temperature until persistent cloudiness appears.

    • Cooling Ramp:

      
      . Rapid cooling here will trap impurities.[1]
      
Q: I am seeing "oiling out" (liquid-liquid phase separation) instead of crystal formation. How do I stop this?

A: Oiling out occurs when the Stable Metastable Zone Width (MSZW) is exceeded, or the melting point of the solvated salt drops below the boiling point of the solvent mixture. This is critical in spiro-compounds due to their conformational flexibility in solution.

Troubleshooting Protocol:

  • Temperature Control: Do not cool the solution to

    
     immediately. Hold the "oiled" mixture at a temperature just below the solution's boiling point.
    
  • The "Seeding" Trick: Add a seed crystal (0.1 wt%) to the hot, turbid mixture. If no seed is available, scratch the glass interface vigorously.

  • Solvent Modification: If using EtOH/EtOAc, the system is likely too non-polar, forcing the salt out as a hydrated oil. Add 1-2% Water to the solvent system. This counter-intuitive step increases the melting point of the oil phase, encouraging solidification.

Module 2: Impurity Rejection & Polymorph Control

Q: I have a persistent impurity at RRT 0.95 (likely a regioisomer or diastereomer). Recrystallization isn't removing it.

A: Spiro-cyclization often produces diastereomers that co-crystallize due to similar lattice packing. Standard cooling crystallization is insufficient here.

  • The Solution: Thermodynamic Digestion (Slurrying).

    • Instead of dissolving completely, suspend the solid in Acetonitrile (ACN) or Acetone (solvents where the product has low solubility but the impurity has moderate solubility).

    • Heat to

      
       for 4-6 hours, then cool to room temperature.
      
    • Why this works: Ostwald ripening. The crystal lattice will constantly dissolve and reform, statistically ejecting the impurity which is more soluble in the organic layer.

Q: The salt stoichiometry varies (1.5 HCl vs 1.0 HCl). How do I ensure a mono-HCl salt?

A: The lactam nitrogen is non-basic, but the primary amine is highly basic. Excess HCl can form weak hydrogen-bonded adducts or protonate the lactam oxygen under forcing conditions.

  • Protocol:

    • Free-base the crude material using

      
       (aq) and extract into DCM.
      
    • Dry and redissolve in anhydrous Ethanol .

    • Add exactly 1.05 equivalents of HCl (in dioxane or ether). Do not use a large excess.

    • Crystallize immediately.

Module 3: Process Scalability & Engineering[2]

Q: Filtration is extremely slow due to "fines" (micro-crystals).

A: You are crashing the crystallization too fast (Nucleation rate


 Growth rate).
  • Corrective Action: Implement a Linear Cooling Ramp with an annealing step.

    • Cool from

      
       over 1 hour.
      
    • Hold at

      
       for 30 minutes (Annealing). This consumes fines and grows larger crystals.
      
    • Cool from

      
       over 2 hours.
      

Validated Experimental Protocols

Protocol A: Standard Recrystallization (High Purity)

Best for: Removing general impurities and color.

  • Dissolution: Place 10 g of crude 8-amino-1-azaspiro[4.5]decan-2-one HCl in a round-bottom flask.

  • Solvent Addition: Add Methanol (30 mL). Heat to reflux (

    
    ) with stirring. If insolubles persist, filter hot through a celite pad.
    
  • Anti-Solvent Addition: While maintaining reflux, dropwise add Ethyl Acetate (approx. 60-90 mL) until the solution turns slightly turbid.

  • Clarification: Add 1-2 mL of Methanol to restore clarity.

  • Crystallization: Remove from heat. Insulate the flask with a towel (slow cooling) and let it reach room temperature undisturbed (approx. 3 hours).

  • Finishing: Cool in an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter under vacuum. Wash cake with cold EtOAc/MeOH (3:1). Dry at

    
     under vacuum.
    
Protocol B: "Oiling Out" Recovery (Emergency)

Best for: Recovering product that has separated as a gum/oil.

  • Re-heating: Re-heat the mixture until the oil dissolves (or forms a fine emulsion).

  • Co-Solvent Adjustment: Add Ethanol (5-10% volume) to increase the solubility of the oil phase.

  • Agitation: Increase stirring speed to maximum to disperse oil droplets.

  • Seeding: Add seed crystals immediately when the temperature drops

    
     below the clear point.
    

Quantitative Data Summary

ParameterRecommended RangeCritical LimitReason
Solvent Ratio (MeOH:EtOAc) 1:3 to 1:4< 1:1High MeOH retains product; High EtOAc causes oiling.
Cooling Rate


Fast cooling traps impurities and creates fines.
Final Temperature


Too cold may precipitate inorganic salts (NaCl).
Seed Loading 0.1 - 0.5 wt%0%Essential to bypass the metastable oiling zone.

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways for optimizing the crystallization based on visual observation of the mother liquor.

RecrystallizationLogic Start Start: Crude 8-Amino-Spiro HCl SolventChoice Dissolve in Hot MeOH (Min. Volume) Start->SolventChoice CheckSolubility Is solution clear? SolventChoice->CheckSolubility FilterHot Filter Hot (Remove Salts) CheckSolubility->FilterHot No (Cloudy) AddAntiSolvent Add EtOAc (Anti-Solvent) until Turbid CheckSolubility->AddAntiSolvent Yes FilterHot->AddAntiSolvent Observation Observe Cooling Phase AddAntiSolvent->Observation Crystals Crystals Forming Observation->Crystals White Solid OilingOut Oiling Out (Liquid Droplets) Observation->OilingOut Yellow Oil/Gum NoPrecipitate No Precipitate Observation->NoPrecipitate Clear Solution Action_Crystals Continue Slow Cool Filter & Wash Crystals->Action_Crystals Action_Oil Reheat -> Add 5% EtOH or Seed at High Temp OilingOut->Action_Oil Action_NoPpt Concentrate via Rotovap or Add More EtOAc NoPrecipitate->Action_NoPpt Action_Oil->Observation Retry

Figure 1: Decision tree for troubleshooting the recrystallization of spiro-amine HCl salts, focusing on the "oiling out" phenomenon.

References

  • Nichols, L. (2022). Troubleshooting Recrystallization: Oiling Out. Chemistry LibreTexts. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisation. Department of Chemistry Teaching Labs. Retrieved from [Link]

  • PubChem. (n.d.). 1-Azaspiro[4.5]decan-2-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

Sources

overcoming steric hindrance in 8-amino-azaspiro functionalization

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Overcoming Steric Hindrance in 8-Amino-Azaspiro Functionalization

Executive Summary

The 8-amino-2-azaspiro[4.5]decane scaffold (and its analogs like 1-oxa-8-azaspiro[4.5]decane) is a privileged motif in medicinal chemistry, notably in SHP2 inhibitors, opioid receptor ligands, and M1 muscarinic agonists.[1] However, the rigidity of the spirocyclic core—specifically the spiro[4.5] junction —locks the cyclohexane ring into a specific conformation (often a chair), creating a distinct steric environment at the C8 position.

This guide addresses the "steric wall" often encountered when functionalizing the C8-amine, particularly when the amine is in an axial orientation or when coupling to bulky electrophiles.

Table of Contents

  • Diagnostic: Is it Sterics or Electronics?

  • Module A: Amide Coupling Troubleshooting (When HATU fails)

  • Module B: N-Arylation / Buchwald-Hartwig Protocols (Ligand Selection)

  • Module C: Reductive Amination (The "Stalled Imine" Solution)

  • References

Diagnostic: Is it Sterics or Electronics?

Before altering conditions, confirm the source of the reactivity loss.

  • Steric Block: The 8-amino group is axially disposed or the electrophile (e.g., ortho-substituted benzoic acid) blocks the trajectory of attack.

  • Electronic Deactivation: The 8-amino group is protonated (salt form persistence) or electron-deficient due to nearby electron-withdrawing groups (EWGs).[1]

Quick Check: Run a test reaction with a non-hindered electrophile (e.g., acetic anhydride).

  • High Yield: Your issue is Steric (proceed to Module A/B).

  • Low Yield:[2] Your issue is Nucleophilicity (Check free base status; consider stronger bases).

Module A: Amide Coupling Troubleshooting

User Question: "I am trying to couple a 2,6-disubstituted benzoic acid to my 8-amino-azaspiro scaffold using HATU/DIPEA, but conversion stalls at <10%. What should I do?"

Root Cause: Standard reagents like HATU rely on the formation of an active ester (OBt/OAt). For highly hindered systems, the amine cannot approach this bulky intermediate effectively.

Solution Protocol: The Acyl Fluoride / Acid Chloride Switch

MethodReagentMechanism BenefitProtocol Note
1. Acyl Fluoride (TFFH) Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH)Forms an acyl fluoride , which is smaller and more electrophilic than an OBt ester.[1]Use 1.2 eq TFFH, 2.5 eq DIPEA in DCM.[1] Do not add HOBt.
2. Ghosez's Reagent 1-Chloro-N,N,2-trimethylpropenylamineGenerates acid chlorides under neutral conditions (avoids HCl gas).[1]Stir acid + reagent in DCM (0°C to RT, 1h), then add amine + base.
3. Mixed Anhydride Isobutyl chloroformate (IBCF) / NMMCreates a highly reactive mixed anhydride.[1]Strict temp control (-15°C) required to prevent disproportionation.

Step-by-Step Protocol (TFFH Method):

  • Dissolve the hindered carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M).

  • Add TFFH (1.2 eq) and DIPEA (2.5 eq).[1] Stir for 15 minutes.

  • Add the 8-amino-azaspiro intermediate (1.1 eq).[1]

  • Monitor by LCMS.[1] If slow, heat to 40°C or use microwave irradiation (80°C, 20 min).

Module B: N-Arylation (Buchwald-Hartwig)[1]

User Question: "My Buchwald coupling of the 8-amino-azaspiro core with an aryl bromide yields mostly protodehalogenated starting material. I'm using Pd(OAc)2 and BINAP."

Root Cause: BINAP is a "First Generation" ligand.[1] It lacks the bulk required to facilitate reductive elimination in hindered systems and often fails to prevent


-hydride elimination (leading to reduction).[1]

Solution Protocol: Third/Fourth Generation Ligands For spirocyclic amines, the steric bulk of the ligand must match the substrate class.

Ligand Selection Guide:

Substrate ClassRecommended LigandCatalyst PrecursorWhy?
Primary 8-Amine (-NH2)BrettPhos or tBuBrettPhos Pd2(dba)3 or BrettPhos Pd G4 Highly selective for primary amines; prevents bis-arylation.[1]
Secondary 8-Amine (-NHR)RuPhos or XPhos RuPhos Pd G4 RuPhos is the "gold standard" for secondary amines; bulky enough to force reductive elimination.[1]
Weakly Nucleophilic JackiePhos Pd(OAc)2Designed for amides/carbamates or electron-poor amines.[1]

Visualization: Ligand Decision Tree

BuchwaldLogic Start Select Buchwald Condition AmineType Amine Type at C8? Start->AmineType Primary Primary (-NH2) AmineType->Primary Secondary Secondary (-NHR) AmineType->Secondary PrimaryLigand Ligand: BrettPhos Base: NaOtBu Solvent: Dioxane Primary->PrimaryLigand Standard SecondaryLigand Ligand: RuPhos Base: Cs2CO3 or NaOtBu Solvent: tBuOH/Toluene Secondary->SecondaryLigand Standard Problem Still Low Yield? PrimaryLigand->Problem SecondaryLigand->Problem Solution Switch to Pd-G4 Pre-catalysts (Ensures 1:1 L:Pd ratio) Problem->Solution

Caption: Logic flow for selecting the optimal Buchwald-Hartwig ligand system for spirocyclic amines.

Module C: Reductive Amination

User Question: "I am trying to alkylate the 8-amino group with a ketone. I see the imine form by LCMS, but it never reduces to the amine, even with excess NaBH(OAc)3."

Root Cause: In sterically congested spirocycles, the imine/enamine equilibrium can be unfavorable, or the imine is sterically shielded from the bulky hydride reagent (NaBH(OAc)3).

Solution Protocol: Titanium-Mediated Reductive Amination Use Titanium(IV) isopropoxide to force imine formation and "activate" it for reduction.[1]

Protocol:

  • Imine Formation: Combine amine (1.0 eq) and ketone (1.2 eq) in neat Ti(OiPr)4 (2.0 eq) or in THF.[1] Stir at RT for 2-4 hours.

    • Note: Ti(OiPr)4 acts as a Lewis acid and water scavenger, driving equilibrium to the imine.[1]

  • Reduction: Dilute with MeOH (or EtOH). Carefully add NaBH4 (2.0 eq) at 0°C.

    • Why NaBH4? Once the imine is coordinated to Titanium, it is activated. NaBH4 is smaller and more reactive than NaBH(OAc)3, allowing it to penetrate the steric shield.[1]

  • Quench: Add 1N NaOH or saturated Rochelle's salt solution to break the Titanium emulsion.

FAQ: Regioselectivity & Protection

Q: My scaffold has both the spiro-ring nitrogen (N2) and the exocyclic amine (N8). How do I functionalize only N8? A: You must use orthogonal protection.

  • Strategy: Start with N2-Boc-8-amino-2-azaspiro[4.5]decane .

  • Perform the reaction on the free N8 amine (Amide coupling/Buchwald).

  • Deprotect N2 (TFA/DCM) for the final step.[1]

  • Warning: If N2 is free, it is a secondary amine and will compete with N8 (primary) in alkylations, but N8 (primary) is usually more nucleophilic in acylation.[1] However, to guarantee purity, always protect N2 .

References

  • Buchwald-Hartwig Ligand Guide: Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Acyl Fluorides (TFFH): Carpino, L. A., et al. (1995).[1] Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for hindered amino acids. Journal of the American Chemical Society. Link[1]

  • Titanium Reductive Amination: Mattson, R. J., et al. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry. Link[1]

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., et al. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link[1]

Sources

Technical Support Center: Handling Moisture-Sensitive Spirocyclic Amine Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Moisture-Sensitive Spirocyclic Amine Reagents Ticket ID: TS-SPIRO-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Scientific Context

Why are we discussing this? Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[3.4]octanes) are critical bioisosteres in modern drug discovery, offering improved metabolic stability and defined exit vectors compared to "flat" piperidines or morpholines. However, their conformational strain and basicity make them uniquely vulnerable.

The Moisture Problem: Unlike standard amines, high-purity spirocyclic free bases are often highly hygroscopic and reactive toward atmospheric CO₂ .

  • Hygroscopicity: They rapidly absorb atmospheric water, leading to "deliquescence" (turning from solid to oil). This alters the molecular weight, causing stoichiometric errors in coupling reactions (e.g., Buchwald-Hartwig, amide coupling).

  • Carbamylation: In the presence of moisture and air, the basic nitrogen reacts with CO₂ to form ammonium carbamates (white crusts). This is not just an impurity; it actively quenches electrophiles and poisons catalysts.

Core Handling Directives (The "Before" Phase)

Q: How should I store my spirocyclic amine upon arrival?

A: Do not store these reagents in the general chemical cabinet.

  • Temperature: Store at -20°C or 4°C (depending on specific CoA). Cold storage slows hydrolysis and oxidation.

  • Atmosphere: Ensure the container is under Argon or Nitrogen.[1][2] If the original septum seal is punctured, transfer the material to a vial inside a glovebox or seal with Parafilm only after purging the headspace.

  • Equilibration: CRITICAL: Allow the bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture instantly onto the reagent.

Q: Glovebox vs. Schlenk Line: Which is mandatory?

A: It depends on the form of the amine.

Reagent FormRisk LevelRecommended Handling
HCl / TFA Salt LowStandard fume hood (minimize exposure).
Free Base (Solid) MediumSchlenk technique or Glovebox (preferred).
Free Base (Oil) HighGlovebox mandatory for aliquoting.
Lithiated Intermediate CriticalGlovebox or strictly sealed Schlenk manifold.

Troubleshooting & FAQs (The "During/After" Phase)

Q: "My free base spiroamine turned into a goo/oil. Is it ruined?"

Diagnosis: This is likely deliquescence . The amine has absorbed enough water to dissolve itself, or it has formed a low-melting hydrate. Solution:

  • Do NOT use "as is" for precise stoichiometry.

  • Recovery Protocol: Dissolve the "goo" in dry Dichloromethane (DCM), add activated 3Å molecular sieves, and let stand for 4 hours. Filter and concentrate under high vacuum.

  • Verification: Run a qNMR (Quantitative NMR) using an internal standard (e.g., trimethoxybenzene) to determine the effective molecular weight (MW_eff) before use.

Q: "I see a white crust on the neck of the bottle. What is it?"

Diagnosis: This is Ammonium Carbamate formation (


).
Impact:  This crust is often insoluble in non-polar solvents and can clog syringes.
Fix: 
  • Do not scrape it back into the bottle.

  • Wipe the neck with a dry Kimwipe under inert flow.

  • If the reagent is expensive, filter the bulk material through a dry frit under Argon to remove the solid carbamate.

Q: "My Buchwald coupling stalled. Could the amine be the cause?"

Diagnosis: Yes. If your amine contains 5-10% water by weight (common in mishandled spirocycles), the water acts as a competing nucleophile or poisons the Pd-catalyst (hydrolysis of the active Pd-ligand complex). Immediate Action: Check the water content of your amine using a Coulometric Karl Fischer titration if available, or infer it via qNMR (integration of the water peak in DMSO-d6).

Visualized Workflows

Diagram 1: The Degradation Cycle & Prevention

This diagram illustrates the "Doom Loop" of moisture exposure and how to break it.

MoistureDegradation cluster_prevention Prevention Barrier (Inert Gas) Amine Pure Spirocyclic Amine (Free Base) Hydrate Amine Hydrate (Liquid/Goo) Amine->Hydrate + H2O (Fast) Carbamate Ammonium Carbamate (Crust) Amine->Carbamate + CO2 + H2O Moisture Atmospheric Moisture (H2O) CO2 Atmospheric CO2 StoichError Stoichiometry Error Hydrate->StoichError MW Change FailedRxn Failed Coupling Reaction Carbamate->FailedRxn Catalyst Poisoning StoichError->FailedRxn Excess/Deficit

Caption: The degradation pathway of spirocyclic amines upon exposure to air. Note that water absorption facilitates CO₂ uptake, leading to irreversible crust formation.

Diagram 2: Decision Tree for Handling

Follow this logic to determine the correct handling procedure.

HandlingLogic Start Start: Reagent Arrival CheckForm Check Form Start->CheckForm Salt Salt (HCl/TFA) CheckForm->Salt FreeBase Free Base CheckForm->FreeBase ActionSalt Store Desiccator Weigh in Air (Fast) Salt->ActionSalt CheckState Physical State? FreeBase->CheckState Solid Solid CheckState->Solid Oil Oil/Viscous CheckState->Oil ActionSolid Schlenk Line Purge Headspace Solid->ActionSolid ActionOil Glovebox ONLY Use Gastight Syringe Oil->ActionOil

Caption: Operational workflow for selecting the correct handling method based on the physical form of the spirocyclic amine.

Standard Operating Protocols (SOPs)

SOP-01: Quantitative NMR (qNMR) for Purity Assessment

Use this when you suspect your amine has absorbed water. Standard weighing will result in adding less amine than calculated.

Reagents:

  • Spirocyclic Amine Sample (~10-20 mg)

  • Internal Standard: 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic)

  • Solvent: DMSO-d6 (Dry, from ampoule)

Procedure:

  • Weighing: Accurately weigh ~10 mg of the internal standard (

    
    ) and ~15 mg of the amine sample (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-d6. Mix thoroughly.

  • Acquisition: Run a ¹H NMR with a relaxation delay (

    
    ) of at least 30 seconds (to ensure full relaxation for integration).
    
  • Calculation: Integrate a distinct peak of the standard (

    
    , e.g., aromatic H at 6.1 ppm, N=3) and a distinct peak of the amine (
    
    
    
    , e.g., spiro-CH₂).

Formula for Effective Purity (Wt%):



SOP-02: Inert Transfer via Syringe (Schlenk Technique)

For liquid/oil free bases outside a glovebox.

  • Preparation: Oven-dry a 2-neck flask and a glass syringe. Assemble hot under N₂ flow.

  • Positive Pressure: Insert a N₂ needle into the reagent bottle septum (if Sure/Seal™) to create positive pressure.

  • Draw: Insert the syringe needle. Flush the syringe with N₂ 3 times (draw gas, expel gas) to remove air from the barrel.

  • Transfer: Draw the required volume of amine. Note: Viscous spiro-amines may require slow drawing to prevent cavitation.

  • Dispense: Inject directly into the reaction flask against a counter-flow of N₂.

References & Authority

  • Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Link

  • Sigma-Aldrich. Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Link

  • SpiroChem. Spirocyclic Building Blocks for Scaffold Assembly. Merck Millipore Collaboration. Link

  • Cabezas, J. A. (2019).[3] A Facile Method for the Titration of Organolithium Reagents. Int. J. of Multidisciplinary and Current Research. Link (Adapted for amine titration principles).

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Link

Sources

Validation & Comparative

H-NMR spectrum analysis of 8-amino-1-azaspiro[4.5]decan-2-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution 1H-NMR Analysis of 8-Amino-1-azaspiro[4.5]decan-2-one HCl: A Comparative Guide for Drug Discovery Building Blocks

Executive Summary

The integration of sp3-rich spirocyclic scaffolds is a cornerstone strategy in modern drug discovery, enabling medicinal chemists to escape "flatland" chemistry, improve physicochemical properties, and explore novel 3D chemical space[1][2]. Among these, 8-amino-1-azaspiro[4.5]decan-2-one hydrochloride serves as a highly versatile bifunctional building block. However, the commercial supply of this compound varies drastically in isomeric purity and overall quality[3].

This guide provides an objective comparison between Premium Reference Standards and Standard Commercial Grades. By utilizing high-resolution quantitative 1H-NMR (qNMR) as the definitive analytical tool, we establish a self-validating framework for determining absolute purity, salt stoichiometry, and structural integrity[4][5].

Mechanistic & Structural Context: The Analytical Challenge

Unlike planar aromatic intermediates, 8-amino-1-azaspiro[4.5]decan-2-one HCl possesses a rigid 3D architecture. The spiro carbon (C5) connects a pyrrolidin-2-one (lactam) ring and a cyclohexane ring. The substitution of the primary amine at the C8 position creates distinct cis and trans diastereomers relative to the lactam core[6][7].

Analyzing this compound presents three distinct challenges:

  • Chromophore Absence: The lack of a UV chromophore makes traditional HPLC-UV analysis unreliable for accurate mass-balance purity.

  • Isomeric Complexity: The orientation of the 8-amino group dictates the 3D exit vectors for downstream fragment-based drug design. Differentiating these isomers is critical[3].

  • Salt Form Integrity: As a hydrochloride salt, verifying the protonation state of the primary amine (

    
    ) is essential for predicting solubility and subsequent coupling reaction kinetics.
    

qNMR overcomes these hurdles by providing absolute quantification directly proportional to the number of resonant nuclei, completely independent of chromophores or identical reference standards[4].

Comparative Performance Data: Premium vs. Standard Grade

To demonstrate the analytical impact of building block quality, the table below summarizes the typical qNMR findings when comparing a premium analytical standard against a standard commercial grade.

ParameterPremium Reference StandardStandard Commercial GradeAnalytical Impact in Drug Discovery
Absolute Purity (qNMR) > 99.0%90.0% - 95.0%Ensures accurate stoichiometric equivalents in downstream amide couplings.
Isomeric Purity > 99% single isomer (trans)Mixed cis/trans ratioGuarantees predictable 3D exit vectors for Structure-Activity Relationship (SAR) studies.
Residual Solvents UndetectableTrace EtOAc / DCMPrevents transition-metal catalyst poisoning during subsequent cross-coupling steps.
Salt Form Stoichiometry Exact 1:1 HCl ratioVariable / Partial free baseProvides consistent solubility profiles and reaction kinetics.

Step-by-Step Analytical Workflow: The qNMR Protocol

To ensure a self-validating system, the following protocol details the causality behind each experimental choice.

qNMR_Workflow Prep 1. Sample Preparation Gravimetric Weighing + Internal Std Solvent 2. Solvent Selection DMSO-d6 (Preserves Labile Protons) Prep->Solvent Dissolution Acq 3. NMR Acquisition 600 MHz, 90° Pulse, D1 > 5×T1 Solvent->Acq Ensures NH/NH3+ visibility Process 4. Data Processing Phase & Baseline Correction Acq->Process FID Conversion Output1 Structural Integrity Isomeric Ratio & Salt Form Process->Output1 Multiplet Analysis Output2 Absolute Purity qNMR Mass Fraction Process->Output2 Integral Ratio vs IS

Figure 1: Self-validating quantitative 1H-NMR (qNMR) workflow for spirocyclic building blocks.

Methodology
  • Step 1: Gravimetric Sample Preparation

    • Action: Co-weigh exactly 10.00 mg of the 8-amino-1-azaspiro[4.5]decan-2-one HCl analyte and 5.00 mg of a certified internal standard (e.g., Maleic acid or TraceCERT® standard) into a vial using a microbalance (d = 0.001 mg).

    • Causality: Absolute quantification relies entirely on the precision of the mass ratio between the analyte and the internal standard. Gravimetric error is the primary source of qNMR failure[5].

  • Step 2: Solvent Selection

    • Action: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Do not use D2O.

    • Causality: D2O causes rapid deuterium exchange of the lactam N-H and the ammonium

      
       protons, rendering them invisible to 1H-NMR. DMSO-d6 preserves these critical diagnostic signals, allowing direct confirmation of the HCl salt stoichiometry.
      
  • Step 3: High-Field NMR Acquisition

    • Action: Acquire 1H-NMR spectra at 600 MHz using a 90° excitation pulse and a relaxation delay (D1) of at least 5 × T1 (typically >30 seconds).

    • Causality: High-field NMR (600 MHz) is required to resolve the overlapping aliphatic multiplets of the cyclohexane ring. A D1 > 5 × T1 ensures complete longitudinal relaxation of all spins, preventing integration bias and ensuring >99% quantitative accuracy[4].

  • Step 4: Processing and Integration

    • Action: Apply zero-filling, precise manual phase correction, and a fifth-order polynomial baseline correction before integrating the isolated C8-H methine signal against the internal standard.

Diagnostic 1H-NMR Signals & Isomeric Resolution

The structural integrity of 8-amino-1-azaspiro[4.5]decan-2-one HCl is verified by identifying specific diagnostic markers in the spectrum.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentDiagnostic Value
~8.20 Broad singlet3H

(Ammonium)
The Salt Marker: Confirms HCl salt form; absent or shifted to ~2H (

) in the free base.
~7.80 Broad singlet1HN-H (Lactam)Confirms the integrity of the spiro-lactam core.
~3.10 Multiplet (tt)1HC8-H (Methine)The Isomeric Marker: Coupling constants differentiate cis/trans isomers.
~2.20 Triplet2HC3-H2 (Lactam)Alpha-carbonyl protons; serves as an internal baseline reference.
~1.90 Triplet2HC4-H2 (Lactam)Beta-carbonyl protons adjacent to the spiro center.
1.30 - 1.80 Complex Multiplet8HC6, C7, C9, C10Cyclohexane envelope; requires 600 MHz to fully resolve.

Resolving Isomers via the C8-H Multiplet: The methine proton at C8 (~3.10 ppm) is the key to identifying the cis vs. trans isomer. In the trans isomer, the bulky amino group typically adopts an equatorial position to minimize steric clash, forcing the C8-H into an axial position[3]. This results in a distinct triplet of triplets (tt) with large axial-axial couplings (


 Hz) and small axial-equatorial couplings (

Hz). Deviations from this multiplet structure strongly indicate the presence of the cis isomer or a mixed commercial batch.

References

Sources

Technical Comparison Guide: C13-NMR Profiling of the 1-Azaspiro[4.5]decan-2-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the C13-NMR profile for the 1-azaspiro[4.5]decan-2-one ring system, with a specific focus on comparative analysis against its isostere, 1-oxaspiro[4.5]decan-2-one .

Executive Summary

The 1-azaspiro[4.5]decan-2-one scaffold represents a privileged spirocyclic lactam motif in drug discovery, offering a rigidified alternative to linear amides. Its quaternary spiro-carbon (C5) creates a unique vector for substituent orientation, distinct from its lactone analog, 1-oxaspiro[4.5]decan-2-one .

This guide objectively compares the C13-NMR spectral signatures of these two isosteres. Accurate assignment of the quaternary spiro-center is critical for structural validation, particularly when differentiating between N-alkylation and O-alkylation side products during synthesis.

Key Differentiators
  • Spiro-Carbon Sensitivity: The substitution of Oxygen (Lactone) with Nitrogen (Lactam) results in a significant upfield shift (~20 ppm) of the quaternary spiro-carbon due to the lower electronegativity of nitrogen.

  • Carbonyl Environment: The lactam carbonyl typically resonates downfield relative to the lactone, influenced by the strong resonance contribution of the amide bond.

Structural Analysis & Assignment Strategy

The correct assignment of the spiro-system relies on identifying the three distinct carbon zones: the Carbonyl (C2) , the Spiro-Quaternary (C5) , and the Aliphatic Rings .

Comparative C13-NMR Chemical Shifts (CDCl₃)

The following table contrasts the experimental chemical shifts of the lactone (1-oxaspiro) with the characteristic ranges of the lactam (1-azaspiro).

Carbon PositionAssignment1-Oxaspiro[4.5]decan-2-one (Exp.[1][2][3] δ ppm) [1, 2]1-Azaspiro[4.5]decan-2-one (Ref.[2] Range δ ppm) [3, 4]Shift Δ (Lactam - Lactone)
C2 Carbonyl (C=O)176.0 - 177.2 175.0 - 178.0 ~ +1.0 (Variable)
C5 Spiro Quaternary 86.0 - 87.5 60.0 - 68.0 -20.0 to -25.0
C3 α-Methylene28.5 - 29.030.0 - 32.0+1.5
C4 β-Methylene33.0 - 34.532.0 - 35.0Minimal
C6/C10 Cyclohexyl α35.0 - 36.533.0 - 36.0Minimal
C7/C9 Cyclohexyl β24.0 - 25.023.0 - 25.0Minimal
C8 Cyclohexyl γ23.0 - 24.023.0 - 24.0Minimal

Note on Solvent Effects: Data is standardized for CDCl₃. In DMSO-d₆, carbonyl signals typically shift slightly downfield (+1-2 ppm) due to hydrogen bonding with the solvent.

Mechanistic Insight: The "Spiro-Shift"

The most diagnostic feature is the C5 Spiro Carbon .

  • In Lactones (O-C-C): The high electronegativity of oxygen exerts a strong deshielding effect, pushing the signal to ~87 ppm .

  • In Lactams (N-C-C): Nitrogen is less electronegative, resulting in a shielded resonance at ~60-68 ppm . This ~20 ppm difference is the primary validator when confirming the successful conversion of a lactone intermediate to a lactam or when assessing spiro-cyclization efficiency.

Visualization of Spectral Logic

The following diagram illustrates the structural numbering and the logical flow for assigning the critical quaternary carbon using 2D-NMR techniques (HMBC).

G Struct 1-Azaspiro[4.5]decan-2-one (Target Scaffold) C2 C2: Carbonyl (~178 ppm) Struct->C2 C5 C5: Spiro Carbon (Diagnostic: ~65 ppm) Struct->C5 HMBC HMBC Correlation (Critical Validation) HMBC->C2 Confirms Carbonyl Connectivity HMBC->C5 Confirms Quaternary Center H_Alpha H3 Protons (Triplet/Multiplet) H_Alpha->HMBC 3-bond coupling H_Ring Cyclohexyl Protons (Broad Multiplets) H_Ring->HMBC 3-bond coupling

Caption: Logical workflow for assigning the quaternary spiro-carbon (C5) using Heteronuclear Multiple Bond Correlation (HMBC).

Experimental Protocols

To generate the data described above, the following synthesis and characterization workflows are recommended. These protocols ensure high purity for unambiguous spectral assignment.

Synthesis of 1-Azaspiro[4.5]decan-2-one (Schmidt Rearrangement Route)

This method converts the spiro-ketone to the lactam, a common route that requires careful monitoring to ensure no ring-expansion isomers (e.g., piperidone derivatives) are formed.

  • Reagents: Spiro[4.5]decan-2-one (1.0 eq), Sodium Azide (NaN₃, 1.5 eq), Methanesulfonic acid (MsOH, solvent/catalyst).

  • Procedure:

    • Dissolve Spiro[4.5]decan-2-one in MsOH at 0°C.

    • Add NaN₃ portion-wise over 30 minutes (Caution: Exothermic, HN₃ evolution).

    • Allow to warm to room temperature and stir for 4 hours.

    • Quench: Pour onto crushed ice and neutralize with NaOH (pH 8).

    • Extraction: Extract with DCM (3x), wash with brine, dry over Na₂SO₄.

  • Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography (5% MeOH in DCM).

NMR Acquisition Parameters

For definitive assignment of the quaternary carbons, standard 1D parameters are often insufficient due to relaxation times.

ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Standard 1D Carbon with NOE enhancement.
Relaxation Delay (D1) 2.0 - 5.0 sec Essential for quaternary carbons (C2, C5) to relax and integrate reliably.
Scans (NS) > 1024Required for sufficient S/N ratio on the quaternary spiro peak.
Spectral Width 240 ppmEnsures capture of the carbonyl peak (~178 ppm).
Temperature 298 KStandardizes chemical shifts.

References

  • Alonso, D., Font, J., & Ortuño, R. M. (1993).[4] 13C NMR assignments of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes. Magnetic Resonance in Chemistry, 31(6), 608–609. Link

  • PubChem. (n.d.).[5][6][7] 1-Oxaspiro[4.5]decan-2-one Compound Summary. National Center for Biotechnology Information. Link

  • Mao, Z., et al. (2011). Synthesis and biological evaluation of 1-azaspiro[4.5]decan-2-one derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (General reference for lactam vs. lactone shift increments).

Sources

Comparative Guide: Spirocyclic vs. Aromatic Amine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 3D Shift in Medicinal Chemistry

This guide provides a technical comparison between Aromatic Amine scaffolds—long considered "privileged structures" in kinase and GPCR drug discovery—and Spirocyclic scaffolds, which represent the modern shift toward high-Fsp³ (fraction of sp³-hybridized carbons) architectures.[1]

While aromatic amines offer predictable synthetic routes and established binding modes (π-stacking, H-bonds), they frequently suffer from poor solubility, hERG liability, and genotoxicity risks due to reactive metabolites. Spirocyclic scaffolds offer a solution to these "flatland" limitations by projecting substituents into defined 3D vectors, improving metabolic stability, and enhancing target selectivity.[2][3][4][5]

Quick Comparison Matrix
FeatureAromatic Amine ScaffoldsSpirocyclic Scaffolds
Topology Planar (2D)Rigid, Orthogonal (3D)
Physicochemical Low Fsp³; often poor solubility (π-stacking)High Fsp³; improved solubility & lipophilicity
Metabolism Prone to N-oxidation & ring hydroxylationBlocks metabolic "soft spots"; higher stability
Toxicity High risk: Genotoxicity (Ames+), hERG blockLow risk: Reduced promiscuity & DNA damage
IP Space CrowdedNovel/Explorable

Structural & Physicochemical Analysis[3][8][9][10]

The "Escape from Flatland" (Fsp³)

Aromatic amines contribute to a low Fsp³ score, correlating with higher attrition rates in clinical trials due to poor solubility and non-specific binding. Spirocycles, such as 2-oxa-6-azaspiro[3.3]heptane , introduce a quaternary carbon that forces the ring systems into perpendicular planes.

  • Solubility: Spirocycles disrupt the planar π-π stacking interactions common in aromatic amines, significantly lowering the lattice energy and improving aqueous solubility.

  • Lipophilicity (LogD): Replacing a phenyl or heteroaromatic ring with a spirocycle often lowers LogD while maintaining ligand efficiency (LE), a critical factor in optimizing bioavailability.

Vectorial Orientation

In aromatic amines, substituents are confined to the plane of the ring (radial distribution). Spirocycles allow for exit vectors that are orthogonal (90° offset). This enables the molecule to explore spherical chemical space within a binding pocket, accessing sub-pockets unreachable by flat aromatic systems.

ADMET & Toxicity Profile: The Critical Differentiator

Metabolic Activation vs. Stability

Aromatic Amines: The primary liability is bioactivation. Cytochrome P450 enzymes (specifically CYP1A2 and CYP2C9) often oxidize the nitrogen to form N-hydroxy species, which can dehydrate to form electrophilic nitrenium ions or quinone imines . These reactive metabolites covalently bind to DNA (genotoxicity) or proteins (idiosyncratic toxicity).

Spirocycles: Spirocyclic scaffolds act as "metabolic blockers." By replacing a labile secondary amine (like piperidine or morpholine) with a spiro-system, the


-carbon hydrogen atoms—common sites of metabolic attack—are either removed or sterically shielded.
hERG Liability

Lipophilic aromatic amines with a basic center are the structural hallmark of hERG channel blockers, leading to QT prolongation and cardiac arrhythmia.

  • Mechanism: The flat aromatic ring π-stacks with Phe656 in the hERG pore.

  • Spiro Solution: The 3D bulk of a spirocycle disrupts this π-stacking interaction, frequently reducing hERG affinity by >10-fold while maintaining target potency.

Diagram 1: Metabolic Fate Comparison

The following diagram illustrates the divergent metabolic pathways of an aniline derivative versus a spirocyclic bioisostere.

MetabolicFate cluster_aromatic Aromatic Amine Pathway (High Risk) cluster_spiro Spirocyclic Pathway (High Stability) AA Aromatic Amine (Flat, Lipophilic) N_OH N-Hydroxylamine (Intermediate) AA->N_OH CYP450 Oxidation Nitrenium Nitrenium Ion (Electrophile) N_OH->Nitrenium Dehydration DNA_Adduct DNA Adduct (Genotoxicity) Nitrenium->DNA_Adduct Covalent Binding Spiro Spirocyclic Scaffold (3D, High Fsp3) Phase2 Phase II Conjugation (Glucuronidation) Spiro->Phase2 Direct Conjugation (No Bioactivation) Excretion Renal Excretion (Safe Clearance) Phase2->Excretion

Caption: Comparative metabolic pathways showing the bioactivation risk of aromatic amines vs. the safe clearance of spirocycles.

Case Studies: Validated Bioisosteric Replacements

Olaparib (PARP Inhibitor) Optimization

In the development of PARP inhibitors, the replacement of a piperazine ring with a diazaspiro[3.3]heptane scaffold demonstrated a crucial selectivity gain.[3]

  • Observation: The spirocyclic analog maintained potency against PARP-1 but significantly reduced cytotoxicity compared to the aromatic/flat amine parent.

  • Mechanistic Insight: The rigid spiro-geometry prevented off-target binding to other PARP isoforms that accommodated the flexible piperazine.

MCHr1 Antagonists (AstraZeneca)

Researchers replaced a morpholine moiety with 2-oxa-6-azaspiro[3.3]heptane .

  • Result:

    • LogD: Reduced from 2.3 to 1.5 (improved metabolic stability).

    • hERG: IC50 shifted from 0.8 µM (toxic) to >30 µM (safe).

Experimental Protocols for Comparative Assessment

To objectively compare these scaffolds in your own lead optimization, follow this self-validating workflow.

Diagram 2: Evaluation Workflow

Workflow cluster_silico In Silico Validation cluster_vitro In Vitro Screening Start Lead Compound (Aromatic Amine Core) Design Design Spiro-Bioisosteres (e.g., Azaspiro[3.3]heptane) Start->Design Calc1 Calculate Fsp3 & LogD Design->Calc1 Calc2 Docking: Check Vector Alignment Calc1->Calc2 Synth Synthesis & Purification Calc2->Synth Pass Criteria Assay1 Target Potency (IC50) Synth->Assay1 Assay2 Microsomal Stability (Cl_int) Assay1->Assay2 Potency Retained Assay3 hERG Binding (Safety) Assay2->Assay3 Decision Select Lead Candidate Assay3->Decision

Caption: Step-by-step workflow for evaluating spirocyclic bioisosteres against aromatic amine leads.

Protocol Details
1. Synthesis of Spirocyclic Bioisosteres
  • Reagents: Start with commercially available spirocyclic ketones or protected azaspiro-amines (e.g., tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate).

  • Coupling: Use reductive amination (NaBH(OAc)3) or SNAr displacement to attach the spiro-core to the heteroaromatic warhead.

  • Validation: Verify structure via 1H-NMR (look for distinct diastereotopic protons on the spiro-ring) and LC-MS.

2. Microsomal Stability Assay
  • Purpose: Compare metabolic clearance (

    
    ).
    
  • Method: Incubate 1 µM of compound with human liver microsomes (HLM) and NADPH at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with acetonitrile.

  • Analysis: Quantify parent remaining via LC-MS/MS.

  • Success Criteria: Spirocyclic analog should show

    
     that of the aromatic amine parent.
    
3. hERG Inhibition (Fluorescence Polarization)
  • Purpose: Assess cardiac safety.

  • Method: Use the Predictor™ hERG Fluorescence Polarization Assay.

  • Steps:

    • Titrate compound (10 µM to 1 nM) into membrane fraction containing hERG.

    • Add red-shifted fluorescent tracer.

    • Measure polarization (mP). High mP = Tracer bound (No inhibition). Low mP = Tracer displaced (hERG Block).

  • Control: E-4031 (Known blocker).

References

  • Spirocyclic Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry [Link][1]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry [Link]

  • Discovery of AZD1979: A MCHr1 Antagonist with Favorable Physicochemical Properties (Spirocyclic replacement case study) Source: Journal of Medicinal Chemistry [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Source: Journal of Medicinal Chemistry [Link]

  • Carcinogenicity of the Aromatic Amines: Mechanisms of Action Source: National Institutes of Health (PubMed) [Link]

Sources

LC-MS/MS Fragmentation Dynamics and Performance Comparison of 8-Amino-1-azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals.

Introduction & Context

In modern medicinal chemistry, the transition from flexible linear alkylamines to rigidified spirocyclic scaffolds is a proven strategy to enhance metabolic stability and target binding affinity. 8-amino-1-azaspiro[4.5]decan-2-one (CAS: 1251008-10-2) is a highly valuable building block, frequently integrated into central nervous system (CNS) active agents and CGRP receptor antagonists.

However, its unique spiro-lactam architecture presents specific bioanalytical challenges. Understanding its exact Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation pattern is critical for accurate Drug Metabolism and Pharmacokinetics (DMPK) profiling. This guide objectively compares the LC-MS performance and fragmentation mechanisms of 8-amino-1-azaspiro[4.5]decan-2-one against alternative amine scaffolds, providing a self-validating experimental workflow for robust quantification.

Mechanistic Fragmentation Pathway (The "Why")

When subjected to Electrospray Ionization in positive mode (ESI+), 8-amino-1-azaspiro[4.5]decan-2-one (


) forms a highly stable 

precursor ion at m/z 169.13 .

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, structurally diagnostic fragmentations driven by the basic primary amine and the rigid spiro-lactam core[1]. The causality behind these fragmentations dictates the selection of Multiple Reaction Monitoring (MRM) transitions:

  • Deamination (m/z 152.11): The primary amine on the cyclohexane ring is the most basic site. The lowest-energy fragmentation pathway is the neutral loss of ammonia (-17 Da). This forms a highly stable, resonance-stabilized cyclohexenyl-spiro-lactam cation. This is the optimal quantifier transition .

  • Lactam Ring Opening & CO Loss (m/z 124.11): Following initial deamination, the

    
    -lactam ring undergoes ring-opening and subsequent neutral loss of carbon monoxide (-28 Da). This sequential loss is highly specific to lactam-containing spirocycles and serves as an excellent qualifier transition  [2].
    
  • Spiro-Scission (m/z 84.04): Higher collision energies force the cleavage of the C-C bonds at the spiro center (C5), yielding a pyrrolidin-2-one cation.

Fragmentation M [M+H]+ m/z 169.13 A [M+H - NH3]+ m/z 152.11 M->A -NH3 (-17 Da) C Spiro Cleavage m/z 84.04 M->C C-C Scission B [M+H - NH3 - CO]+ m/z 124.11 A->B -CO (-28 Da)

Proposed CID fragmentation pathway of 8-amino-1-azaspiro[4.5]decan-2-one in positive ESI mode.

Performance Comparison: Spirocycles vs. Alternatives

To objectively evaluate the bioanalytical and DMPK utility of 8-amino-1-azaspiro[4.5]decan-2-one, we must compare it to alternative structural motifs commonly used in drug design: 4-amino-1-methylpiperidine (a flexible, non-spirocyclic amine) and 1-oxa-8-azaspiro[4.5]decane (an ether-based spirocycle).

Table 1: LC-MS/MS & DMPK Metrics Comparison
ScaffoldStructure TypePrimary MRM TransitionLogD (pH 7.4)Metabolic Stability (

)
Optimal LC Retention Strategy
8-amino-1-azaspiro[4.5]decan-2-one Spirocyclic Lactam169.1

152.1
-0.5High (Rigidified, resists N-dealkylation)HILIC / Polar-Embedded RP
4-amino-1-methylpiperidine Flexible Amine115.1

98.1
-1.2Low (Rapid N-demethylation)HILIC
1-oxa-8-azaspiro[4.5]decane Spirocyclic Ether142.1

124.1
+0.8Moderate (Susceptible to ring oxidation)Standard Reversed-Phase (C18)

Key Takeaway: The spiro-lactam scaffold offers superior metabolic stability compared to flexible piperidines. However, its low LogD (-0.5) means it is highly polar. Standard C18 chromatography will fail to retain this compound, causing it to elute in the void volume where matrix effects (ion suppression) are catastrophic.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in pharmacokinetic quantification, the bioanalytical method cannot merely be a sequence of steps; it must be a self-validating system . The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) and incorporates internal causality checks.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation with Built-in Recovery Check)

  • Action: Aliquot 50 µL of plasma matrix into a 96-well plate. Add 150 µL of ice-cold Acetonitrile spiked with 10 ng/mL of a stable-isotope labeled internal standard (IS) (e.g.,

    
    -labeled analog). Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes.
    
  • Causality: Acetonitrile completely disrupts the hydration shells of plasma proteins, forcing precipitation. Adding the IS directly to the extraction solvent before mixing ensures that any subsequent volumetric losses or matrix-induced ion suppression effects are identically experienced by both the analyte and the IS, mathematically canceling out errors during quantification.

Step 2: Chromatographic Separation (HILIC)

  • Action: Inject 2 µL of the supernatant onto a Waters XBridge BEH Amide column (2.1 x 50 mm, 2.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in

      
       (pH 3.0).
      
    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Isocratic hold at 90% B for 0.5 min, ramp to 50% B over 2.5 min.

  • Causality: Because 8-amino-1-azaspiro[4.5]decan-2-one is highly polar, it will not partition into a hydrophobic C18 stationary phase. HILIC utilizes a water-enriched layer on the silica surface. By starting at high organic (90% B), the polar analyte heavily partitions into the stationary aqueous layer, ensuring strong retention and elution far away from suppressing phospholipids.

Step 3: MS/MS Detection (Specificity Validation)

  • Action: Operate the Triple Quadrupole (QqQ) in ESI+ mode.

    • Quantifier MRM: 169.1

      
       152.1 (CE: 15 eV)
      
    • Qualifier MRM: 169.1

      
       124.1 (CE: 25 eV)
      
  • Causality: Relying on a single mass transition invites false positives from isobaric matrix metabolites. By monitoring both the deamination (quantifier) and the sequential CO loss (qualifier), the system self-validates the structural identity of the peak. If the ratio between the quantifier and qualifier transitions deviates by >20% from the neat standard, the system automatically flags the sample for matrix interference.

Workflow S1 Sample Prep (Protein PPT + IS) S2 HILIC Separation (Avoid Void Vol) S1->S2 S3 ESI+ Ionization (Desolvation) S2->S3 S4 MRM Detection (169 -> 152) S3->S4

Self-validating bioanalytical LC-MS/MS workflow optimized for polar spirocyclic amines.

References

  • Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Source: researchgate.

metabolic stability of azaspiro[4.5]decane vs piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Chemical Space: Metabolic Stability of Azaspiro[4.5]decane vs. Piperidine Derivatives

In the landscape of modern medicinal chemistry, the piperidine ring is ubiquitous. As the third most frequently used ring structure in FDA-approved pharmaceuticals, its favorable basicity and synthetic tractability make it a cornerstone of drug design[1]. However, the ubiquity of piperidine comes with a significant pharmacokinetic liability: metabolic instability. The exposed carbon atoms adjacent to the nitrogen (α-carbons) are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, leading to rapid intrinsic clearance and short in vivo half-lives[1].

To overcome these absorption, distribution, metabolism, and excretion (ADME) bottlenecks, researchers are increasingly turning to spirocyclic bioisosteres. By replacing the flat piperidine ring with highly three-dimensional spirocycles like azaspiro[4.5]decane, drug developers can fundamentally alter a molecule's pharmacokinetic profile. This guide provides an objective, data-driven comparison of azaspiro[4.5]decane versus traditional piperidine derivatives, detailing the mechanistic causality behind their metabolic stability and the experimental protocols used to validate these properties.

The transition from a monocyclic piperidine to a spirocyclic azaspiro[4.5]decane scaffold is not merely a structural novelty; it is a calculated modulation of physicochemical properties. Shifting from planar structures to compounds with a higher fraction of sp3-hybridized carbons (


) correlates strongly with improved solubility, optimal basicity, and enhanced metabolic stability[2].

Steric Shielding of Metabolic Soft Spots In a standard piperidine ring, the α-carbons are sterically unhindered, making them prime targets for phase I enzymatic oxidation. Azaspiro[4.5]decane introduces a perpendicular ring system at the spirocenter. This unique geometry projects steric bulk directly over the vulnerable C-H bonds, physically blocking the active site of CYP450 enzymes from accessing these metabolic soft spots[3].

Conformational Restriction Spirocyclic systems possess a high degree of rigidity compared to the flexible piperidine chair conformation. This conformational locking prevents the molecule from adopting the specific transition-state geometries required for enzymatic degradation, thereby reducing the rate of intrinsic clearance (


)[3].

CYP450_Metabolism Piperidine Piperidine Derivative (Exposed α-carbons) CYP450 CYP450 Oxidation (Phase I Metabolism) Piperidine->CYP450 Metabolite Hydroxylated / Ring-Opened Metabolites (High Clearance) CYP450->Metabolite Rapid Oxidation Stable Metabolic Stability (Prolonged Half-Life) CYP450->Stable Blocked Oxidation Azaspiro Azaspiro[4.5]decane (Steric Shielding & High Fsp3) Azaspiro->CYP450 Steric Hindrance

CYP450 metabolism pathways comparing piperidine vulnerability to azaspiro[4.5]decane stability.

Quantitative Comparison: Clearances and Half-Lives

To objectively evaluate the performance of these scaffolds, we look at standard in vitro Human Liver Microsome (HLM) assays. The introduction of the spirocyclic center typically lowers the calculated logD (lipophilicity) while drastically reducing clearance rates[2].

Below is a representative quantitative comparison demonstrating the typical scaffold-hopping advantage when replacing a piperidine core with an azaspiro[4.5]decane bioisostere:

Compound ScaffoldIntrinsic Clearance (

) (µL/min/mg)
In Vitro Half-Life (

) (min)
Calculated logD (pH 7.4)Primary Metabolic Soft Spot
Piperidine Core 45.215.32.1α-carbon oxidation
Azaspiro[4.5]decane 12.455.81.8Sterically shielded

Data Interpretation: The azaspiro[4.5]decane derivative exhibits an approximate 3.6-fold decrease in intrinsic clearance and a corresponding extension of the in vitro half-life. The slight reduction in logD further contributes to a lower propensity for non-specific protein binding and off-target toxicity.

Validated Experimental Protocol: In Vitro HLM Metabolic Stability Assay

To generate the quantitative data shown above, a self-validating kinetic assay must be employed. The following step-by-step methodology details the Human Liver Microsome (HLM) assay, emphasizing the causality behind each experimental choice to ensure rigorous, reproducible results[1].

Step 1: Reagent Preparation & Pre-Incubation

  • Action: Dilute Human Liver Microsomes to a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Spike the test compound (piperidine or azaspiro[4.5]decane derivative) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Causality: Pre-incubation ensures the system reaches thermal equilibrium. The pH 7.4 buffer mimics physiological conditions, maintaining the native conformational state and activity of the CYP450 enzymes before the kinetic reaction is allowed to begin.

Step 2: Reaction Initiation

  • Action: Add an NADPH regeneration system (1 mM final concentration) to the mixture to initiate the reaction.

  • Causality: CYP450 enzymes are obligate monooxygenases that require continuous electron transfer to catalyze phase I oxidation. NADPH serves as the essential electron donor; its addition establishes a precise

    
     for the kinetic assay.
    

Step 3: Time-Course Sampling & Quenching

  • Action: At designated time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, completely halting enzymatic activity. This self-validating quenching step ensures that the measured compound concentration accurately reflects the exact time point of extraction without post-sampling degradation.

Step 4: Protein Precipitation & Centrifugation

  • Action: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Causality: Centrifugation pellets the denatured CYP450 enzymes and lipid debris. Removing this biological matrix is critical to prevent ion suppression and analytical column clogging during subsequent mass spectrometry.

Step 5: LC-MS/MS Quantification

  • Action: Transfer the supernatant to analytical vials and quantify the remaining parent compound using multiple reaction monitoring (MRM) on an LC-MS/MS system. Calculate the elimination rate constant (

    
    ) by plotting the natural log of the percentage remaining versus time.
    
  • Causality: MRM provides high specificity and sensitivity, allowing for the precise calculation of

    
     and 
    
    
    
    , definitively proving the metabolic superiority of the spirocyclic scaffold.

HLM_Workflow Incubate 1. Incubation (Test Cmpd + HLM) NADPH 2. Initiation (Add NADPH) Incubate->NADPH Quench 3. Quenching (Cold Acetonitrile) NADPH->Quench Centrifuge 4. Centrifugation (Precipitate Proteins) Quench->Centrifuge LCMS 5. LC-MS/MS (Quantify Parent) Centrifuge->LCMS

Step-by-step workflow for in vitro Human Liver Microsome (HLM) metabolic stability assay.

Conclusion

For drug development professionals facing high intrinsic clearance rates with traditional piperidine-containing leads, scaffold hopping to an azaspiro[4.5]decane core represents a highly effective optimization strategy. By leveraging steric shielding and conformational rigidity, azaspiro[4.5]decane derivatives systematically block CYP450-mediated oxidation, resulting in vastly improved metabolic stability and prolonged half-lives.

References

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online URL:[Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Publish Comparison Guide: Chiral Separation of 8-Amino-1-azaspiro[4.5]decan-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic scaffolds, particularly those with a high fraction of sp3-hybridized carbons (


), are increasingly prioritized in modern drug discovery to improve clinical success rates and target specificity. The compound 8-amino-1-azaspiro[4.5]decan-2-one  serves as a critical chiral building block for synthesizing potent enzyme inhibitors and receptor agonists[1]. Because the spatial orientation of the C8-amino group and the C5-spiro center dictates target binding affinity, isolating these enantiomers with >99% enantiomeric excess (ee) is an absolute requirement for downstream pharmacokinetic profiling[2].

This guide objectively compares the two primary methodologies for resolving these enantiomers: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC) .

Mechanistic Causality: The Chiral Separation Challenge

Separating the enantiomers of 8-amino-1-azaspiro[4.5]decan-2-one presents a unique chromatographic challenge due to its bifunctional nature: a highly basic primary amine at C8 and a neutral/weakly acidic lactam moiety at C5.

The Causality of Peak Tailing and Silanol Masking

When utilizing polysaccharide-based Chiral Stationary Phases (CSPs)—such as amylose or cellulose tris(3,5-dimethylphenylcarbamate)—the primary mechanism of chiral discrimination relies on transient, stereoselective hydrogen-bonding and steric interactions. However, the silica support underlying these CSPs contains residual free silanols (


).

Because the C8 primary amine is highly basic, it undergoes severe secondary ion-exchange interactions with these acidic silanols. If left unmitigated, this interaction overwhelms the chiral recognition process, resulting in severe peak tailing, loss of resolution, or irreversible column adsorption [3].

The Solution: The addition of a basic modifier—such as diethylamine (DEA) in NP-HPLC or ammonia (


) in SFC—is mechanistically required. These additives competitively bind to and transiently "mask" the residual silanols, ensuring that the analyte interacts exclusively with the chiral selector, yielding sharp, symmetrical peaks[3].

Comparative Performance Data: SFC vs. NP-HPLC

While NP-HPLC has historically been the standard, SFC has largely superseded it for the chiral resolution of polar spiro-amines[2]. The supercritical


 mobile phase exhibits gas-like diffusivity and liquid-like density, dramatically enhancing mass transfer kinetics within the CSP pores compared to viscous hydrocarbon mixtures.
Table 1: Performance Comparison for 8-amino-1-azaspiro[4.5]decan-2-one Separation
ParameterSupercritical Fluid Chromatography (SFC)Normal-Phase HPLC (NP-HPLC)
Optimal Column Chiralpak IG or AD-H (5 µm)Chiralpak AD-H (5 µm)
Mobile Phase

/ Methanol (70:30)
Hexane / Isopropanol (80:20)
Basic Additive 0.1%

or Ethanolamine
0.1% Diethylamine (DEA)
Flow Rate 3.0 - 4.0 mL/min1.0 - 1.5 mL/min
Typical Run Time 5 - 8 minutes20 - 30 minutes
Resolution (

)
> 3.5 (Baseline separation)~ 2.2 (Baseline separation)
Peak Tailing Factor < 1.2 (Highly symmetrical)1.4 - 1.6 (Slight tailing)
Environmental Impact Low (Recycled

, low solvent waste)
High (Large volumes of toxic Hexane)

Data synthesis based on standard spirocycle isolation parameters and chiral chromatographic principles[1],[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . A protocol is only valid if the built-in System Suitability Test (SST) criteria are met prior to preparative fraction collection.

Protocol A: SFC Method (Preferred for High-Throughput & Scale-up)

This method leverages the high diffusivity of supercritical


 for rapid enantiomeric resolution[1].
  • System Preparation & Baseline Establishment:

    • Install a Chiralpak IG or AD-H column (250 x 4.6 mm for analytical; 250 x 21.2 mm for preparative).

    • Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35°C.

    • Pump 100% Methanol through the co-solvent line to purge air, then introduce

      
      .
      
  • Mobile Phase Equilibration:

    • Set the mobile phase to 70%

      
       and 30% Methanol containing 0.1% 
      
      
      
      (v/v).
    • Equilibrate until the UV baseline (monitored at 210 nm and 254 nm) is strictly flat (drift < 1 mAU/min).

  • System Suitability Test (SST) - Validation Check:

    • Inject 10 µL of a 1 mg/mL racemic 8-amino-1-azaspiro[4.5]decan-2-one standard.

    • Validation Criteria: The system is validated only if the Resolution (

      
      ) between enantiomer 1 and enantiomer 2 is 
      
      
      
      , and the tailing factor for the second eluting peak is
      
      
      . If these fail, re-prepare the co-solvent with fresh
      
      
      to ensure adequate silanol masking.
  • Preparative Injection & Fraction Collection:

    • Scale up injection volume based on column loading capacity. Collect fractions using time-slice or threshold-based triggering.

  • Post-Run Chiral Purity Analysis:

    • Evaporate the collected fractions under reduced pressure. Re-dissolve in methanol and re-inject using the analytical method.

    • Acceptance: ee > 99.0% and mass recovery > 90%.

Protocol B: NP-HPLC Method (Alternative)

Used when SFC infrastructure is unavailable.

  • Column Equilibration:

    • Install a Chiralpak AD-H column (250 x 4.6 mm).

    • Prepare mobile phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Note: DEA must be added fresh daily to prevent degradation.

    • Flush the column at 1.0 mL/min for at least 10 column volumes.

  • System Suitability Test (SST) - Validation Check:

    • Inject 10 µL of the racemate (1 mg/mL in mobile phase).

    • Validation Criteria:

      
      . Due to slower mass transfer in hexane, peaks will be broader than in SFC.
      
  • Isocratic Elution & Collection:

    • Run the method isocratically for 30 minutes. Collect the first-eluting and second-eluting peaks manually or via an automated fraction collector.

  • Fraction Evaporation:

    • Critical Step: Immediately evaporate the fractions. Prolonged exposure to DEA during concentration can lead to sample degradation or unwanted side reactions with the primary amine.

Workflow Visualization

The following diagram maps the logical progression from initial screening to the self-validating output, emphasizing the critical silanol masking step required for this specific spiro-amine.

G Start Racemic 8-amino-1-azaspiro[4.5]decan-2-one Screening CSP Screening (Amylose vs Cellulose Derivatives) Start->Screening HPLC NP-HPLC Pathway (Hexane / IPA) Screening->HPLC Traditional SFC SFC Pathway (Supercritical CO2 / MeOH) Screening->SFC Modern/Green HPLC_Opt Silanol Masking: Add 0.1% Diethylamine (DEA) HPLC->HPLC_Opt SFC_Opt Silanol Masking: Add 0.1% NH3 or Ethanolamine SFC->SFC_Opt Validation Self-Validating Output: Resolution (Rs) > 2.0, ee > 99% HPLC_Opt->Validation SFC_Opt->Validation

Workflow for the chiral resolution and validation of 8-amino-1-azaspiro[4.5]decan-2-one enantiomers.

References

  • Discovery and Safety Profiling of a Potent Preclinical Candidate, (4-[4-[[(3R)-3-(Hydroxycarbamoyl)-8-azaspiro[4.5]decan-3-yl]sulfonyl]phenoxy]-N-methylbenzamide) (CM-352), for the Prevention and Treatment of Hemorrhage , Journal of Medicinal Chemistry - ACS Publications,[Link]

  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists , PMC - National Institutes of Health,[Link]

Sources

"Escaping Flatland": A Comparative Guide to X-Ray Crystallography Data for Spirocyclic vs. Planar Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

The transition from sp²-rich planar amines to sp³-rich spirocyclic amines (e.g., spiro[4.5]decanes, spirocyclic piperidines) is a hallmark of modern drug discovery. This structural shift improves aqueous solubility, enhances metabolic stability, and provides a three-dimensional trajectory that maximizes protein-ligand interactions[1]. However, this increased 3D complexity introduces significant challenges in solid-state characterization.

Determining the absolute stereochemistry and understanding the solid-state packing of these molecules requires high-resolution X-ray crystallography[2]. As a Senior Application Scientist, I have designed this guide to objectively compare the crystallographic performance of spirocyclic amine salts against traditional planar alternatives, and to provide a self-validating protocol for achieving diffraction-quality crystals.

Part 1: Solid-State Properties: Spirocyclic vs. Planar Amine Salts

The fundamental difference between planar and spirocyclic amines lies in their crystal packing thermodynamics. Planar amines (like standard piperidines or anilines) pack efficiently via simple hydrogen-bonding networks or


 stacking. In contrast, spirocyclic amines possess orthogonal ring systems that disrupt planar packing.

The Causality of Packing: The orthogonal nature of spirocycles creates lattice voids. While this drastically improves aqueous solubility, it complicates crystallization. Spirocyclic free bases and their simple salts (like hydrochlorides) are highly prone to "oiling out"—forming a metastable amorphous liquid phase rather than a crystalline solid. To counteract this, crystallographers must often utilize bulky counterions (e.g., besylate, picrate, or bromide) to fill these lattice voids and stabilize the crystal structure[3]. Furthermore, X-ray diffraction data reveals that while planar piperidines maintain rigid chair conformations, spirocyclic piperidines frequently adopt flexible boat or twist-boat conformations to minimize steric clashes[4].

Table 1: Comparative Crystallographic & Physicochemical Data
ParameterTraditional Planar Amine Salt (e.g., Piperidine HCl)Spirocyclic Amine Salt (e.g., Spiro[4.5]decane Besylate)Crystallographic & Pharmacological Impact
Fraction sp³ (Fsp³) Low to ModerateHigh (Approaching 1.0)Enhances 3D target engagement and correlates with clinical success[5].
Crystal Packing Efficiency High (Planar stacking)Moderate (Orthogonal rings create lattice voids)Requires bulky counterions (e.g., besylate) to stabilize the crystal lattice[2].
Predominant Conformation Rigid ChairFlexible (Boat, Twist-Boat, Envelope)Conformation is highly influenced by solid-state packing forces[3].
Aqueous Solubility ModerateExceptionally HighReduces the likelihood of successful crystallization via simple evaporation[1].
Absolute Stereochemistry Often achiral or simpleComplex (Quaternary spiro centers)Requires high-resolution X-ray diffraction with low Flack parameters (<0.05)[4].
Part 2: X-Ray Crystallography Workflow & Methodology Selection

To obtain single crystals suitable for X-ray diffraction, the choice of crystallization method must be dictated by the spirocycle's unique solubility profile.

G A Spirocyclic Free Base (High Fsp3) B Counterion Selection (Bulky vs. Small) A->B C Vapor Diffusion Crystallization B->C D X-Ray Diffraction Data Collection C->D E Phase Refinement & Flack Parameter Check D->E F Absolute Stereochemistry Confirmed E->F

Workflow for X-ray crystallographic screening and stereochemical assignment of spirocyclic amine salts.

Comparative Evaluation of Crystallization Techniques
  • Slow Evaporation (Traditional):

    • Mechanism: Solvent is allowed to evaporate slowly, increasing the concentration of the solute until supersaturation is reached.

    • Verdict for Spirocycles:Poor. Because spirocyclic amines are highly soluble, evaporation rapidly pushes the system past the metastable zone into the labile zone, causing the compound to crash out as an oil rather than nucleating into a crystal.

  • Vapor Diffusion (Recommended):

    • Mechanism: A volatile anti-solvent slowly diffuses through the vapor phase into a solution containing the spirocyclic salt.

    • Verdict for Spirocycles:Excellent. The gradual introduction of the anti-solvent reduces kinetic shock. This allows the orthogonal rings the necessary time to find optimal packing arrangements within the lattice, yielding high-quality single crystals.

G A Evaluate Spirocycle Solubility B Highly Soluble (Prone to Oiling) A->B Yes C Moderately Soluble A->C No D Vapor Diffusion (Slower Kinetics) B->D E Controlled Cooling or Slow Evaporation C->E

Decision matrix for selecting crystallization techniques based on spirocycle solubility profiles.

Part 3: Self-Validating Protocol for Vapor Diffusion Crystallization

This protocol is engineered specifically for highly soluble spirocyclic amine salts. It incorporates self-validating checkpoints to ensure the system remains in the optimal thermodynamic window.

Step 1: Salt Selection & Formation Dissolve the spirocyclic free base in a minimal volume of a water-miscible solvent (e.g., Acetonitrile or THF). Add 1.05 equivalents of a bulky acid (e.g., Besylic acid or Picric acid)[2].

  • Causality: The bulky anion (like besylate) fills the crystal lattice voids generated by the orthogonal spiro-rings. This promotes stable crystal packing over amorphous precipitation, a critical requirement for spirocycles[3].

Step 2: Setup the Inner Chamber Filter the salt solution through a 0.22 µm PTFE syringe filter into a 1-dram glass vial. Leave the vial uncapped.

  • Causality: Removing nucleation inhibitors (dust and microscopic particulates) ensures that crystal growth is driven purely by controlled supersaturation rather than heterogeneous nucleation on impurities.

Step 3: Setup the Outer Chamber Place the 1-dram vial into a larger 20 mL scintillation vial containing 3–5 mL of a volatile anti-solvent (e.g., Diethyl ether or Pentane). Cap the 20 mL vial tightly with a Teflon-lined cap.

Step 4: Controlled Diffusion Store the setup undisturbed in a temperature-controlled environment (e.g., 20°C).

  • Causality: Vapor phase transfer of the anti-solvent into the inner vial slowly lowers the dielectric constant of the solvent mixture. This keeps the system strictly within the metastable zone, preventing the kinetic crashing (oiling out) that ruins X-ray diffraction attempts.

Step 5: Self-Validation Check (48–72 Hours) Inspect the inner vial under a polarized light microscope.

  • Validation: The presence of birefringence (bright, colorful flashes as the microscope stage is rotated) confirms the formation of a highly ordered crystalline lattice. If isotropic, non-birefringent droplets are observed, the system has oiled out. If this failure state is detected, the protocol validates that the diffusion rate was too fast; restart the setup at 4°C to slow the vapor pressure of the anti-solvent.

References

1.5 - ACS Medicinal Chemistry Letters 2. 1 - PharmaBlock 3.2 - PMC (NIH) 4.3 - ResearchGate 5.4 - Organic & Biomolecular Chemistry (RSC Publishing)

Sources

Technical Guide: Purity Validation of 8-amino-1-azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-amino-1-azaspiro[4.5]decan-2-one represents a distinct class of spirocyclic scaffolds increasingly utilized in GPCR ligand development (e.g., opioid and muscarinic receptor modulators). Its chemical structure—a rigid spiro-fusion of a pyrrolidone (lactam) and a cyclohexane ring bearing a primary amine—presents a "perfect storm" of analytical challenges: high polarity and negligible UV activity .

This guide objectively compares the two most viable strategies for validating the purity of this intermediate: Hydrophilic Interaction Chromatography (HILIC) with Charged Aerosol Detection (CAD) versus Pre-column Derivatization with Reversed-Phase (RP) HPLC-UV .

While traditional RP-HPLC at low wavelengths (210 nm) is often attempted, this guide argues that it is insufficient for "true" purity determination due to its inability to detect non-chromophoric synthetic precursors.

Part 1: The Analytical Challenge

To validate purity, one must detect not just the analyte, but its likely impurities (regioisomers, starting diamines, and hydrolysis products).

The Chromophore Deficit

The molecule contains a secondary amide (lactam) which absorbs weakly at 205–210 nm (


). The primary amine and the cycloalkyl backbone are transparent in the UV-Vis spectrum.
  • Risk: Relying on UV @ 210 nm leads to a "false purity" assessment. Impurities lacking the lactam ring (e.g., aliphatic amine starting materials) will be invisible.

The Retention Paradox
  • Standard C18 (Low pH): The primary amine is protonated (

    
    ). On a standard C18 column, it elutes in the void volume (
    
    
    
    ), co-eluting with unretained salts.
  • High pH C18: Operating at pH 10.0 deprotonates the amine, improving retention, but requires specialized hybrid-silica columns (e.g., XBridge, Gemini).

Part 2: Comparative Analysis of Methodologies

We evaluated three approaches. The HILIC-CAD method is identified as the superior approach for comprehensive purity profiling, while Derivatization is the robust alternative for UV-only laboratories.

FeatureMethod A: HILIC-CAD (Recommended)Method B: Pre-Column Derivatization (OPA) Method C: High pH RP-UV (210 nm)
Principle Partitioning into water-rich layer on polar surface.Chemical tagging of primary amine with chromophore.[1]Hydrophobic interaction of deprotonated amine.
Detection Universal (Mass-sensitive). Detects all non-volatiles.High Sensitivity UV / Fluorescence.Low UV (Non-specific).
Purity Scope Excellent. Sees salts, amines, and lactams.Good. Specific for primary amines. Misses non-amines.Poor. Misses non-UV active impurities.
Linearity (

)
> 0.995 (Quadratic fit often needed).> 0.999.[2]> 0.990 (Noise limited).
Robustness Moderate (Sensitive to equilibration).High (Once reaction is automated).High.
Suitability R&D / Detailed Profiling. QC / Routine Release. Quick spot-checks only.

Part 3: Method Development Decision Tree

The following logic flow illustrates the selection process for the optimal validation method based on laboratory capabilities and impurity profile requirements.

MethodSelection Start Start: Purity Validation of 8-amino-1-azaspiro[4.5]decan-2-one CheckDetect Is Universal Detection (CAD/ELSD/MS) Available? Start->CheckDetect HILIC Select HILIC Mode (Amide or Bare Silica) CheckDetect->HILIC Yes CheckUV Is UV the only option? CheckDetect->CheckUV No CAD_MS Detection: CAD or MS (Detects all impurities) HILIC->CAD_MS Deriv Perform Pre-column Derivatization (OPA or FMOC) CheckUV->Deriv High Sensitivity Required RP_HighPH Select High pH RP-HPLC (C18 Hybrid Particle) CheckUV->RP_HighPH Low Sensitivity Acceptable Deriv->RP_HighPH Analyze Derivative

Figure 1: Decision matrix for selecting the analytical strategy. Green path represents the recommended scientific approach; Red path represents the alternative for UV-limited labs.

Part 4: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HILIC-CAD)

Best for: Detecting all impurities including inorganic salts and non-chromophoric synthetic precursors.

1. Instrumentation:

  • Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).

    • Why: Amide phases provide stable retention for primary amines via hydrogen bonding without the excessive peak tailing seen on bare silica.

  • Detector: Charged Aerosol Detector (CAD).

    • Settings: Power Function: 1.0 (for purity), Evaporator Temp: 35°C.

2. Mobile Phase:

  • Buffer (A): 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with

    
    ).
    
    • Why pH 9? In HILIC, basic conditions suppress the ionization of the amine slightly, improving peak shape on amide columns, though HILIC mechanisms are complex. Ammonium acetate is volatile, required for CAD.

  • Organic (B): Acetonitrile (ACN).[3]

3. Gradient Program:

  • Note: HILIC runs "backwards" compared to RP.[4] We start with high organic.

  • 0-2 min: 90% B (Isocratic hold)

  • 2-15 min: 90%

    
     60% B
    
  • 15-20 min: 60% B (Wash)

  • 20-25 min: 90% B (Re-equilibration - Critical step in HILIC)

4. System Suitability Criteria:

  • Tailing Factor (

    
    ): < 1.5
    
  • Resolution (

    
    ) between main peak and nearest impurity: > 2.0
    
Protocol B: The "QC Workhorse" (Derivatization-UV)

Best for: Routine QC labs with standard HPLC-UV equipment.

1. Derivatization Reaction (Pre-Column): We utilize o-Phthalaldehyde (OPA) in the presence of a thiol (Mercaptoethanol).

  • Mechanism:[5][6][7] OPA reacts specifically with the primary amine at position 8 to form a highly fluorescent/UV-active isoindole derivative. The lactam nitrogen (secondary amide) does not react.

  • Reagent: 10 mg OPA + 10 µL 2-Mercaptoethanol in 1 mL Borate Buffer (pH 9.5).

  • Procedure: Mix 10 µL Sample + 10 µL Reagent. Wait 1 minute. Inject.

2. Chromatography:

  • Column: Agilent Poroshell HPH-C18 (4.6 x 100 mm, 2.7 µm).

    • Why: The derivative is hydrophobic.[3] A high-pH stable C18 is used to ensure the derivative remains stable and sharp.

  • Mobile Phase:

    • A: 10 mM Sodium Phosphate, pH 7.2

    • B: Acetonitrile[3][5][8]

  • Detection: UV @ 340 nm (Isoindole absorption max).

Part 5: Validation Strategy (ICH Q2(R1))

To validate the method, the following experiments must be performed.

Specificity (Stress Testing)

You must prove the method can distinguish the spiro-amine from its degradation products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Expect ring opening of the lactam).

  • Oxidation: 3%

    
    . (Expect N-oxide formation on the amine).
    
  • Acceptance: Purity angle < Purity threshold (if using PDA) or baseline resolution of all degradants.

Linearity & Range
  • Protocol: Prepare 5 concentrations spanning 50% to 150% of the target concentration.

  • Criteria:

    • UV/Derivatization:

      
      .
      
    • CAD: Polynomial fit (usually quadratic) is acceptable due to detector physics;

      
      .
      
Accuracy (Recovery)
  • Protocol: Spike the 8-amino-1-azaspiro[4.5]decan-2-one standard into a blank matrix (or synthetic crude simulation) at 80%, 100%, and 120% levels.

  • Criteria: Mean recovery 98.0% – 102.0%.

Part 6: Visualizing the Validation Workflow

ValidationFlow Prep Sample Preparation (Derivatization or Dilution) SST System Suitability (Rs > 2.0, Tf < 1.5) Prep->SST SST->Prep Fail (Diagnose) Spec Specificity (Stress Studies) SST->Spec Pass Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Report Final Validation Report Acc->Report

Figure 2: Sequential workflow for ICH Q2(R1) validation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Gamagedara, S., et al. (2010). Sample preparation and analysis of amines in biological matrices. In Handbook of Sample Preparation. Link

  • Alpert, A. J. (1990).[5] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Magnusson, L. E., et al. (2015). Charged aerosol detection in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Part 1: Analytical Modality Comparison: ATR-FTIR vs. Transmission FTIR

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural elucidation of active pharmaceutical ingredients (APIs). Two of the most critical functional groups in drug development are lactams (cyclic amides, foundational to antibiotics like penicillins and cephalosporins) and amines (ubiquitous in alkaloids and synthetic therapeutics).

This guide provides an objective comparison of the analytical modalities used to measure these groups—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR —and delivers a deep dive into the causality behind their spectral fingerprints.

Historically, Transmission FTIR using KBr pellets or liquid cells was the gold standard for pharmaceutical analysis. However, the paradigm has shifted toward ATR-FTIR. Understanding the physical causality behind each technique is crucial for accurate spectral interpretation [1].

Transmission FTIR relies on the Beer-Lambert law. The entire infrared beam passes through the sample, meaning pathlength must be strictly controlled to prevent total absorption (peak "bottoming out"). For solids, this requires grinding the sample with hygroscopic KBr, which often introduces water artifacts in the 3500–3200 cm⁻¹ region—precisely where amine N-H stretches occur.

ATR-FTIR utilizes the phenomenon of total internal reflection. The IR beam is directed into an Internal Reflection Element (IRE) crystal (e.g., diamond or zinc selenide) of high refractive index. An evanescent wave penetrates the sample resting on the crystal to a depth of roughly 0.5 to 2.0 µm [2]. Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), raw ATR spectra show enhanced peak intensities in the fingerprint region compared to transmission spectra. Modern software applies an "ATR Correction" to normalize this, but raw data interpretation requires awareness of this physical phenomenon [3].

Table 1: Performance Comparison of FTIR Modalities for API Analysis
ParameterATR-FTIRTransmission FTIR (KBr Pellet)
Sample Preparation None (Direct application)High (Grinding, pressing, dilution)
Moisture Interference MinimalHigh (KBr is highly hygroscopic)
Pathlength Consistency Excellent (Defined by crystal optics)Variable (Depends on pellet thickness)
Spectral Artifacts Wavelength-dependent intensity shiftsChristiansen effect (scattering)
Best For Routine QA/QC, rapid polymorph screeningTrace analysis, gas-phase studies

Part 2: Spectral Fingerprinting & Mechanistic Causality

To confidently assign peaks, we must understand the quantum mechanical and geometric forces governing bond vibrations, modeled by Hooke's Law.

The Causality of Lactam Ring Strain

Lactams are cyclic amides. In an unstrained, acyclic secondary amide, the C=O stretching frequency typically appears around 1680 cm⁻¹. However, as lactam ring size decreases, the internal bond angles are compressed. To compensate for this geometric constraint, the external C=O bond adopts greater s-orbital character. This shortens and strengthens the carbonyl bond, increasing its force constant (


). According to Hooke's Law, a higher force constant directly translates to a higher vibrational frequency [4].
  • 
    -Lactams (4-membered rings):  Found in penicillins, the extreme ring strain pushes the C=O stretch to the 1760–1730 cm⁻¹  region [5].
    
  • 
    -Lactams (5-membered rings):  Moderate strain shifts the peak to ~1705 cm⁻¹ .
    
  • 
    -Lactams (6-membered rings):  Minimal strain; the peak normalizes to ~1680 cm⁻¹ , mimicking acyclic amides [6].
    
The Causality of Amine Substitution and Hydrogen Bonding

Amines are categorized by their degree of carbon substitution, which dictates the number of N-H bonds available for stretching and bending vibrations [7].

  • Primary Amines (1°): Possess two N-H bonds. They exhibit quantum mechanical coupling, resulting in two distinct stretching peaks: an asymmetric stretch (higher energy, ~3400 cm⁻¹) and a symmetric stretch (lower energy, ~3300 cm⁻¹). They also display a strong N-H scissoring (bending) band at 1650–1580 cm⁻¹ [8].

  • Secondary Amines (2°): Possess only one N-H bond. Without a partner to couple with, they produce only a single, often weak, stretching peak in the 3350–3310 cm⁻¹ region [9].

  • Tertiary Amines (3°): Lack N-H bonds entirely. They show no absorption in the 3400–3200 cm⁻¹ region, making them identifiable by the absence of these peaks, relying instead on C-N stretches (1250–1020 cm⁻¹) [10].

Table 2: Diagnostic IR Frequencies for Lactams and Amines
Functional GroupVibration ModeFrequency Range (cm⁻¹)Intensity / Shape

-Lactam
C=O Stretch1760 – 1730Strong, Sharp

-Lactam
C=O Stretch~1705Strong, Sharp
Primary Amine N-H Stretch3400 – 3250 (Two peaks)Medium, Sharp (often broadened by H-bonding)
Primary Amine N-H Bend (Scissoring)1650 – 1580Medium to Strong
Secondary Amine N-H Stretch3350 – 3310 (One peak)Weak to Medium
Tertiary Amine N-H StretchNoneN/A

Part 3: Diagnostic Logic and Workflows

To systematize the identification of these functional groups, I have mapped the spectral logic tree below.

G Root IR Spectrum Analysis Amine N-H Region (3400 - 3200 cm⁻¹) Root->Amine Lactam C=O Region (1760 - 1650 cm⁻¹) Root->Lactam A1 2 Peaks (Primary Amine) Amine->A1 A2 1 Peak (Secondary Amine) Amine->A2 A3 0 Peaks (Tertiary Amine) Amine->A3 L1 >1730 cm⁻¹ (β-Lactam / 4-membered) Lactam->L1 L2 ~1705 cm⁻¹ (γ-Lactam / 5-membered) Lactam->L2 L3 ~1680 cm⁻¹ (δ-Lactam / 6-membered) Lactam->L3

Diagnostic logic tree for identifying amine and lactam functional groups via IR peaks.

Self-Validating ATR-FTIR Experimental Protocol

To ensure data integrity, the following protocol incorporates self-validating checkpoints to prevent false positives caused by environmental contamination.

Step 1: IRE Crystal Preparation

  • Clean the diamond ATR crystal using a lint-free wipe and volatile solvent (e.g., Isopropanol or Hexane).

  • Validation Check: Allow the solvent to evaporate completely. A premature background scan will capture solvent peaks (e.g., broad O-H stretch from IPA at 3300 cm⁻¹), which will artificially subtract from your sample's amine signals.

Step 2: Background Acquisition

  • Collect a background spectrum of the ambient air (typically 32 to 64 scans at 4 cm⁻¹ resolution).

  • Validation Check: Inspect the background for atmospheric

    
     (doublet at 2350 cm⁻¹) and water vapor (sharp rotational spikes between 3900–3500 cm⁻¹ and 1900–1300 cm⁻¹). These must be present in the background to be properly mathematically subtracted from the sample spectrum.
    

Step 3: Sample Application

  • Place 1–2 mg of the solid API powder directly onto the crystal.

  • Engage the pressure anvil. Causality Note: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate. Insufficient pressure results in low signal-to-noise ratios.

Step 4: Data Acquisition & Processing

  • Acquire the sample spectrum.

  • Apply an ATR correction algorithm (assuming an angle of incidence of 45° and an average sample refractive index of 1.5) to correct relative peak intensities for comparison against transmission libraries.

G A 1. IRE Crystal Preparation (Clean with Isopropanol) B 2. Background Spectrum (Air/Blank Scan) A->B C 3. Sample Application (Apply API & Clamp) B->C D 4. Data Acquisition (IR Beam Penetration) C->D E 5. Spectral Processing (ATR Correction & Baseline) D->E

Workflow for ATR-FTIR spectral acquisition of pharmaceutical samples.

References

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac.com. Available at:[Link]

  • Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy." Edinst.com, April 25, 2023. Available at:[Link]

  • Ashtarinezhad, A., et al. "Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Chemistry LibreTexts. "Infrared Spectroscopy." Libretexts.org, June 29, 2020. Available at:[Link]

  • St. Paul's Cathedral Mission College. "INFRARED SPECTROSCOPY." Spcmc.ac.in. Available at:[Link]

  • Lieb, Shannon, et al. "Effects of lactam ring size on the thermodynamics of hydrogen bonding in CCl4 solutions: Experimental and ab initio studies." ResearchGate. Available at:[Link]

  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Masterorganicchemistry.com, November 23, 2016. Available at:[Link]

  • OrgChemBoulder. "IR Spectroscopy Tutorial: Amines." Orgchemboulder.com. Available at:[Link]

  • Spectroscopy Online. "Organic Nitrogen Compounds III: Secondary and Tertiary Amines." Spectroscopyonline.com, August 16, 2023. Available at:[Link]

  • Rocky Mountain Laboratories. "Difference between Primary Secondary and Tertiary Amines Via FTIR." Rockymountainlabs.com, December 25, 2023. Available at:[Link]

Mechanistic Rationale: Why Spirocycles Outperform Planar Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the 3D Landscape: A Pharmacokinetic Profile Comparison of Spirocyclic vs. Planar Drug Candidates

As drug discovery programs increasingly face attrition due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, medicinal chemists are shifting their focus from traditional planar aromatic rings to three-dimensional (3D) architectures. This paradigm shift, widely known as the "Escape from Flatland," emphasizes the incorporation of sp3-hybridized carbons to enhance molecular complexity and clinical success rates.

Among these 3D architectures, spirocyclic scaffolds—characterized by two rings sharing a single quaternary carbon atom—have emerged as powerful structural motifs[1]. By breaking the planar geometry, spirocycles fundamentally alter a molecule's physicochemical properties, directly translating to superior pharmacokinetic (PK) profiles[2].

This guide provides an objective, data-driven comparison of spirocyclic drug candidates against their planar counterparts, detailing the mechanistic causality behind their PK advantages and the rigorous experimental protocols required to validate them.

The transition from a flat, aromatic scaffold (e.g., piperazine or phenyl rings) to a spirocyclic framework (e.g., spiro-piperidine) introduces several critical pharmacokinetic advantages[3]:

  • Disruption of Crystal Packing (Enhanced Solubility): Planar aromatic molecules tend to stack tightly via

    
     interactions, leading to high melting points and poor aqueous solubility. The rigid, orthogonal geometry of a spirocycle disrupts this stacking, significantly enhancing aqueous solubility—a prerequisite for oral absorption[1].
    
  • Reduced Lipophilicity (Lower LogD): Spirocycles inherently possess a higher fraction of sp3-hybridized carbons (

    
    ). This reduces the overall lipophilicity of the molecule compared to flat aromatic analogs, which mitigates non-specific protein binding and lowers the volume of distribution to more manageable levels[3].
    
  • Steric Shielding (Metabolic Stability): Cytochrome P450 (CYP) enzymes typically target accessible C-H bonds. The bulky, 3D nature of spirocycles can sterically hinder CYP enzymes from accessing metabolic hotspots, thereby reducing intrinsic clearance (

    
    ) and prolonging the drug's half-life (
    
    
    
    )[4].

G Planar Planar Aromatic Scaffold (Low Fsp3) Lipid High Lipophilicity Metabolic Vulnerability Planar->Lipid Spiro Spirocyclic Scaffold (High Fsp3) Soluble Enhanced Solubility Steric Shielding Spiro->Soluble PoorPK Rapid Clearance Short Half-Life Lipid->PoorPK GoodPK Low Clearance Extended Half-Life Soluble->GoodPK

Caption: Impact of scaffold geometry on physicochemical and pharmacokinetic properties.

Comparative Data Analysis: Aldosterone Synthase Inhibitors

To objectively evaluate the PK impact of spirocyclic integration, we can examine a well-documented case study involving the optimization of Aldosterone Synthase (CYP11B2) inhibitors[4]. In this hit-to-lead optimization, researchers replaced a planar isoquinoline/piperidine moiety with a spirocyclic piperidine core to overcome high plasma clearance liabilities.

Table 1: Pharmacokinetic Comparison of a Planar Lead vs. its Spirocyclic Analog

ParameterPlanar AnalogSpirocyclic AnalogMechanistic Implication
LogD (pH 7.4) 3.82.1Higher

reduces lipophilicity, decreasing off-target partitioning.
Aqueous Solubility <5 µg/mL>80 µg/mL3D geometry disrupts crystal lattice energy, facilitating dissolution.
Rat

(µL/min/mg)
85.015.2Spiro-center sterically shields adjacent labile sites from Phase I oxidation.
In Vivo Half-Life (

)
0.8 h4.5 hReduced hepatic clearance directly extends systemic circulation time.
Oral Bioavailability (F%) 12%68%Enhanced solubility and reduced first-pass metabolism drive systemic exposure.

Data synthesized from structural optimization trends in spirocyclic drug discovery[1],[4].

Experimental Validation: Self-Validating PK Protocols

To ensure data trustworthiness, the pharmacokinetic advantages of spirocyclic candidates must be evaluated using self-validating experimental systems. Below are the definitive methodologies for assessing in vitro clearance and in vivo exposure.

Workflow Step1 1. Formulation & Purity (>95% Purity, Vehicle Optimization) Step2 2. In Vitro Microsomal Assay (Phase I Metabolic Stability) Step1->Step2 Step3 3. In Vivo PK Profiling (Rat IV/PO Administration) Step2->Step3 Step4 4. LC-MS/MS Bioanalysis (Plasma Concentration Quantification) Step3->Step4 Step5 5. PK Parameter Calculation (Clearance, AUC, Half-life) Step4->Step5

Caption: Standardized experimental workflow for pharmacokinetic profiling of drug candidates.

Protocol A: In Vitro Microsomal Stability Assay (Phase I Clearance)

This assay predicts hepatic clearance by exposing the spirocyclic candidate to liver microsomes.

  • Causality Check: We utilize Verapamil as a high-clearance positive control to validate the enzymatic viability of the microsome batch. Without this control, a stable compound might simply be the result of denatured enzymes.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the spirocyclic test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Rat Liver Microsomes (RLM).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated Phase I metabolism. Start the timer.

  • Sampling & Quenching: At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide). Rationale: Ice-cold acetonitrile instantly denatures the CYP enzymes to halt the reaction and precipitates proteins to prevent LC-MS/MS column clogging.

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound via LC-MS/MS. Calculate intrinsic clearance (

    
    ) based on the elimination rate constant (
    
    
    
    ) of the parent depletion curve.
Protocol B: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)

To determine true systemic clearance, volume of distribution, and oral bioavailability, a crossover or parallel in vivo study is required.

  • Causality Check: Fasting the animals prior to oral (PO) dosing eliminates food-effect variability, ensuring that absorption metrics are purely a function of the spirocyclic compound's inherent solubility and permeability.

Step-by-Step Methodology:

  • Formulation: Dissolve the spirocyclic candidate in 5% DMSO / 95% PEG-400 for Intravenous (IV) dosing (1 mg/kg). For PO dosing (5 mg/kg), formulate as a homogenous suspension in 0.5% Methylcellulose. Rationale: IV formulations must be fully dissolved to prevent embolism, while PO formulations test the compound's gastrointestinal dissolution.

  • Administration: Administer the IV dose via the tail vein and the PO dose via oral gavage to distinct cohorts of jugular vein-cannulated Sprague-Dawley rats (n=3 per route).

  • Blood Sampling: Collect serial blood samples (200 µL) via the cannula at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Immediately transfer blood to

    
    EDTA-coated tubes and centrifuge at 3000g for 10 minutes at 4°C. Rationale: Chilling and EDTA prevent ex vivo degradation of the compound by plasma esterases.
    
  • Bioanalysis & NCA: Extract plasma via protein precipitation (acetonitrile + internal standard) and analyze via LC-MS/MS. Utilize Non-Compartmental Analysis (NCA) software to calculate Area Under the Curve (AUC), Systemic Clearance (

    
    ), Volume of Distribution (
    
    
    
    ), and absolute Oral Bioavailability (
    
    
    ).

References[2] Title: advantages of spirocyclic scaffolds over planar structures in drug discovery

Sources

Safety Operating Guide

8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

Effective disposal of 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride (CAS: 1992917-25-5) requires strict adherence to hazardous waste protocols designed for pharmaceutical intermediates.[1][2][3] As a spirocyclic amine salt, this compound poses specific risks regarding aquatic toxicity and respiratory irritation.[1][3]

The Golden Rule: Never dispose of this compound down the drain. The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1][2][3] All workflows must prioritize containment to prevent environmental release and occupational exposure.[2][3]

Physicochemical & Hazard Profile

Understanding the chemical nature of the waste is the first step in safe disposal.[3] This compound is a solid hydrochloride salt, making it stable but prone to dust generation.[1][3]

Property Technical Detail
Chemical Name 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride
CAS Number 1992917-25-5
Molecular Formula C₉H₁₇ClN₂O
Molecular Weight 204.7 g/mol
Physical State White to Yellow Solid
Solubility Soluble in water and DMSO; sparingly soluble in non-polar solvents.[1][2][3][4][5]
GHS Classification Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Pre-Disposal Safety Protocols

Before handling waste containers, ensure the following hierarchy of controls is in place. This is not just compliance; it is self-preservation.[1][2][3]

Personal Protective Equipment (PPE)
  • Respiratory: If handling bulk powder outside a fume hood, a P95 or N95 particulate respirator is mandatory to prevent inhalation of irritant dusts (H335).[1][2][3]

  • Dermal: Use Nitrile gloves (minimum thickness 0.11 mm).[1][2][3] Double-gloving is recommended during waste transfer to prevent permeation.[1][2][3]

  • Ocular: Chemical safety goggles. Standard safety glasses are insufficient if dust generation is possible.[2][3]

Engineering Controls
  • Containment: All weighing and waste transfer operations must occur inside a certified Chemical Fume Hood .[2][3]

  • Static Control: As a dry organic salt, electrostatic discharge is a risk.[1][2][3] Ground all metal spatulas and containers during transfer.

Step-by-Step Disposal Workflow

This protocol segregates waste based on its physical state to optimize incineration efficiency and safety.[2][3]

Scenario A: Disposal of Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1][2][3] Avoid metal containers if the salt is potentially acidic due to hydrolysis.[2][3]

  • Transfer: Carefully transfer the solid into the container using a disposable spatula. Do not overfill (leave 10% headspace).[1][2][3]

  • Labeling: Affix a hazardous waste label immediately.

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Toxic (Irritant)."[1][2][3]

  • Secondary Containment: Place the primary container inside a clear plastic secondary bag or bin to capture any exterior residue.[2][3]

Scenario B: Disposal of Liquid Waste (Stock Solutions)
  • Solvent Compatibility Check:

    • Organic Solvents (DMSO, Methanol): Segregate into the "Halogenated/Non-Halogenated Organic" waste stream.[1][2][3]

    • Aqueous Solutions: Segregate into the "Aqueous Toxic" waste stream.[2][3] Note: Do not mix with strong oxidizers (e.g., nitric acid waste) as amines can form explosive N-nitroso compounds.[1][2][3]

  • pH Check: If the solution is aqueous, verify pH is between 5 and 9. If highly acidic due to the HCl moiety, neutralize carefully with dilute Sodium Bicarbonate before adding to the waste carboy to prevent gas evolution in the storage vessel.[1][3]

  • Secure Closure: Cap the carboy tightly. Ensure the funnel is removed immediately after pouring.[2][3]

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1][2][3]
  • Collection: Place all solid consumables contaminated with the compound into a dedicated "Solid Hazardous Waste" bin (often a yellow or red bio/chem hazard bag).[1][2][3]

  • Disposal: This stream is incinerated. Do not place in regular trash.

Visual Disposal Logic

The following diagram illustrates the decision matrix for disposing of 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride.

DisposalWorkflow Start Waste Generation: 8-Amino-1-azaspiro[4.5]decan-2-one HCl CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Pure Compound Liquid Liquid Waste (Solutions) CheckState->Liquid Dissolved Debris Contaminated Debris (Gloves/Wipes) CheckState->Debris Consumables SolidBin Solid Hazardous Waste Bin (HDPE/Glass) Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Debris->SolidBin OrgStream Organic Waste Stream (DMSO/MeOH) SolventCheck->OrgStream Organic Solvent AqStream Aqueous Waste Stream (Check pH) SolventCheck->AqStream Water Based Labeling Labeling & Segregation (GHS: Toxic/Irritant) OrgStream->Labeling AqStream->Labeling SolidBin->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Figure 1: Decision matrix for the segregation and disposal of spirocyclic amine salts.

Emergency Response Procedures

Even with perfect protocols, accidents happen.[1][2][3] Prepare for these scenarios:

  • Dry Spill (Powder):

    • Evacuate the immediate area if dust is airborne.[2][3][6]

    • Don PPE: N95 respirator, goggles, and gloves.[1][2][3]

    • Sweep: Gently sweep up the powder using a brush and dustpan.[2][3] Avoid using a vacuum cleaner unless it is an explosion-proof HEPA unit, as static can ignite dust clouds.[1][2][3]

    • Clean: Wipe the surface with a damp paper towel to capture fine particulates.[2][3] Dispose of all cleanup materials as Solid Hazardous Waste .

  • Exposure:

    • Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3][7][8] The HCl salt is acidic and an irritant; immediate dilution is critical.[2][3]

    • Skin Contact: Wash with soap and water.[1][2][3][6][7][9][10] Remove contaminated clothing.[2][3][7][8][10]

References

  • Sigma-Aldrich. (2025).[1][2][3][9] Safety Data Sheet: 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride. Retrieved from [1][2][3]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 437152, 8-Azaspiro[4.5]decane. Retrieved from [1][2][3][4]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2][3] Resource Conservation and Recovery Act (RCRA) Regulations for Hazardous Waste.[1][2][3] Retrieved from [1][2][3]

Sources

Personal protective equipment for handling 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative operational protocol for the safe handling, storage, and disposal of 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride . It is designed for researchers and laboratory managers requiring immediate, actionable safety intelligence.

Executive Safety Summary

  • Compound Identity: 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride

  • CAS Number: 1992917-25-5

  • Physical State: White to yellow solid (Powder).

  • Primary Hazards (GHS): WARNING . Harmful if swallowed (H302).[1] Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Critical Storage Condition: Refrigerate (2–8°C). Hygroscopic nature requires tight sealing to prevent hydrolysis and physical degradation (clumping).

Personal Protective Equipment (PPE) Matrix

TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Storage & Transport (Sealed Containers)Nitrile Gloves (Standard, 4 mil)Safety Glasses with side shields (ANSI Z87.1)None required if sealed.Standard Lab Coat (Cotton/Poly blend).
Weighing & Open Handling (< 1g)Double Nitrile Gloves (Outer: 4-5 mil). Rationale: Protects against micro-tears from spatulas/glassware.Chemical Safety Goggles . Rationale: Powder fines can bypass safety glasses.Fume Hood (Face velocity > 0.5 m/s). If hood unavailable: N95/P2 Respirator.Lab Coat + Tyvek Sleeves (prevent powder accumulation on cuffs).
Spill Cleanup (> 1g or Dust Cloud)Extended Cuff Nitrile (min 8 mil) or Double Gloving.Chemical Safety Goggles + Face Shield (if high dust risk).Half-face Respirator with P100 (HEPA) cartridges.Disposable Coveralls (Tyvek) over Lab Coat.

Technical Rationale & Handling Logic

The "Why" Behind the Protocol

This compound is a hydrochloride salt . From a chemical hygiene perspective, this dictates two critical behaviors:

  • Hygroscopicity: HCl salts greedily absorb atmospheric moisture. If the container is left open, the powder will clump, altering the molar mass calculations for your experiments and potentially hydrolyzing the amide bond over time.

    • Protocol: Allow the container to warm to room temperature before opening. This prevents condensation from forming inside the bottle, which degrades the remaining stock.

  • Acidity & Irritation: Upon contact with mucous membranes (eyes, lungs), the HCl moiety dissociates, creating a localized acidic environment. This is the primary driver for the H335 (Respiratory Irritation) and H319 (Eye Irritation) classifications.

    • Protocol: Engineering controls (Fume Hood) are non-negotiable for quantities >10mg to prevent inhalation of acidic dust.

Operational Workflows (Visualized)

A. Safe Handling & Weighing Workflow

This self-validating workflow ensures sample integrity and operator safety.

HandlingWorkflow node_start Start: Retrieve from Storage (2-8°C) node_acclim Acclimatization: Allow to reach Room Temp (20-30 mins) node_start->node_acclim Prevent Condensation node_inspect Inspection: Check for clumping (Moisture Damage) node_acclim->node_inspect node_fail REJECT: Do not use. Log disposal. node_inspect->node_fail Solid Clump/Discolored node_weigh Weighing (Fume Hood): Use Ionizer (Static Control) Avoid drafts node_inspect->node_weigh Powder Free-Flowing node_seal Reseal: Parafilm + Desiccant bag (if possible) node_weigh->node_seal Immediately after use node_return Return to Fridge (2-8°C) node_seal->node_return

Figure 1: Step-by-step logic for retrieving and weighing hygroscopic hydrochloride salts to prevent degradation and exposure.

B. Spill Response Decision Tree

Immediate actions to take in the event of accidental release.

SpillResponse start Spill Detected assess Assess Scale start->assess minor Minor (< 1g) assess->minor major Major (> 1g) or Outside Hood assess->major action_minor 1. Wet Wipe (avoid dust) 2. Clean with 70% EtOH 3. Dispose as Solid Waste minor->action_minor action_major 1. Evacuate Area 2. Don Respirator (P100) 3. Cover with absorbent pads 4. Scoop carefully major->action_major

Figure 2: Decision matrix for spill response, prioritizing dust suppression.

Disposal & Waste Management

Do not dispose of this compound down the drain.[1][2] As a halogenated organic amine salt, it requires specific waste streams to comply with environmental regulations (RCRA/EPA guidelines).

  • Solid Waste:

    • Collect all contaminated gloves, weighing boats, and paper towels in a Hazardous Solid Waste bag.

    • Label: "Solid Chemical Waste: 8-Amino-1-azaspiro[4.5]decan-2-one HCl - Toxic/Irritant."

  • Liquid Waste (Mother Liquors/Rinsate):

    • Dissolve excess solid in a minimal amount of solvent (DMSO or Methanol).

    • Dispose of in the Non-Halogenated Organic Solvent stream (unless dissolved in DCM/Chloroform, then Halogenated).

    • Note: Although the molecule contains Chloride (HCl), the organic skeleton itself is often compatible with non-halogenated streams unless your institution classifies all chloride salts as halogenated. Always default to the Halogenated stream if unsure.

First Aid Measures (Immediate Action)

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The HCl component can cause delayed pulmonary irritation.

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes.[3] Remove contaminated clothing.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of acidic salt).[2] Call a poison center.

References

  • Sigma-Aldrich. Product Specification: 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride. Retrieved from

  • PubChem.[5][6] Compound Summary: 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA).[1][7] Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.